Nimbolide
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15-,16-,17-,21-,22+,23-,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIQWNPPBKFOPT-LSYMHUITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948894 | |
| Record name | Nimbolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25990-37-8 | |
| Record name | Nimbolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimbolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nimbolide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N993G4LGD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nimbolide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a tetranortriterpenoid, is a prominent bioactive compound isolated from the neem tree (Azadirachta indica). It has garnered significant attention within the scientific community for its wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Additionally, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Source
The primary and most abundant natural source of this compound is the neem tree, Azadirachta indica, a member of the Meliaceae family native to the Indian subcontinent. Various parts of the tree contain this compound, with the highest concentrations typically found in the leaves and seeds . The bark has also been reported as a source.[1] Due to the abundance of neem trees in tropical and subtropical regions, this compound is a readily accessible and affordable natural product for research and development.[2]
Isolation and Purification Methodologies
The isolation of this compound from its natural source involves two key stages: extraction and purification. Several methods have been developed and optimized for these processes, each with its own set of advantages in terms of efficiency, yield, and purity.
Extraction Methods
2.1.1. Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract this compound from powdered plant material. Acetone is a commonly used solvent in this process.
Experimental Protocol: Acetone-based Solvent Extraction
-
Maceration: Soak 600 g of dried neem leaf powder in 1800 mL of acetone for 3 days at room temperature.[3]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate in vacuo at 40°C to obtain a dark green oily residue.[3]
-
Hexane Wash: Wash the dark green oil repeatedly with hot hexane (150 mL portions, 8-10 times) until the hexane wash becomes colorless. This step removes nonpolar impurities.[3]
-
Methanol Solubilization: Dissolve the washed residue completely in 150 mL of methanol.[3]
-
Refrigeration and Filtration: Keep the methanolic solution at 4°C for 24 hours to facilitate the precipitation of a dark green powder.[3] Filter the precipitate and wash it with cold methanol to yield a green powder.[3]
-
Final Wash: Wash the green powder with hexane (25 mL) and cold methanol (25 mL) to obtain a pale green powder.[3]
-
Crystallization: Crystallize the pale green powder using a 1:1 mixture of hexane and dichloromethane to obtain pure, white this compound powder.[3]
2.1.2. Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.
Experimental Protocol: Optimized Microwave-Assisted Extraction
-
Sample Preparation: Place 5.00 g of dried neem leaf powder in a microwave extraction vessel.[4]
-
Solvent Addition: Add the extraction solvent at a solid/liquid ratio of 1:16 g/mL.[4]
-
Microwave Irradiation: Subject the mixture to microwave irradiation under the following optimized conditions:
-
Filtration and Evaporation: After extraction, filter the solution and evaporate the solvent to dryness to obtain the crude extract.[4]
Purification Methods
Following extraction, the crude extract containing this compound needs to be purified to isolate the compound in a highly pure form.
2.2.1. Column Chromatography
Column chromatography is a widely used technique for purifying compounds from a mixture. For this compound purification, silica gel is commonly used as the stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with 60-120 mesh silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a mobile phase of hexane/ethyl acetate (1:1).
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
2.2.2. Preparative Thin-Layer Chromatography (PTLC)
PTLC is another effective method for the purification of this compound from the enriched extract.
Experimental Protocol: Preparative Thin-Layer Chromatography
-
Sample Application: Dissolve the crude extract obtained from MAE in dichloromethane and apply it as a band onto a silica gel PTLC plate.[4]
-
Development: Develop the plate in a chromatography chamber using a solvent system of ethyl acetate/hexane (4:6).[4]
-
Visualization and Isolation: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate).
-
Solvent Evaporation: Evaporate the solvent to yield purified this compound.[4] This method can yield this compound with a purity of over 98%.[4]
Quantitative Data Summary
The yield and purity of this compound can vary significantly depending on the extraction and purification methods employed. The following table summarizes the quantitative data from the described protocols.
| Extraction Method | Purification Method | Starting Material | Yield | Purity | Reference |
| Solvent Extraction | Crystallization | 600 g Neem Leaf Powder | 1.4 g (0.23%) | High (not specified) | [3] |
| Microwave-Assisted | Preparative TLC | 5.00 g Neem Leaf Powder | 0.0336 g (0.67%) | >98% | [4] |
| Solvent Extraction | Column Chromatography | 450 g Neem Leaf Powder | 800 mg (0.18%) | High (not specified) | [5] |
| Microwave-Assisted | Not specified | 100 g A. indica Kernels | ~1 g (1%) | Not specified | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in diseases like cancer.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of both PI3K and Akt.[7][8] This inhibitory action contributes to its pro-apoptotic and anti-proliferative effects.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. This compound-based nanomedicine inhibits breast cancer stem-like cells by epigenetic reprogramming of DNMTs-SFRP1-Wnt/β-catenin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide: A Technical Guide to its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention within the scientific community for its potent and diverse pharmacological activities, most notably its anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its isolation, characterization, and the key scientific milestones in its journey from a natural product to a promising therapeutic lead. The document includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties, and a visual representation of its known mechanisms of action through key signaling pathways.
Discovery and Historical Background
The journey of this compound's discovery is rooted in the traditional use of the neem tree in Ayurvedic medicine for various ailments. Scientific investigation into the chemical constituents of neem led to the isolation of a plethora of bioactive compounds, with this compound emerging as a particularly potent limonoid.
The first definitive isolation and structural elucidation of this compound was reported in 1967 by D. E. U. Ekong from a Nigerian sample of Azadirachta indica leaves.[1][2][3] The structure was determined using spectroscopic methods and confirmed by X-ray crystallography, revealing a complex tetranortriterpenoid skeleton.[4] This seminal work, published in Chemical Communications, laid the foundation for all subsequent research into the biological activities of this compound.[1][2][3]
Following its discovery, research on this compound was initially focused on its insect antifeedant properties, a common characteristic of neem-derived compounds. However, in the subsequent decades, a growing body of evidence began to highlight its significant cytotoxic and chemopreventive effects, shifting the research focus towards its potential as an anticancer agent. Numerous in vitro and in vivo studies have since demonstrated its efficacy against a wide range of cancer cell lines and tumor models.[4][5][6][7][8]
Physicochemical and Biological Properties
This compound is a white to off-white solid with the following physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₀O₇ | [4] |
| Molecular Weight | 466.5 g/mol | [4] |
| Melting Point | 245-247 °C | [4] |
| Optical Rotation | [α]D +206° | [4] |
Biological Activity:
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. The table below summarizes its in vitro cytotoxicity against various human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Waldenstrom Macroglobulinemia | Lymphocyte Cancer | 0.20 | [4] |
| U937 | Leukemia | 1.12 | [4] |
| BeWo | Choriocarcinoma | 1.19 | [4] |
| HT-29 | Colon Cancer | 1.25 | [4] |
| PC-3 | Prostate Cancer | 2.0 | [4] |
| MCF-7 | Breast Cancer | 2.7 (48h) | [5] |
| MDA-MB-231 | Breast Cancer | 3.2 (48h) | [5] |
| EJ | Bladder Cancer | ~3.0 | [7] |
| 5637 | Bladder Cancer | ~3.0 | [7] |
| NE-115 | Neuroblastoma | ~6.0 | [5] |
| 143B | Osteosarcoma | ~6.0 | [5] |
| A-549 | Lung Cancer | 7.59 (48h) | [8] |
| Du-145 | Prostate Cancer | 4.97 (48h) | [8] |
| CEM/ADR5000 | Leukemia (Multidrug-Resistant) | 0.3 | [6] |
| CCRF-CEM | Leukemia | 17.4 | [6] |
Experimental Protocols
Extraction and Purification of this compound
A rapid and efficient method for the extraction and purification of this compound from neem leaves is Microwave-Assisted Extraction (MAE) followed by Preparative Thin-Layer Chromatography (PTLC).[9][10][11][12]
3.1.1. Microwave-Assisted Extraction (MAE)
-
Plant Material: Dried and powdered leaves of Azadirachta indica.
-
Solvent: Ethanol is reported to be the most efficient solvent for this compound extraction.[9]
-
Optimal MAE Conditions:
-
Procedure:
-
Weigh the powdered neem leaves and place them in the extraction vessel.
-
Add the appropriate volume of ethanol based on the solid/liquid ratio.
-
Subject the mixture to microwave irradiation under the optimized conditions.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
3.1.2. Purification by Preparative Thin-Layer Chromatography (PTLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase (Eluent): Ethyl acetate/Hexane (4:6 v/v)[9][11]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Apply the dissolved extract as a band onto the PTLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
After development, visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute this compound from the silica gel using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain purified this compound. This method can yield this compound with a purity of over 98%.[9][11]
-
Spectroscopic Characterization
The structure of the purified this compound should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy:
-
Key carbonyl absorptions are observed at approximately 1770 cm⁻¹ (γ-lactone), 1720 cm⁻¹ (CO₂CH₃), and 1665 cm⁻¹ (cyclohexenone).[4]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 467.221 and a sodium adduct [M+Na]⁺ at m/z 489.204.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, CDCl₃, δ, ppm): 7.42 (t, J = 1.7 Hz, 1H), 7.32 (t, J = 1.7 Hz, 1H), 6.32 (dd, J = 1.8, 0.8 Hz, 1H), 5.92 (d, J = 10.1 Hz, 1H), 5.51 (s, 1H), 4.25 (s, 1H), 3.70 (s, 3H), 3.48 (d, J = 5.2 Hz, 1H), 2.89 (dd, J = 16.5, 5.1 Hz, 1H), 2.62 (dd, J = 16.5, 2.7 Hz, 1H), 2.45 (m, 1H), 2.25 (m, 1H), 2.15 (m, 1H), 1.95 (m, 1H), 1.42 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 0.95 (d, J = 6.9 Hz, 3H).[9]
-
¹³C-NMR (100 MHz, CDCl₃, δ, ppm): 200.80, 174.97, 172.96, 149.59, 144.78, 143.13, 138.87, 136.42, 131.01, 126.53, 110.32, 88.43, 82.88, 73.43, 51.76, 50.30, 49.47, 47.73, 45.27, 43.65, 41.22, 41.11, 32.14, 18.54, 17.16, 15.15, 12.89.[9]
-
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. The following diagrams illustrate its impact on three key pathways: NF-κB, PI3K/Akt, and Wnt/β-catenin.
Conclusion
Since its initial discovery and characterization over half a century ago, this compound has transitioned from a compound of interest for its insecticidal properties to a highly promising lead for anticancer drug development. Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the historical context, physicochemical properties, and established protocols related to this compound, serving as a valuable resource for researchers dedicated to advancing this potent natural product towards clinical application. Further research, particularly in the areas of pharmacology, toxicology, and clinical trials, is warranted to fully realize the therapeutic potential of this compound in the fight against cancer.
References
- 1. This compound B and Nimbic Acid B, Phytotoxic Substances in Neem Leaves with Allelopathic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of the meliacins (limonoids). The structure of this compound, a new meliacin from Azadirachta indica - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into this compound molecular crosstalk and its anticancer properties | Semantic Scholar [semanticscholar.org]
- 8. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Nimbolide's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a potent triterpenoid limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1][2] Extensive preclinical studies, encompassing both in vitro and in vivo models, have demonstrated its efficacy in inhibiting tumor growth, progression, and metastasis across a wide spectrum of cancers.[3][4] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells, with a focus on its molecular targets and modulation of key signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this promising natural compound.
Core Mechanisms of Action
This compound's anti-cancer activity is not attributed to a single mode of action but rather to its ability to concurrently influence multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis, all of which are orchestrated through the modulation of a complex network of signaling pathways.[3][4][5] A pivotal initiating event in this compound's mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | DU-145 | 6.86 ± 0.53 | 24 | [6] |
| 4.97 ± 0.72 | 48 | [6] | ||
| PC-3 | 8.01 ± 0.44 | 24 | [6] | |
| 5.83 ± 0.33 | 48 | [6] | ||
| Lung Cancer | A-549 | 11.16 ± 0.84 | 24 | [6] |
| 7.59 ± 0.34 | 48 | [6] | ||
| Leukemia | CEM/ADR5000 | 0.3 ± <0.01 | Not Specified | [8] |
| CCRF-CEM | 17.4 ± 0.6 | Not Specified | [8] | |
| Breast Cancer | MDA-MB-231 | 4.7 ± 0.05 | Not Specified | [8] |
| Glioblastoma | U87.MG | 1.12 ± <0.01 | Not Specified | [8] |
| Colon Cancer | HCT116 p53+/+ | 0.9 ± 0.05 | Not Specified | [8] |
| HCT116 p53-/- | 1.8 ± 0.1 | Not Specified | [8] | |
| Choriocarcinoma | BeWo | 2.01 | 7 | [9] |
| 1.19 | 24 | [9] |
Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle
| Cancer Cell Line | Treatment | Parameter | Observation | Reference |
| U937 (Leukemia) | 1.2 µM this compound | Apoptosis (Phosphatidylserine expression) | >60% of cells apoptotic | [10] |
| Bladder Cancer Cells | 0.5-3 µM this compound (12h) | Cell Cycle | G2/M phase arrest | [11] |
| Renal Carcinoma (786-O, A-498) | Not Specified | Cell Cycle | G2/M phase arrest | [12] |
| Breast Cancer (MCF-7, MDA-MB-231) | This compound | Apoptosis | Increased Bax, Bad, Fas-L, TRAIL; Decreased Bcl-2, Bcl-xL | [13] |
| Prostate Cancer (PC-3) | 2 µM this compound | Apoptosis | Induction of apoptosis | [1] |
Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are a consequence of its ability to interfere with multiple oncogenic signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4][14] this compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[14][15] It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[2][8] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9).[16]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[9] Its aberrant activation is common in many cancers. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[9][17] This inhibition leads to decreased cell survival and proliferation.[9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, JNK, and p38 subfamilies, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] this compound has been shown to modulate the MAPK pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-proliferative ERK1/2 signaling in some cancer types.[2][4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in the development of several cancers. This compound has been reported to suppress the Wnt/β-catenin signaling pathway, leading to decreased proliferation and induction of apoptosis.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]
-
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bad).[13][16] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[14]
-
Extrinsic Pathway: this compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.[13] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[14]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M, depending on the cancer cell type and the concentration of the compound.[10][11][12] This arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound has been reported to downregulate the expression of Cyclin D1, a critical regulator of the G1/S transition, leading to cell cycle arrest in the G1 phase.[5]
Inhibition of Metastasis and Angiogenesis
Metastasis and angiogenesis are critical processes for tumor growth and dissemination. This compound has demonstrated potent anti-metastatic and anti-angiogenic activities. It inhibits cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix.[3][4] Furthermore, this compound can suppress angiogenesis by inhibiting key signaling pathways involved in new blood vessel formation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][18]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry.[10]
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Akt, Cyclin D1).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[17][19][20]
-
Cell Migration and Invasion Assays
These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Wound Healing Assay:
-
Transwell Invasion Assay:
-
Use a Transwell chamber with a Matrigel-coated porous membrane.
-
Seed cancer cells in the upper chamber in serum-free media with this compound.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate to allow cells to invade through the Matrigel and the membrane.
-
Stain and count the invaded cells on the lower surface of the membrane.[3]
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS induced by this compound.
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
Conclusion
This compound is a promising natural anti-cancer agent that exerts its therapeutic effects through a complex and interconnected series of mechanisms. Its ability to induce ROS, inhibit key oncogenic signaling pathways like NF-κB and PI3K/Akt, trigger apoptosis, induce cell cycle arrest, and suppress metastasis and angiogenesis highlights its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical translation of this compound for cancer therapy. Future studies should focus on elucidating the precise molecular interactions of this compound, optimizing its delivery, and evaluating its efficacy and safety in clinical settings.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound inhibits invasion and migration, and down‐regulates uPAR chemokine gene expression, in two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound a limonoid from Azadirachta indica inhibits proliferation and induces apoptosis of human choriocarcinoma (BeWo) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect on human cancer cell lines after treatment with this compound extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis in human breast cancer cells by this compound through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of cell survival and proliferation by this compound in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ibidi.com [ibidi.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. doc.abcam.com [doc.abcam.com]
Unraveling the Molecular Intricacies of Nimbolide: A Technical Guide to its Signaling Pathway Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a potent limonoid derived from the Neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its broad-spectrum therapeutic properties, particularly its anti-cancer and anti-inflammatory effects. Its mechanism of action is multifaceted, involving the modulation of numerous critical signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the molecular targets of this compound within these key signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data on this compound's Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potency. The data presented below is a summary from multiple studies and illustrates the variability in sensitivity to this compound across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Bladder Cancer | EJ | 3 | [1] |
| Bladder Cancer | 5637 | 3 | [1] |
| Breast Cancer | MCF-7 | ~2-4 (concentration dependent) | [2] |
| Breast Cancer | MDA-MB-231 | ~4-6 (concentration dependent) | [2] |
| Leukemia | CCRF-CEM | 17.4 (± 0.6) | [3] |
| Leukemia (multidrug-resistant) | CEM/ADR5000 | 0.3 (± <0.01) | [3] |
| Glioblastoma | U87.MG | 1.12 (± <0.01) | [3] |
| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | [3] |
| Colon Cancer | HCT116 p53-/- | 1.8 (± 0.1) | [3] |
| Prostate Cancer | PC-3 | 2 | [4] |
| Waldenström's Macroglobulinemia | BCWM.1 | 0.2 | [5] |
| Lung Cancer | A549 | 1.48 | [5] |
| Prostate Cancer | Du-145 | 6.86 ±0.53 (24hr), 4.97±0.72 (48hr) | [6] |
| Prostate Cancer | PC-3 | 8.01±0.44 (24hr) | [6] |
| Lung Cancer | A-549 | 11.16±0.84 (24hr) | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several interconnected signaling pathways crucial for cancer cell survival and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[2][7]
Mechanism of Action: this compound inhibits the NF-κB signaling cascade by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[8] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB (specifically the p65 subunit) remains in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its pro-survival target genes.[9]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. This compound effectively suppresses this pro-survival pathway.[2][9][10]
Mechanism of Action: this compound has been observed to inhibit the phosphorylation and activation of Akt, a key serine/threonine kinase in this pathway.[10] This inhibition of Akt activation subsequently prevents the phosphorylation and activation of downstream targets like mTOR, which ultimately leads to a decrease in protein synthesis and cell proliferation.[2] The suppression of the PI3K/Akt pathway by this compound contributes significantly to its apoptotic and anti-proliferative effects.[10][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members like ERK, JNK, and p38.[1][9][8]
Mechanism of Action: The effect of this compound on the MAPK pathway can be context-dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK1/2, a key driver of proliferation.[2] In other contexts, it can induce the phosphorylation and activation of JNK and p38, which are often associated with the induction of apoptosis.[1] For instance, in bladder cancer cells, this compound was found to induce JNK phosphorylation while inhibiting p38 and Akt phosphorylation.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is strongly implicated in the development of several cancers. This compound has been demonstrated to attenuate this oncogenic pathway.[2][7]
Mechanism of Action: this compound's inhibition of the Wnt/β-catenin pathway is linked to its effects on NF-κB.[2] By inhibiting NF-κB, this compound reduces the dissociation of GSK-3β from β-catenin. This allows GSK-3β to phosphorylate β-catenin, marking it for proteasomal degradation. Consequently, β-catenin is unable to accumulate in the cytoplasm and translocate to the nucleus, thereby preventing the transcription of Wnt target genes that promote cell proliferation.[2]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. While activation of Nrf2 is generally considered protective against oxidative stress, its constitutive activation in cancer cells can promote cell survival and drug resistance. This compound has been shown to modulate Nrf2 activity.
Mechanism of Action: Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for proteasomal degradation. This compound can disrupt the Nrf2-Keap1 complex, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and detoxification enzymes.[9] This dual role of Nrf2 modulation suggests that this compound's effect may be cell-type and context-dependent.
Detailed Methodologies for Key Experiments
The following are representative protocols for key experiments used to elucidate the molecular targets of this compound. These are synthesized from general best practices and specific details mentioned in the cited literature.
Western Blot Analysis of Signaling Proteins
This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation status of key signaling proteins.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, PC-3, HCT-116) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-catenin, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's recommendations (typically 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
f. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Nimbolide Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its potent and diverse pharmacological activities.[1][2][3][4] Of particular interest are its anticancer, anti-inflammatory, and antimalarial properties. These biological effects are intrinsically linked to its unique chemical structure, characterized by a complex limonoid skeleton featuring an α,β-unsaturated ketone and a δ-lactone ring, which are considered key pharmacophores.[2][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of this compound, focusing on the modifications of its core structure and their impact on its biological efficacy. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this promising natural product.
Introduction
This compound's multifaceted mechanism of action involves the modulation of numerous cell signaling pathways critical to the pathogenesis of various diseases.[2][3][7][8] In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by targeting key signaling cascades such as NF-κB, PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[1][7][9] The α,β-unsaturated ketone moiety in this compound is believed to be crucial for its cytotoxic activity, likely through Michael addition reactions with nucleophilic residues in target proteins.[5] This understanding has spurred efforts to synthesize a wide array of this compound derivatives to enhance its potency, selectivity, and pharmacokinetic profile. This guide will delve into the key structural modifications and their effects on this compound's biological activity, providing a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity: Structure-Activity Relationship
The anticancer properties of this compound have been extensively studied, with a focus on identifying the structural features essential for its cytotoxicity against various cancer cell lines.
Modifications of the A-Ring
The A-ring of this compound, with its α,β-unsaturated ketone system, is a primary site for structural modification. Studies have shown that reduction of the C2-C3 double bond in the A-ring leads to a significant decrease in cytotoxic activity, highlighting the importance of this Michael acceptor for covalent interaction with target proteins.
Modifications of the D-Ring Lactone
The δ-lactone in the D-ring is another key feature of the this compound scaffold. Opening of the lactone ring to form the corresponding hydroxy acid derivative has been shown to diminish anticancer activity, suggesting that the closed-ring conformation is important for maintaining the overall three-dimensional structure required for target binding.
Amide Derivatives at the C-17 Position
A series of amide derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[10][11] These modifications have yielded compounds with potent activity, in some cases exceeding that of the parent this compound.
PARP1 Trapping Activity of this compound Analogs
Recent research has identified this compound as an inhibitor of the E3 ubiquitin ligase RNF114, leading to the "supertrapping" of PARP1, a critical enzyme in DNA repair.[12][13][14][15] This discovery has opened new avenues for the development of this compound analogs as potent anticancer agents, particularly for BRCA-deficient cancers.[14] Structure-activity relationship studies in this area have focused on modifications to the C- and E-rings to enhance PARP1 trapping efficiency.[16]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and its derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM/ADR5000 | Leukemia | 0.3 | [17] |
| CCRF-CEM | Leukemia | 17.4 | [17] |
| MDA-MB-231 | Breast Cancer | 4.7 | [17] |
| U87.MG | Glioblastoma | 1.12 | [17] |
| HCT116 p53+/+ | Colon Cancer | 0.9 | [17] |
| HCT116 p53-/- | Colon Cancer | 1.8 | [17] |
| EJ | Bladder Cancer | ~3 | [18] |
| 5637 | Bladder Cancer | ~3 | [18] |
| Du-145 | Prostate Cancer | - | [19] |
| PC-3 | Prostate Cancer | - | [19] |
| A-549 | Lung Cancer | - | [19] |
| HT-29 | Colon Cancer | - | [1] |
| SW-620 | Colon Cancer | - | [1] |
| HOP-62 | Lung Cancer | - | [1] |
| OVCAR-5 | Ovarian Cancer | - | [1] |
Table 2: Cytotoxic Activity of this compound Amide Derivatives
| Compound | R Group | HT-29 (IC50 µM) | SW-620 (IC50 µM) | HOP-62 (IC50 µM) | A-549 (IC50 µM) | PC-3 (IC50 µM) | OVCAR-5 (IC50 µM) | Reference |
| This compound | - | >10 | >10 | >10 | >10 | >10 | >10 | [10] |
| 2g | 4-Fluorophenyl | 1.2 | 2.5 | 3.1 | 4.5 | 2.8 | 3.7 | [10] |
| 2h | 4-Chlorophenyl | 1.5 | 2.8 | 3.5 | 4.8 | 3.1 | 4.1 | [10] |
| 2i | 4-Bromophenyl | 1.1 | 2.3 | 2.9 | 4.2 | 2.6 | 3.5 | [10] |
Note: The specific structures of the amide derivatives (2g, 2h, 2i) are detailed in the original publication.
Table 3: PARP1 Trapping Activity and Cytotoxicity of this compound Analogs against UWB1 Cells
| Compound | Modification | PARP1 Trapping Activity | IC50 (µM) | Reference |
| This compound (5) | - | +++ | 0.3 | [16] |
| 43 | Lacks enone moiety | Not observed | >10 | [16] |
| 63 | C- and E-ring modified | ++++ | 0.079 | [16] |
| 65 | C- and E-ring modified | ++++ | 0.05 | [16] |
Note: The specific structures of the analogs (43, 63, 65) are detailed in the original publication.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by this compound.
This compound's Inhibition of Pro-inflammatory and Pro-survival Pathways
Caption: this compound's multifaceted inhibition of key oncogenic signaling pathways.
This compound's Induction of Apoptosis
Caption: Intrinsic and extrinsic pathways of apoptosis induced by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis of this compound Amide Derivatives
The synthesis of amide derivatives of this compound typically involves the modification of the C-17 side chain. A general procedure is as follows:
-
Hydrolysis of the Acetate Group: this compound is first subjected to hydrolysis to remove the acetyl group at the C-7 position, yielding 7-deacetylthis compound. This is often achieved using a mild base such as potassium carbonate in methanol.
-
Oxidation of the C-17 Hydroxyl Group: The primary hydroxyl group at C-17 is then oxidized to a carboxylic acid. This can be accomplished using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
-
Purification: The final amide derivative is purified using column chromatography on silica gel.
Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, it is essential to consult the primary literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[20][21][22]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specific duration (e.g., 12, 24, or 48 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for a further 1-4 hours at 37°C.[18][21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided invaluable insights into the chemical features responsible for its potent biological activities. The α,β-unsaturated ketone in the A-ring and the δ-lactone in the D-ring have been identified as key pharmacophores for its anticancer effects.[5][6] The synthesis of various derivatives has led to the discovery of analogs with enhanced potency and novel mechanisms of action, such as the "supertrapping" of PARP1.[12][13][14][15]
Future research should focus on:
-
Expanding the diversity of this compound analogs: Synthesizing novel derivatives with modifications at various positions of the this compound scaffold to further probe the SAR and improve drug-like properties.
-
In-depth mechanistic studies: Elucidating the precise molecular targets of the most potent analogs and understanding their downstream effects on cellular signaling.
-
In vivo evaluation: Assessing the efficacy and safety of promising this compound derivatives in preclinical animal models of various diseases.
-
Pharmacokinetic and toxicological studies: A significant hurdle in the clinical development of this compound is the lack of comprehensive pharmacokinetic and long-term toxicological data.[1][2][3][8] Systematic studies are crucial to determine its absorption, distribution, metabolism, excretion, and potential toxicity, which will be essential for establishing safe dosage ranges for human clinical trials.[2][3]
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and other debilitating diseases.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) [foodandnutritionresearch.net]
- 5. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. View of this compound: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of amide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of amide derivatives of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of this compound and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
The Bioavailability and Pharmacokinetics of Nimbolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its broad-spectrum anticancer activities.[1][2][3] However, a critical impediment to its clinical translation is its poor oral bioavailability and a lack of comprehensive pharmacokinetic data.[4][5] This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and pharmacokinetics, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support ongoing research and drug development efforts.
Introduction
This compound exerts its anticancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] Despite promising preclinical pharmacodynamic studies, the progression of this compound into clinical trials has been slow, primarily due to insufficient data on its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Understanding the pharmacokinetic profile of this compound is paramount for designing effective dosing strategies, identifying potential drug-drug interactions, and developing novel formulations to enhance its therapeutic efficacy. This whitepaper aims to consolidate the existing pharmacokinetic data and methodologies to serve as a comprehensive resource for researchers in the field.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound has been demonstrated to be low in preclinical models. The most comprehensive publicly available dataset comes from a study in Sprague-Dawley rats, which highlights the poor oral absorption of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1013.2 ± 154.7 | 15.3 ± 1.9 | 21.6 ± 6.8 | 38.9 ± 11.2 |
| Tmax (h) | 0.08 | 5.3 | 4.7 | 6.0 |
| AUC0-t (ng·h/mL) | 830.1 ± 131.2 | 22.6 ± 4.2 | 34.2 ± 10.9 | 93.4 ± 21.5 |
| AUC0-inf (ng·h/mL) | 849.2 ± 135.1 | 23.1 ± 4.5 | 35.8 ± 11.8 | 97.8 ± 23.1 |
| t1/2 (h) | 3.9 ± 0.6 | 4.8 ± 1.1 | 5.1 ± 0.9 | 5.9 ± 1.3 |
| Absolute Bioavailability (%) | - | 2.72 | 1.76 | 3.06 |
Data sourced from Baira et al., 2018.
In another study involving colorectal cancer xenografted mice, intraperitoneal (i.p.) administration of this compound at 5 and 20 mg/kg resulted in plasma concentrations of 222 and 409 ng/mL, respectively, two hours post-administration.[1][6] In the same study, tumor tissue concentrations were found to be 345 and 868 ng/g, respectively.[1][6]
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.
Animal Studies
-
Species: Male Sprague-Dawley rats and mice have been utilized in pharmacokinetic evaluations.[1][4]
-
Housing: While specific housing conditions are not always detailed, standard laboratory practices for rodent care are assumed.
-
Fasting: For oral administration studies, rats are typically fasted overnight with free access to water to ensure gastric emptying and minimize variability in absorption.[7]
-
Administration:
-
Oral (p.o.): this compound is administered via oral gavage.[5] The vehicle used for suspension has not been consistently reported but is a critical factor in absorption.
-
Intravenous (i.v.): The intravenous dose is typically administered as a bolus injection into a tail vein.[5]
-
Intraperitoneal (i.p.): For some efficacy studies with pharmacokinetic endpoints, intraperitoneal injection has been used.[1][6]
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. A typical, though not explicitly stated for this compound studies, schedule for a full pharmacokinetic profile would involve collections at 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma/Serum Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Analysis: A simple and rapid protein precipitation method is commonly employed.[4][5]
-
To a small volume of plasma (e.g., 50 µL), an internal standard is added.
-
Acetonitrile is added to precipitate plasma proteins.
-
The mixture is vortexed and then centrifuged at high speed.
-
The supernatant is collected for analysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.[5]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard (e.g., regorafenib).[5] For this compound, a common transition is m/z 467.2074 → [product ion].[5]
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a compound like this compound.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to interfere with several critical signaling cascades within cancer cells. The diagrams below illustrate its inhibitory effects on the NF-κB, PI3K/Akt, and MAPK pathways.
Caption: this compound inhibits NF-κB signaling.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Discussion and Future Directions
The available data unequivocally indicate that this compound suffers from poor oral bioavailability, which presents a significant challenge for its development as a systemic anticancer agent.[4][5] The low plasma concentrations achieved after oral administration are likely insufficient to exert the therapeutic effects observed in in vitro and some in vivo models where higher concentrations are achieved through direct administration (e.g., intraperitoneal).
The lipophilic nature of this compound may contribute to its poor aqueous solubility and subsequent low absorption.[4] Furthermore, the potential for significant first-pass metabolism in the gut wall and liver could also be a contributing factor, although detailed metabolism studies are still lacking.
To overcome these pharmacokinetic hurdles, future research should focus on:
-
Formulation Development: The development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, is crucial to enhance the solubility and absorption of this compound.
-
Metabolism and Excretion Studies: Comprehensive studies are needed to identify the major metabolites of this compound and its primary routes of elimination. This will help in understanding its drug-drug interaction potential and safety profile.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic endpoints will enable a better understanding of the concentration-effect relationship and help in optimizing dosing regimens for future clinical trials.
-
Studies in Non-Rodent Species: Pharmacokinetic studies in larger animal models are necessary to assess the interspecies scalability of this compound's ADME properties before advancing to human trials.
Conclusion
This compound remains a promising natural product with significant potential as an anticancer therapeutic. However, its poor pharmacokinetic profile, particularly its low oral bioavailability, is a major obstacle. This technical guide summarizes the current state of knowledge, providing a foundation for future research aimed at overcoming these limitations. By focusing on advanced formulation strategies and conducting more comprehensive ADME and PK/PD studies, the full therapeutic potential of this compound may yet be realized.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First report on the pharmacokinetic profile of this compound, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. norecopa.no [norecopa.no]
Nimbolide's Role in Inducing Apoptosis: A Technical Guide for Researchers
Abstract
Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has emerged as a significant agent in cancer research due to its demonstrated ability to induce apoptosis across a wide range of cancer cell lines.[1][2][3] Its multifaceted mechanism of action involves the modulation of critical signaling pathways that govern cell survival, proliferation, and programmed cell death. This document provides a comprehensive overview of the molecular mechanisms by which this compound triggers apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. The primary modes of action include the activation of both intrinsic and extrinsic apoptotic pathways, suppression of anti-apoptotic proteins, and the abrogation of pro-survival signaling cascades such as PI3K/Akt/mTOR, NF-κB, and MAPK.[1][3][4]
Core Mechanisms of this compound-Induced Apoptosis
This compound executes its pro-apoptotic effects through a coordinated engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of the caspase cascade.[1][5]
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a primary target of this compound.[1][6] The process is initiated by the disruption of the mitochondrial outer membrane potential (MOMP), a critical event regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][6]
-
Modulation of Bcl-2 Family Proteins : this compound alters the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. It upregulates the expression of pro-apoptotic proteins like Bax and Bad while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5][7] This shift in the Bax/Bcl-2 ratio is a hallmark of this compound's action, leading to mitochondrial permeabilization.[8][9]
-
Cytochrome c Release and Apoptosome Formation : The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[1][10] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[1][8]
-
Caspase Cascade Activation : Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis.[10][11]
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human breast cancer cells by this compound through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adtu.in [adtu.in]
- 7. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
The Anti-Inflammatory Properties of Nimbolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant scientific attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of this compound's mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a major bioactive component of the neem tree, has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-malarial, and anti-viral effects.[1] Notably, a growing body of evidence highlights its significant anti-inflammatory potential. This guide delves into the core mechanisms of this compound's anti-inflammatory action, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades and reducing the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2]
This compound has been shown to potently inhibit the NF-κB pathway.[2][3] It directly targets and inhibits the activity of IKK, thereby preventing the phosphorylation and degradation of IκBα.[4] This results in the cytoplasmic retention of NF-κB and the subsequent downregulation of its target genes.[2][5]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes.
This compound has been demonstrated to modulate MAPK signaling.[6] Specifically, it has been shown to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[6] In some cell types, this compound has also been observed to induce JNK phosphorylation while inhibiting p38 MAPK and AKT phosphorylation, suggesting cell-type-specific effects.[7]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory disorders.
Recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome.[8] It has been shown to directly bind to NLRP3 and disrupt the interaction between NEK7 and NLRP3, a critical step for inflammasome assembly and activation. This leads to a dose-dependent suppression of IL-1β secretion and caspase-1 cleavage.[8][9]
Suppression of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that can act as signaling molecules in inflammatory pathways. Excessive production of ROS can lead to oxidative stress and contribute to the inflammatory process.
This compound has been shown to suppress the generation of ROS in inflammatory conditions. It can reduce the expression of gp91phox, a key component of the NADPH oxidase complex responsible for ROS production.[5] Additionally, this compound can enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) through the activation of the Nrf2 pathway.[5]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| BV-2 microglia | LPS (100 ng/mL) | 125, 250, 500 nM | TNF-α, IL-6, IFN-γ production | Significant and concentration-dependent reduction | [5] |
| BV-2 microglia | LPS (100 ng/mL) | 500 nM | Phospho-IκBα protein expression | ~79% reduction compared to LPS stimulation | [5] |
| RAW 264.7 macrophages | LPS | Not specified | IL-6, IL-8, IL-12, TNF-α expression | Significant suppression | [4] |
| Peritoneal macrophages (IL-10-/-) | LPS | Not specified | IL-6, IL-8, IL-12, TNF-α expression | Significant suppression | [10] |
| Murine/human macrophages | LPS/nigericin | Dose-dependent | IL-1β secretion, caspase-1/GSDMD cleavage | Dose-dependent suppression | [9] |
| Bladder cancer cells (EJ and 5637) | - | 3 µM (IC50) | p38MAPK and AKT phosphorylation | Decreased phosphorylation | [7] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Rats | Complete Freund's Adjuvant (CFA)-induced arthritis | 20 mg/kg/day (oral) | Inflammatory cells, rheumatoid factor, ESR, IL-17, IL-23, IFN-γ | Significant reduction | [6][8][11] |
| Rats | CFA-induced arthritis | 3 mg/kg/day | Arthritic score, synovial tissue inflammation | Significant anti-arthritic effects | [12] |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Not specified | Weight loss, colon shortening, disease activity index, histologic scores | Amelioration of colitis | [10] |
| Mice | LPS-induced acute lung injury | 0.3, 1, 3 mg/kg | Neutrophil and mast cell migration, inflammatory cytokines | Significant inhibition | [1] |
| Mice | Hepatocellular carcinoma | 6 mg/kg | NF-κB, IL-1β, TNF-α expression | Reduced hepatic inflammation | [13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 125, 250, 500 nM) for a specified duration (e.g., 30 minutes) before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a further period (e.g., 24 hours).[5]
-
Measurement of Inflammatory Mediators:
-
Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent assay.[5]
-
Protein Expression: Whole-cell lysates are prepared, and the expression levels of key signaling proteins (e.g., phospho-IκBα, phospho-p65, total IκBα, total p65, iNOS, COX-2) are analyzed by Western blotting using specific antibodies.[5]
-
NF-κB DNA Binding Activity: Nuclear extracts are prepared, and the DNA binding activity of NF-κB is assessed using an electrophoretic mobility shift assay (EMSA) or a commercially available transcription factor assay kit.[5]
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: Male C57BL/6 mice are typically used for this model.
-
Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 3-5% w/v) in the drinking water for a specific period (e.g., 7 days).[14][15]
-
Treatment: this compound is administered orally or via intraperitoneal injection at a specific dosage daily during the DSS treatment period.[10]
-
Assessment of Colitis Severity:
-
Clinical Parameters: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate a disease activity index (DAI).
-
Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines and the expression of NF-κB pathway components by ELISA and Western blotting, respectively.[10]
-
In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
-
Animals: Wistar or Sprague-Dawley rats are commonly used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the plantar surface of one of the hind paws.[6]
-
Treatment: this compound is administered orally at a specific dosage (e.g., 20 mg/kg/day) for a defined period after the onset of arthritis.[6]
-
Assessment of Arthritis Severity:
-
Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals.
-
Arthritic Score: The severity of arthritis in each paw is scored based on erythema, swelling, and joint deformity.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
Biochemical Markers: Blood samples are collected to measure levels of rheumatoid factor and erythrocyte sedimentation rate (ESR). Serum levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IFN-γ) are determined by ELISA.[6]
-
Histopathological Examination: Joint tissues are collected, decalcified, sectioned, and stained with H&E to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone erosion.[11]
-
Conclusion
This compound has emerged as a promising natural compound with potent and multi-faceted anti-inflammatory properties. Its ability to inhibit key pro-inflammatory signaling pathways, including NF-κB and MAPKs, suppress the NLRP3 inflammasome, and reduce oxidative stress underscores its therapeutic potential for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in clinical settings, to fully realize its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates complete Freund's adjuvant induced arthritis through expression regulation of toll-like receptors signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits NLRP3 inflammasome activation via blocking NEK7-NLRP3 interaction and alleviates sepsis-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Nuclear Factor-КB Pathway in Intestinal Epithelial Cells and Macrophages and Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Co-treatment of this compound augmented the anti-arthritic effects of methotrexate while protecting against organ toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. scilit.com [scilit.com]
Nimbolide's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a potent triterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted anticancer properties. A substantial body of evidence highlights its ability to disrupt the normal progression of the cell cycle in various cancer cell lines, leading to cell growth inhibition and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle checkpoints, presents quantitative data on its impact on cell cycle distribution, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. It is comprised of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of this cycle is a hallmark of cancer, leading to uncontrolled cell division. This compound has emerged as a promising natural compound that can effectively target and arrest the cell cycle at various phases, primarily G0/G1 and G2/M, in a dose- and cell-type-dependent manner.[1][2][3] This guide will dissect the intricate mechanisms through which this compound exerts its cytostatic effects.
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
This compound's ability to induce cell cycle arrest has been quantified in numerous studies using flow cytometry. The following tables summarize the dose-dependent effects of this compound on the distribution of cells in different phases of the cell cycle in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Progression in Bladder Cancer Cells (EJ and 5637)
| Cell Line | This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| EJ | 0 (Control) | 65.2 ± 2.1 | 18.5 ± 1.3 | 16.3 ± 1.1 |
| 0.5 | 58.7 ± 1.9 | 15.1 ± 1.0 | 26.2 ± 1.5 | |
| 1.0 | 45.3 ± 1.5 | 12.8 ± 0.9 | 41.9 ± 2.0 | |
| 3.0 | 30.1 ± 1.2 | 9.7 ± 0.7 | 60.2 ± 2.5 | |
| 5637 | 0 (Control) | 68.1 ± 2.3 | 16.9 ± 1.2 | 15.0 ± 1.0 |
| 0.5 | 61.5 ± 2.0 | 14.2 ± 0.9 | 24.3 ± 1.4 | |
| 1.0 | 49.8 ± 1.7 | 11.5 ± 0.8 | 38.7 ± 1.8 | |
| 3.0 | 35.4 ± 1.4 | 8.1 ± 0.6 | 56.5 ± 2.3 |
Data adapted from a study on bladder cancer cells, showing a significant dose-dependent increase in the G2/M phase population with a corresponding decrease in G1 and S phases after 12 hours of treatment.[4]
Table 2: Summary of this compound-Induced Cell Cycle Arrest in Various Cancer Cell Lines
| Cancer Type | Cell Line | Arrest Phase | Key Molecular Alterations |
| Leukemia | U937 | G0/G1 | Decrease in G0/G1 phase cells with initial increase in S and G2/M.[5] |
| Cervical Cancer | HeLa | G0/G1 | p53-dependent p21 accumulation; down-regulation of cyclin B, cyclin D1, and PCNA.[6][7] |
| Glioblastoma | - | G1/S | Direct inhibition of CDK4/CDK6 kinase activity, leading to hypophosphorylation of Rb.[1] |
| Colon Cancer | HT-29 | G2/M & G0/G1 | Upregulation of p21; downregulation of CHK2 and Rad17.[1][3] |
| Renal Cell Carcinoma | 786-O, A-498 | G2/M | Increased phosphorylation of p53, cdc2, cdc25c; decreased expression of cyclin A, cyclin B, cdc2, and cdc25c.[8][9] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., EJ, 5637, HeLa, U937) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates). After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 3 µM) or vehicle control (e.g., DMSO). The treatment duration is typically 12, 24, or 48 hours, depending on the experimental design.[4]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content and determining the percentage of cells in each phase of the cell cycle.[10][11][12][13]
-
Cell Harvesting: Following this compound treatment, adherent cells are washed with PBS and harvested by trypsinization. Suspension cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice or can be stored at -20°C for longer periods.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed twice with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI; a fluorescent DNA intercalating agent) and RNase A (to degrade RNA and ensure PI only binds to DNA).
-
Incubation: The cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI. The data is then analyzed using appropriate software to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.[14][15][16][17]
-
Protein Extraction: After this compound treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, Chk2, p-Cdc25c). Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound's influence on cell cycle progression is mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways.
This compound-Induced G0/G1 Arrest Pathway
This compound-Induced G2/M Arrest Pathway
Experimental Workflow for Cell Cycle Analysis
Conclusion
This compound unequivocally demonstrates potent anti-proliferative activity by inducing cell cycle arrest at multiple checkpoints, predominantly G0/G1 and G2/M, across a spectrum of cancer cell types. Its mechanisms of action are multifaceted, involving the direct inhibition of cyclin-dependent kinases, the upregulation of CDK inhibitors like p21 through p53-dependent and -independent pathways, and the modulation of critical checkpoint proteins such as Chk2 and Cdc25c. The quantitative data and elucidated signaling pathways presented in this guide underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully realize its therapeutic promise.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect on human cancer cell lines after treatment with this compound extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neem limonoids azadirachtin and this compound induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of cell cycle arrest, DNA damage, and apoptosis by this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of Nimbolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of nimbolide, a bioactive limonoid isolated from the neem tree (Azadirachta indica). This compound has garnered significant interest for its potent anticancer and anti-inflammatory properties. However, a thorough understanding of its toxicological profile is crucial for its potential development as a therapeutic agent. This document summarizes key findings from in vitro and in vivo toxicity studies, outlines experimental methodologies, and visualizes associated signaling pathways.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential dangers of a substance after a single exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in various animal models and through different routes of administration.
Quantitative Data: LD50 Values
The acute toxicity of this compound has been observed to be dependent on the animal model and the route of administration, with intravenous and intraperitoneal routes showing higher toxicity compared to oral or subcutaneous administration.
| Animal Model | Route of Administration | LD50 Value (mg/kg body weight) | Reference |
| Mouse (adult male) | Intraperitoneal (i.p.) | 225 | [1] |
| Intravenous (i.v.) | 24 | [1][2] | |
| Intragastric (i.g.) | > 600 | [1] | |
| Intramuscular (i.m.) | No fatality observed | [1] | |
| Subcutaneous (s.c.) | No fatality observed | [1] | |
| Mouse (adult female) | Intraperitoneal (i.p.) | 280 | [1] |
| Mouse (weanling) | Intraperitoneal (i.p.) | 240 | [1] |
| Rat | Intraperitoneal (i.p.) | > 600 | [1] |
| Hamster | Intraperitoneal (i.p.) | > 500 | [1] |
Experimental Protocols for Acute Oral Toxicity (General Guideline)
The determination of LD50 values typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for Acute Oral Toxicity Study
Caption: General workflow for an in vivo acute oral toxicity study.
Pathological Findings
In animal studies, the administration of lethal doses of this compound via the intraperitoneal route resulted in death within 12-23 hours, with observed dysfunctions in several organs.[1] Histopathological examinations revealed:
-
Kidney: Tubular necrosis[1]
-
Small Intestine: Hemorrhagic necrosis[1]
-
Pancreas: Acinar cell necrosis[1]
-
Liver: Mild fatty infiltration and focal necrosis[1]
In contrast, intravenous administration of a lethal dose led to a rapid death (within 1-18 minutes) due to a sudden drop in arterial blood pressure and respiratory paralysis.[1]
In Vitro Cytotoxicity
In vitro cytotoxicity assays are crucial for assessing the direct effect of a compound on cells in a controlled environment. This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, with generally higher IC50 values observed in normal cell lines, suggesting a degree of selectivity.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and experimental conditions such as incubation time.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| A549 | Lung Cancer | 7.59 ± 0.34 | 48 | [3] |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.2 | Not Specified | [4] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.3 ± <0.01 | Not Specified | [5] |
| CCRF-CEM | Leukemia | 17.4 ± 0.6 | Not Specified | [5] |
| DU-145 | Prostate Cancer | 6.86 ± 0.53 | 48 | [3] |
| HCT116 p53+/+ | Colon Cancer | 0.9 ± 0.05 | Not Specified | [5] |
| HCT116 p53-/- | Colon Cancer | 1.8 ± 0.1 | Not Specified | [5] |
| HT-29 | Colon Cancer | Growth inhibition at 2.5-10 µM | Not Specified | [6] |
| MCF-7 | Breast Cancer | 4.0 (24h), 2.7 (48h) | 24, 48 | [6] |
| MDA-MB-231 | Breast Cancer | 6.0 (24h), 3.2 (48h) | 24, 48 | [6] |
| PC-3 | Prostate Cancer | 5.83 ± 0.33 | 48 | [3] |
| U87.MG | Glioblastoma | 1.12 ± <0.01 | Not Specified | [5] |
| U937 | Leukemia | Growth inhibition at 0.5-5.0 µM | Not Specified | [6] |
| HEK293 (non-transfected) | Normal Kidney | 0.25 ± 0.02 | Not Specified | [5] |
| HEK293 (ABCB5-transfected) | Normal Kidney | 14.5 ± 0.3 | Not Specified | [5] |
| NIH3T3 | Normal Fibroblast | 39.43 ± 3.72 (24h), 36.92 ± 1.42 (48h) | 24, 48 | [3] |
| CCD-18Co | Normal Colon Fibroblast | 74.01 ± 5.33 (24h), 59.13 ± 5.68 (48h) | 24, 48 | [3] |
Experimental Protocols for In Vitro Cytotoxicity
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.625 µM to 10 µM) and a vehicle control (DMSO).[3]
-
Incubation: The plate is incubated for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[3][8]
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[7]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[7][9]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Resazurin Assay
This assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with varying concentrations of this compound.
-
Resazurin Addition: A resazurin solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.[9]
-
Fluorescence Measurement: Fluorescence is measured using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).[10]
-
Incubation: The cells are incubated at room temperature in the dark for approximately 15 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
Organ-Specific Toxicity
While much of the research highlights this compound's protective effects against chemically induced organ damage, some studies indicate the potential for direct toxicity at higher doses.
-
Hepatotoxicity: In acute toxicity studies, high intraperitoneal doses of this compound caused mild fatty infiltration and focal necrosis in the liver of mice.[1] However, other studies have shown that this compound can have a hepatoprotective effect against toxins like carbon tetrachloride (CCl4).[12][13]
-
Nephrotoxicity: Tubular necrosis in the kidneys was observed in mice administered a lethal intraperitoneal dose of this compound.[1] Conversely, long-term administration in some studies showed histopathological protection of the kidneys.[13]
-
Cardiotoxicity: There is limited direct evidence of this compound-induced cardiotoxicity. Most available research focuses on its cardioprotective effects against drug-induced cardiotoxicity.
-
Neurotoxicity: Some studies suggest neuroprotective properties of this compound against cisplatin-induced neurotoxicity.[13]
Signaling Pathways in this compound-Induced Toxicity and Apoptosis
This compound exerts its cytotoxic and apoptotic effects by modulating multiple cellular signaling pathways.
Caption: Key signaling pathways modulated by this compound leading to apoptosis.
Conclusion
The preliminary toxicity profile of this compound indicates that its toxicity is highly dependent on the dose and route of administration. While it exhibits significant cytotoxicity against a broad range of cancer cell lines, often at concentrations that are less toxic to normal cells, systemic administration at high doses can lead to organ toxicity, particularly affecting the liver, kidneys, and small intestine. The mechanisms underlying its cytotoxic effects involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Further comprehensive, long-term toxicological studies are warranted to establish a clear safety profile and to determine a therapeutic window for this compound. These studies are essential to support its development as a potential anticancer drug candidate for clinical trials.[2]
References
- 1. Acute toxicity of this compound and nimbic acid in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide: A Technical Guide to its Chemopreventive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a potent triterpenoid limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has emerged as a significant candidate for cancer chemoprevention. Extensive preclinical research, encompassing both in vitro and in vivo models, has demonstrated its ability to inhibit tumorigenesis and metastasis. This compound's multifaceted mechanism of action involves the modulation of numerous dysregulated signaling pathways central to cancer progression, including those linked to inflammation, cell survival, proliferation, apoptosis, invasion, and angiogenesis. This technical guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks targeted by this promising natural compound.
Core Mechanisms of Chemoprevention
This compound exerts its anticancer effects through a variety of interconnected mechanisms. It is known to prevent the activation of pro-carcinogens, induce detoxification enzymes, and upregulate cellular antioxidants to decrease oxidative DNA damage. The primary and most studied mechanisms include the induction of apoptosis, induction of cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.
Induction of Apoptosis
This compound effectively induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway : The mitochondrial-mediated pathway is a key target. This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol. Released cytochrome c then interacts with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspase-3, leading to apoptosis. This process is also regulated by the Bcl-2 family of proteins; this compound has been shown to increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In some cancer cells, this compound upregulates the tumor suppressor p53, which can further promote apoptosis.
-
Extrinsic Pathway : This pathway is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to death receptors (DRs) on the cell surface. This compound has been found to upregulate the expression of DR4 and DR5 in various cancer cell lines, including chronic myeloid leukemia, multiple myeloma, and breast cancer cells. This upregulation sensitizes the cancer cells to apoptosis, leading to the activation of the initiator caspase-8, which, like caspase-9, activates caspase-3 to execute apoptosis.
Caption: this compound induces cell cycle arrest by modulating key regulatory proteins.
Inhibition of Pro-Survival Signaling Pathways
Many cancers are characterized by the constitutive activation of signaling pathways that promote cell survival and proliferation. This compound has been shown to abrogate several of these key oncogenic pathways.
-
NF-κB Pathway : The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, anti-apoptosis, angiogenesis, and metastasis. This compound inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity.
-
PI3K/Akt/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is often hyperactivated in cancer. This compound significantly inhibits Insulin-like Growth Factor-1 (IGF-1)-mediated PI3K/Akt signaling. By blocking this pathway, this compound suppresses downstream anti-apoptotic signals and proliferative drivers.
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is another crucial pathway for cell proliferation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby blocking this pro-proliferative signaling route.
-
Wnt/β-catenin Pathway : this compound has also been found to attenuate NF-κB-mediated Wnt/β-catenin signaling, another pathway critical for carcinogenesis.
dot
Caption: this compound blocks key oncogenic signaling pathways like PI3K/Akt, MAPK, and NF-κB.
Anti-Angiogenic and Anti-Metastatic Effects
This compound also demonstrates potential in preventing tumor growth and spread by inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). It has been reported to downregulate the expression of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF). Furthermore, this compound can retard tumor cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix and facilitating cell movement.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies across various cancer types. The following tables summarize its inhibitory concentrations in vitro and its tumor-reducing effects in vivo.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC₅₀ (µM) | Time (hrs) | Reference |
| Leukemia | U937, HL-60, THP1 | 1.12 | - | |
| Colon Cancer | HT-29 | 1.25 | - | |
| Prostate Cancer | PC-3, Du-145 | 2.0 - 8.01 | 24 | |
| Glioblastoma | U87.MG | 3.0 | - | |
| Bladder Cancer | EJ, 5637 | ~3.0 | - | |
| Breast Cancer | MDA-MB-231 | 3.7 - 4.0 | - | |
| Osteosarcoma | - | 4.3 | - | |
| Cervical Cancer | HeLa | 5.0 | 24 | |
| Liver Cancer | - | 5.0 | - | |
| Lung Cancer | A-549 | 11.16 - 15.6 | 24 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage | Duration | Tumor Volume Reduction | Reference |
| Colorectal Cancer | Mice Xenograft | 5 mg/kg, i.p. | 10 days | 67% | |
| Colorectal Cancer | Mice Xenograft | 20 mg/kg, i.p. | 10 days | 90% | |
| Hepatocellular Carcinoma | Mice | 6 mg/kg, oral | 4 weeks | 52.08% | |
| Waldenstrom Macroglobulinemia | Mice Xenograft | 100-200 mg/kg, i.p. | 26 days | Effective | |
| Glioblastoma | Mice | 0.01 mg/kg, i.v. | 7 days | Potent Effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly cited in this compound research, based on standard laboratory practices.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC₅₀ value of this compound.
-
Cell Seeding : Plate cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) dissolved in DMSO and diluted in culture medium. A control group should be treated with DMSO-containing medium at the same final concentration as the highest this compound dose.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC₅₀ value.
dot
Caption: A typical workflow for determining this compound's cytotoxicity using an MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀) for a specific time (e.g., 12, 24 hours).
-
Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis : Use analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound has unequivocally demonstrated significant potential as a chemopreventive and therapeutic agent in a wide array of preclinical cancer models. Its ability to target multiple hallmark pathways of cancer—including apoptosis, cell cycle progression, and pro-survival signaling—positions it as a compelling candidate for further development. The compound's efficacy in reducing tumor growth in vivo further underscores this potential.
However, the transition from preclinical promise to clinical application requires further rigorous investigation. Future research should focus on comprehensive pharmacokinetic and long-term toxicological studies to establish safe and effective dosage regimens for human trials. Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutic drugs could offer new avenues for enhancing treatment efficacy and overcoming drug resistance. The continued exploration of this compound's molecular crosstalk will be essential to fully realize its therapeutic potential in oncology.
Nimbolide's Impact on Angiogenesis: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways modulated by nimbolide in the context of angiogenesis.
Introduction
This compound, a potent limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1][2] Among its diverse mechanisms of action, the profound inhibitory effect of this compound on angiogenesis—the formation of new blood vessels from pre-existing ones—stands out as a critical contributor to its anti-tumor efficacy. This process is fundamental for tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound's anti-angiogenic effects, detailing the underlying molecular pathways, summarizing key quantitative data, and providing standardized protocols for relevant experimental assays to facilitate further research in this promising field.
Quantitative Assessment of this compound's Bioactivity
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines, which indirectly contributes to its anti-angiogenic potential by reducing the source of pro-angiogenic factors. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 4.0 | 24 | [4] |
| 2.7 | 48 | [4] | ||
| 1.97 ± 0.24 | Not Specified | [4] | ||
| MDA-MB-231 | Breast Cancer | 6.0 | 24 | [4] |
| 3.2 | 48 | [4] | ||
| 5.04 ± 0.25 | Not Specified | [4] | ||
| PC-3 | Prostate Cancer | 2.0 | Not Specified | [2] |
| U937, HL-60, THP1, B16 | Leukemia/Melanoma | 0.5 - 5.0 | Not Specified | [4] |
| HT-29 | Colon Carcinoma | 2.5 - 10.0 | Not Specified | [4] |
| NE-115, 143B | Neuroblastoma/Osteosarcoma | 4.0 - 10.0 | Not Specified | [4] |
| EJ and 5637 | Bladder Cancer | 3.0 | Not Specified | [5] |
Mechanisms of Anti-Angiogenesis
This compound exerts its anti-angiogenic effects through the modulation of several critical signaling pathways and the downregulation of key pro-angiogenic factors.
Inhibition of Pro-Angiogenic Factors
This compound has been shown to significantly suppress the expression and activity of pivotal molecules that drive angiogenesis:
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, this compound treatment leads to a reduction in VEGF expression in cancer cells. This is achieved, in part, through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a major transcriptional regulator of VEGF.[6][7]
-
Matrix Metalloproteinases (MMPs): Specifically, this compound downregulates the expression and activity of MMP-2 and MMP-9.[1][5][8] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a necessary step for endothelial cell migration and invasion.[1]
Modulation of Key Signaling Pathways
This compound's anti-angiogenic activity is rooted in its ability to interfere with multiple interconnected signaling cascades within both cancer and endothelial cells.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and angiogenesis. This compound inhibits the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.[9][10][11] In the context of angiogenesis, this inhibition also contributes to the downregulation of VEGF.[6]
-
MAPK (ERK1/2) Pathway: The Ras/Raf/MEK/ERK pathway is another critical regulator of cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby impeding downstream signaling that promotes angiogenesis.[1][9]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis, including VEGF and MMPs.[12][13] this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of its pro-angiogenic target genes.[2][14]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cellular proliferation and differentiation. This compound has been reported to abrogate the activation of STAT3, which can contribute to its anti-proliferative and anti-angiogenic effects.[2]
Signaling Pathway Diagrams
Caption: this compound's multi-targeted inhibition of key signaling pathways to suppress angiogenesis.
Experimental Protocols for Angiogenesis Assays
Standardized in vitro and ex vivo assays are crucial for quantifying the anti-angiogenic effects of this compound.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Pre-chill a 96-well plate at -20°C.
-
Coating: Add 50 µL of cold Matrigel to each well of the pre-chilled plate and incubate at 37°C for 30-60 minutes to allow for polymerization.[15][16]
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10^4 HUVECs onto the solidified Matrigel in each well.[15]
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[15]
-
Analysis: Visualize and photograph the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the HUVEC tube formation assay.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on blood vessel formation in a living system.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[17][18]
-
Windowing: On day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).[19]
-
Treatment Application: Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound. Place the discs on the CAM.
-
Incubation: Reseal the window and continue incubation until day 12-14.
-
Analysis: Excise the CAM and photograph the area under the disc. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.[17]
Caption: Experimental workflow of the chick chorioallantoic membrane (CAM) assay.
Aortic Ring Assay
This ex vivo assay assesses the sprouting of new blood vessels from a segment of the aorta.
Methodology:
-
Aorta Excision: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[20][21]
-
Ring Preparation: Clean the aorta of surrounding fibro-adipose tissue and section it into 1-2 mm thick rings.[21][22]
-
Embedding: Place the aortic rings in a 48-well plate coated with a layer of collagen or Matrigel. Cover the rings with another layer of the matrix.[20][21]
-
Culture and Treatment: Add endothelial cell growth medium to each well. Introduce this compound at desired concentrations.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the extent of sprouting by measuring the length and number of the neovessels.[23]
Caption: Workflow for the ex vivo aortic ring assay.
Conclusion
This compound demonstrates significant potential as an anti-angiogenic agent, operating through a multi-pronged mechanism that involves the inhibition of key pro-angiogenic factors and the disruption of multiple oncogenic signaling pathways. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer and other angiogenesis-dependent diseases. Continued research into its in vivo efficacy, bioavailability, and potential for combination therapies will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cell survival and proliferation by this compound in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Neem Limonoid, Inhibits Angiogenesis in Breast Cancer by Abrogating Aldose Reductase Mediated IGF-1/PI3K/Akt Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound retards tumor cell migration, invasion, and angiogenesis by downregulating MMP-2/9 expression via inhibiting ERK1/2 and reducing DNA-binding activity of NF-κB in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Spectroscopic Analysis of Nimbolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of nimbolide, a potent bioactive limonoid isolated from the neem tree (Azadirachta indica). The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes key experimental workflows and fragmentation pathways.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here has been compiled from various spectroscopic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.98 | d | 10.0 |
| 3 | 6.87 | d | 10.0 |
| 5 | 3.45 | s | |
| 6 | 4.33 | d | 3.2 |
| 7 | 5.51 | s | |
| 9 | 2.89 | d | 12.8 |
| 11α | 2.05 | m | |
| 11β | 1.65 | m | |
| 12α | 1.85 | m | |
| 12β | 1.45 | m | |
| 15 | 5.45 | s | |
| 17 | 4.98 | s | |
| 18 | 1.19 | s | |
| 19 | 1.12 | s | |
| 21 | 7.39 | t | 1.7 |
| 22 | 6.30 | d | 1.7 |
| 23 | 7.25 | d | 1.7 |
| 28 | 1.32 | s | |
| 29 | 0.98 | s | |
| OMe | 3.71 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 204.2 |
| 2 | 126.3 |
| 3 | 150.1 |
| 4 | 160.7 |
| 5 | 57.5 |
| 6 | 74.2 |
| 7 | 85.1 |
| 8 | 44.8 |
| 9 | 42.1 |
| 10 | 46.3 |
| 11 | 26.8 |
| 12 | 34.5 |
| 13 | 173.9 |
| 14 | 130.2 |
| 15 | 110.1 |
| 16 | 167.2 |
| 17 | 79.8 |
| 18 | 21.5 |
| 19 | 15.8 |
| 20 | 126.8 |
| 21 | 143.2 |
| 22 | 110.4 |
| 23 | 139.1 |
| 28 | 29.7 |
| 29 | 19.8 |
| C=O (lactone) | 170.1 |
| OMe | 52.3 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) |
| [M+H]⁺ | 467.221 |
| [M+Na]⁺ | 489.204 |
Experimental Protocols
The following sections detail the generalized protocols for the spectroscopic analysis of this compound.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: Bruker Avance Spectrometer (or equivalent) operating at a proton frequency of 400 MHz.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs and parameters are employed to establish correlations.
Sample Preparation for Mass Spectrometry
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the mass spectrometer.
Mass Spectrometry Data Acquisition
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000.
-
MS/MS Analysis: For fragmentation studies, select the protonated molecule [M+H]⁺ (m/z 467.2) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and proposed pathways in the spectroscopic analysis of this compound.
Signaling Pathways and Logical Relationships
While this document focuses on the spectroscopic analysis of this compound, it is important to note its biological significance. This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
References
Nimbolide: A Deep Dive into its Antiviral Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Nimbolide, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Emerging research now points towards its promising potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of the current understanding of this compound's antiviral efficacy, its mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.
Antiviral Spectrum of this compound
This compound has demonstrated inhibitory effects against a range of viruses, highlighting its potential as a broad-spectrum antiviral. While research is ongoing, studies have indicated its activity against Herpes Simplex Virus Type 1 (HSV-1), Coxsackievirus B4, and coronaviruses, including SARS-CoV-2.[2][3]
Quantitative Antiviral Activity
A critical aspect of evaluating any potential antiviral is the determination of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit 50% of viral replication or activity.
Table 1: Summary of Quantitative Antiviral Data for this compound
| Virus | Assay Type | Cell Line | IC50/EC50 | Citation(s) |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Vero | 50-100 µg/mL (inhibition of entry) | [2] |
| Coxsackievirus B4 | Virus Inactivation/Yield Reduction Assay | - | Data not available | [2] |
| Dengue Virus (DENV) | In silico docking studies | - | Data not available | |
| SARS-CoV-2 (and other β-coronaviruses) | Viral ToxGlo™ Assay | Vero-E6 | EC (Effective Concentration) at 200 µg/mL (for Neem Bark Extract) | [3] |
Note: The available quantitative data for this compound's direct antiviral activity is currently limited in the public domain. The value for HSV-1 represents the concentration for entry inhibition, not a standard IC50 value from a dose-response curve. The data for SARS-CoV-2 is for a neem bark extract, of which this compound is a component.
Mechanisms of Antiviral Action
This compound's antiviral effects are believed to be multifaceted, involving both direct action on viral components and modulation of host cellular pathways to create an antiviral state.
Direct Virucidal Activity and Inhibition of Viral Entry
Studies on Herpes Simplex Virus Type 1 (HSV-1) suggest that this compound possesses direct anti-HSV-1 properties. Pre-incubation of the virus with this compound, but not the target cells, significantly blocked viral entry into the cells.[2] This indicates a virucidal effect or an interaction with viral glycoproteins that prevents attachment and entry into host cells. For Coxsackievirus B4, this compound has been shown to have virucidal activity as demonstrated by virus inactivation and yield reduction assays.[2]
Modulation of Host Signaling Pathways
A significant aspect of this compound's biological activity, including its antiviral potential, lies in its ability to modulate key intracellular signaling pathways. The two most prominently affected pathways are the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation, cell survival, and apoptosis.
1. Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate and adaptive immune responses. Many viruses manipulate this pathway to promote their own replication and evade the host's immune system. This compound has been shown to be a potent inhibitor of NF-κB activation.[1][4] It can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing the translocation of the active NF-κB dimer (p50/p65) into the nucleus.[1] This blockade of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and other host factors that may be required for efficient viral replication.
2. Modulation of the PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Many viruses activate this pathway to prevent apoptosis of the host cell, thereby ensuring a suitable environment for their replication. This compound has been demonstrated to inhibit the PI3K/Akt pathway.[1][5][6][7] By downregulating the phosphorylation of Akt, this compound can promote apoptosis and inhibit cell proliferation, which can, in turn, restrict viral replication.
Experimental Protocols for Antiviral Evaluation
A variety of in vitro assays are employed to determine the antiviral activity of a compound like this compound. These assays are designed to assess the compound's ability to inhibit different stages of the viral life cycle.
Cytotoxicity Assay
Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells used in the assays. This ensures that any observed reduction in viral replication is due to the compound's antiviral effect and not simply due to cell death.
Methodology: MTT Assay
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cell monolayers and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This is a standard method to quantify the number of infectious viral particles and to determine the IC50 of an antiviral compound.[1][8]
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.[9][10]
Methodology:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a known multiplicity of infection (MOI). After adsorption, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the cells for one full replication cycle of the virus.
-
Harvesting: Harvest the cell culture supernatant (and/or the cells themselves, depending on the virus).
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in virus yield at each concentration of this compound compared to the untreated control. The EC50 is the concentration that reduces the virus yield by 50%.
Time-of-Addition Assay
This assay is used to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.[4][11][12]
Methodology:
-
Synchronized Infection: Infect a monolayer of host cells with a high MOI of the virus to ensure that most cells are infected at the same time.
-
Staggered Compound Addition: Add a fixed, effective concentration of this compound at different time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Virus Yield Measurement: At the end of the replication cycle, harvest the virus and determine the virus yield for each time point using a plaque assay or TCID50 assay.
-
Data Analysis: By observing at which time points the addition of this compound is no longer effective at reducing the virus yield, the specific stage of the viral life cycle that is targeted can be inferred (e.g., entry, replication, assembly, or release).
Conclusion and Future Directions
This compound presents a compelling case as a potential antiviral agent with a broad spectrum of activity. Its ability to directly target viruses and modulate critical host signaling pathways like NF-κB and PI3K/Akt suggests a multi-pronged approach to combating viral infections. However, the current body of research, while promising, is still in its early stages.
For drug development professionals and researchers, the following areas warrant further investigation:
-
Quantitative Efficacy: Rigorous determination of IC50 and EC50 values for this compound against a wider range of clinically relevant viruses is essential.
-
Mechanism of Action: More detailed studies are needed to elucidate the precise molecular interactions between this compound and viral or host targets.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound as an antiviral therapeutic.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound could lead to the development of more potent and selective antiviral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azadirachta indica A. Juss bark extract and its Nimbin isomers restrict β-coronaviral infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Method for Evaluation of Virucidal Activity of Antiseptics and Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Nimbolide in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nimbolide, a potent bioactive limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its anticancer properties.[1][2] Its therapeutic potential is attributed to its ability to modulate various signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] However, this compound is a hydrophobic compound with poor aqueous solubility, necessitating the use of an organic solvent for in vitro cell culture-based assays.[1][5] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. This document provides a detailed protocol for the proper dissolution and handling of this compound in DMSO to prepare stock solutions and subsequent working dilutions for cell culture experiments, ensuring reproducibility and minimizing solvent-induced cytotoxicity.
Physicochemical and Solubility Data
Proper preparation of this compound solutions requires an understanding of its fundamental properties. This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 466.5 g/mol | [1][5][6][7] |
| Molecular Formula | C₂₇H₃₀O₇ | [5][6] |
| Purity | ≥97% (typical) | [5][6] |
| Appearance | Crystalline solid | [5] |
| Storage (Powder) | -20°C, store in desiccating conditions | [3][5][6] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | References |
| DMSO | ~10 mg/mL to 100 mM (~46.7 mg/mL) | [5][6] |
| DMSO | 60 mg/mL (128.61 mM) | [3] |
| Ethanol | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Safety and Handling Precautions
Before handling, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier.
-
This compound: This material should be considered hazardous until further information is available.[5] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[5] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
-
DMSO: DMSO is a powerful solvent that can penetrate the skin. It can carry dissolved substances with it, so it is critical to avoid skin contact when handling DMSO solutions of this compound. Always wear appropriate chemical-resistant gloves.
Experimental Protocols
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted as needed.
Materials and Equipment:
-
This compound powder (crystalline solid)
-
Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution:
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass = 50 mM x 1 mL x 466.5 g/mol / 1000 = 23.33 mg
-
-
Dissolution: Transfer the weighed this compound into a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (in this example, 1 mL).
-
Mixing: Cap the vial tightly and vortex thoroughly for several minutes. If the solid does not dissolve completely, sonication or gentle warming (e.g., to 37°C) can aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Storage:
This protocol involves diluting the high-concentration stock solution into cell culture medium to achieve the final desired treatment concentration while maintaining a low, non-toxic level of DMSO.
Key Consideration: DMSO Cytotoxicity The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells.[8][9]
Table 3: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect | References |
| ≤ 0.1% | Considered safe for most cell lines with minimal effects. | [8][10][11] |
| 0.1% - 0.5% | Tolerated by many cell lines, but a vehicle control is essential.[8][10] | [9][10] |
| > 0.5% | May cause significant cytotoxicity or affect cell function.[10][12] | [10][12] |
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the very small volumes required for direct dilution. Therefore, creating an intermediate stock in complete cell culture medium is recommended.
-
Example: To prepare a 500 µM intermediate stock from a 50 mM primary stock, perform a 1:100 dilution. Add 10 µL of the 50 mM stock to 990 µL of complete cell culture medium.[7] Mix immediately and thoroughly by gentle vortexing or pipetting to prevent precipitation.
-
-
Final Dilution: Add the required volume of the intermediate stock (or primary stock if diluting directly) to the wells containing cells and media to achieve the final desired concentration.
-
Example: To treat cells in a well containing 2 mL of medium with a final concentration of 5 µM this compound:
-
Using the 500 µM intermediate stock: Add 20 µL of the 500 µM stock to the 2 mL of medium. (This results in a final DMSO concentration of ~0.01%).
-
-
-
Vehicle Control: Crucially , prepare a vehicle control by adding the same final concentration of DMSO to control wells.[10] For the example above, this would involve adding 20 µL of a 1:100 DMSO/media solution to the control wells.
-
Incubation: Gently mix the plate and incubate the cells for the desired experimental duration.
Example Working Concentrations
The optimal concentration of this compound is cell-line dependent. Pilot experiments are necessary to determine the IC₅₀ value for a specific cell line.
Table 4: Example Working Concentrations of this compound for In Vitro Assays
| Cell Line(s) | Concentration Range | Assay/Effect Observed | References |
| Bladder Carcinoma (EJ, 5637) | 0.5 - 3 µM | Inhibition of proliferation, G2/M arrest | [13] |
| Breast Cancer (MCF-7, MDA-MB-231) | 2 - 6 µM | G0/G1 phase arrest, inhibition of proliferation | [2] |
| Prostate Cancer (PC-3) | 2 µM | 50% inhibition of proliferation, apoptosis | [4] |
| Various Cancer & Normal Lines | 0.625 - 10 µM | Cytotoxicity (MTT assay) | [7] |
| Pancreatic Cancer (HPAC) | 5 µM | SOD2 inhibition, reduced proliferation | [14] |
Visualized Workflows and Pathways
Caption: Workflow for this compound stock preparation and cell treatment.
References
- 1. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nimbolide Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of nimbolide stock solutions for in vitro and in vivo research. Adherence to these guidelines will help ensure the stability, and consistent performance of this compound in experimental settings.
Introduction to this compound
This compound is a potent bioactive terpenoid lactone isolated from the leaves and flowers of the neem tree (Azadirachta indica). It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties. This compound exerts its effects by modulating various cellular signaling pathways, making it a subject of significant interest in drug discovery and development. Its primary mechanisms of action include the inhibition of NF-κB, Wnt, PI3K/Akt, MAPK, and JAK-STAT signaling pathways, as well as the induction of apoptosis.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₇ | [2] |
| Molecular Weight | 466.52 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥97% | [4] |
Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions.[4][5] It is readily soluble in various organic solvents. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Up to 60 mg/mL (128.61 mM) | Sonication and gentle heating (up to 60°C) are recommended for complete dissolution.[2][3] Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can reduce solubility.[3] |
| Ethanol | ~8 mM | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Methanol | Soluble | Used for creating standard solutions for HPTLC analysis.[6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution) | For aqueous-based assays, first dissolve this compound in an organic solvent (e.g., DMF or DMSO) and then dilute with the aqueous buffer.[4] Aqueous solutions should be prepared fresh and not stored for more than one day.[4] |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.665 mg of this compound per 1 mL of DMSO.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, sonicate the solution or gently warm it in a water bath at a temperature not exceeding 60°C until the solid is completely dissolved.[3]
-
-
Aliquoting:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability of this compound Solutions
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Conditions |
| Crystalline Powder | -20°C | ≥ 4 years | Store in a desiccated environment, protected from direct sunlight and moisture.[2][4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] Store under nitrogen for optimal stability.[3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [3] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | Prepare fresh before each experiment.[4] |
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates
-
Sterile, serum-free medium for dilutions
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Note: The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), western blotting, or flow cytometry.
In Vivo Formulation
For animal studies, this compound can be formulated for administration. The following is an example of a formulation for in vivo use.
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add saline to the desired final volume and mix thoroughly. Sonication may be used to aid dissolution.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: this compound's multifaceted anti-cancer effects via inhibition of key signaling pathways.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Nimbolide's Cytotoxicity Using an MTT Assay
References
- 1. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimbolide Administration in Xenograft Mouse Models
Introduction
Nimbolide, a key bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anticancer properties.[1][2][3] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its efficacy against a wide range of malignancies by modulating critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft mouse models, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in xenograft mouse models.
Table 1: this compound Efficacy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Route | Treatment Schedule | Key Outcomes | Reference(s) |
| Colorectal Cancer | HCT-116 | Nude Mice | 5 mg/kg, i.p. | Daily for 10 days | 67% reduction in tumor volume. | [1][3] |
| Colorectal Cancer | HCT-116 | Nude Mice | 20 mg/kg, i.p. | Daily for 10 days | 90% reduction in tumor volume. | [1][3] |
| Oral Squamous Cell Carcinoma | HSC-3 | Nude Mice | 20 mg/kg, i.p. | Not specified, duration 25 days | 66% reduction in tumor volume. | [5] |
| Waldenström's Macroglobulinemia | Not Specified | Not Specified | 100-200 mg/kg, i.p. | 26 days | Effective against tumors at high doses. | [1] |
| HeLa Xenograft | HeLa | Not Specified | 50 mg/kg | Not Specified | Significant reduction in tumor volume and cell count. | [6] |
| HeLa Xenograft | HeLa | Not Specified | 100 mg/kg | Not Specified | Significant reduction in tumor volume and cell count. | [6] |
Table 2: Pharmacokinetic and Toxicity Data for this compound in Mice
| Parameter | Route of Administration | Dose | Value | Notes | Reference(s) |
| Plasma Concentration | Intraperitoneal (i.p.) | 5 mg/kg | 222 ng/mL | Measured 2 hours post-treatment in colorectal xenograft model. | [1][7] |
| Plasma Concentration | Intraperitoneal (i.p.) | 20 mg/kg | 409 ng/mL | Measured 2 hours post-treatment in colorectal xenograft model. | [1][7] |
| Tumor Tissue Concentration | Intraperitoneal (i.p.) | 5 mg/kg | 345 ng/g | Measured in colorectal tumor tissue. | [1][7] |
| Tumor Tissue Concentration | Intraperitoneal (i.p.) | 20 mg/kg | 868 ng/g | Measured in colorectal tumor tissue. | [1][7] |
| LD50 (Male Mice) | Intraperitoneal (i.p.) | Single Dose | 225 mg/kg | - | [8] |
| LD50 (Female Mice) | Intraperitoneal (i.p.) | Single Dose | 280 mg/kg | - | [8] |
| LD50 (Male Mice) | Intravenous (i.v.) | Single Dose | 24 mg/kg | - | [8] |
| LD50 | Oral (i.g.), s.c., i.m. | Single Dose | >600 mg/kg | Fatality was not observed via these routes. | [1][8] |
Table 3: Effect of this compound on Body Weight in Xenograft Studies
| Cancer Type | Dose | Treatment Duration | Effect on Body Weight | Reference(s) |
| Colorectal Cancer | 5 mg/kg and 20 mg/kg | 10 days | No significant change observed compared to the control group. | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: On each day of treatment, dilute the stock solution with sterile PBS to the final desired concentration (e.g., 5 mg/kg or 20 mg/kg). The final concentration of DMSO in the injected volume should be kept low (typically <5%) to avoid toxicity.
-
Example Calculation for a 20g mouse receiving a 20 mg/kg dose:
-
Dose = 20 mg/kg * 0.02 kg = 0.4 mg of this compound.
-
If the stock is 50 mg/mL, you need 0.008 mL (8 µL) of stock.
-
If the final injection volume is 100 µL, mix 8 µL of stock with 92 µL of sterile PBS.
-
-
Administration: Administer the freshly prepared this compound solution to the mice via the desired route (e.g., intraperitoneal injection) immediately after preparation. The control group should receive a vehicle solution of DMSO and PBS at the same concentration and volume.[7]
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a tumor xenograft in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Sterile PBS or serum-free medium (e.g., Matrigel mixture)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (26-27 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cells in their appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Discard the supernatant and resuspend the cell pellet in sterile PBS or a mixture of PBS/Matrigel. Perform a cell count to determine cell viability and concentration. Adjust the concentration to the desired level (e.g., 2 x 10^6 cells/mL).[6]
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment regimen.
Protocol 3: Monitoring Tumor Growth and Animal Well-being
This protocol describes the standard procedure for measuring tumor volume and monitoring animal health.
Materials:
-
Digital Vernier calipers
-
Animal scale
Procedure:
-
Tumor Measurement: Measure the length (L) and width (W) of the tumor using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = 0.5 × L × W² .[7]
-
Body Weight Monitoring: Weigh each mouse at the same time as tumor measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.[7]
-
Health Assessment: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol provides a general framework for analyzing protein expression in tumor tissues harvested from xenograft models.
Materials:
-
Harvested tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-p-Akt, anti-Bcl-2, anti-Cyclin D1)[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the harvested tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[11]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a typical this compound xenograft study.
Diagram 2: this compound's Inhibition of the NF-κB Signaling Pathway
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute toxicity of this compound and nimbic acid in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of Cysteine 179 of IκBα Kinase by this compound Leads to Down-regulation of NF-κB-regulated Cell Survival and Proliferative Proteins and Sensitization of Tumor Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a limonoid triterpene, inhibits growth of human colorectal cancer xenografts by suppressing the proinflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Nimbolide-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nimbolide, a bioactive limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its potent anti-cancer properties. It has been shown to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, survival, and metastasis in various cancer cell lines. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this compound's therapeutic effects by examining changes in protein expression and phosphorylation status within key signaling cascades. These application notes provide a comprehensive guide to performing Western blot analysis on this compound-treated cells, including detailed protocols and an overview of affected signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways involved in tumorigenesis and progression. Western blot analysis is instrumental in dissecting these molecular events.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K and Akt.[1][2][3] This inhibition leads to downstream effects on cell cycle progression and apoptosis. In various cancer cell lines, including prostate and oral cancer, this compound treatment leads to a significant decrease in the levels of phosphorylated Akt (p-Akt) and its downstream targets.[2][4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. This compound's impact on this pathway can be cell-type specific. For instance, in bladder cancer cells, this compound has been observed to induce JNK phosphorylation while decreasing the phosphorylation of p38 MAPK and Akt.[5] In prostate cancer cells, this compound has been found to suppress the B-RAF/p.ERK-mediated signaling pathway.[6]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key player in inflammation, immune response, and cancer cell survival. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.[7] It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB subunits (p65 and p50) and subsequent transcription of target genes involved in cell survival and proliferation.[8][9]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on target protein expression and phosphorylation in cultured cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., PC-3, MCF-7, HepG2) in appropriate culture dishes or plates at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Use bovine serum albumin (BSA) to generate a standard curve for accurate quantification.
-
Normalization: Normalize the volume of each sample to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Presentation
The following tables summarize the quantitative changes in protein expression observed in various cell lines after this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on PI3K/Akt Pathway Proteins
| Cell Line | Treatment Condition | Protein | Fold Change vs. Control | Reference |
| End1/E6E7 | 6 µM this compound, 24h | p-PI3K | ~0.4 | [1] |
| End1/E6E7 | 6 µM this compound, 24h | p-Akt | ~0.3 | [1] |
| PC-3 | 2 µM this compound | p-Akt | Decreased | [2] |
| SCC131/SCC4 | This compound (time-dependent) | p-Akt (Ser473) | Decreased | [4] |
| EJ/5637 | This compound (conc.-dependent) | p-Akt | Decreased | [5] |
Table 2: Effect of this compound on MAPK Pathway Proteins
| Cell Line | Treatment Condition | Protein | Fold Change vs. Control | Reference |
| EJ/5637 | This compound (conc.-dependent) | p-JNK | Increased | [5] |
| EJ/5637 | This compound (conc.-dependent) | p-p38 MAPK | Decreased | [5] |
| PC-3 | 1 and 2 µM this compound | MAPK signaling molecules | Modulated | [10] |
| DU145 | This compound | p-ERK | Suppressed | [6] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Condition | Protein | Fold Change vs. Control | Reference |
| HepG2 | This compound | Bax | Increased | [11] |
| HepG2 | This compound | Bcl-2 | Decreased | [11] |
| HepG2 | This compound | Cleaved Caspase-3 | Increased | [11] |
| HepG2 | This compound | Cleaved Caspase-9 | Increased | [11] |
| SCC131/SCC4 | This compound (time-dependent) | Bax | Increased | [4] |
| SCC131/SCC4 | This compound (time-dependent) | Bcl-2 | Decreased | [4] |
| SCC131/SCC4 | This compound (time-dependent) | Cleaved Caspase-3 | Increased | [4] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound blocks NF-κB pathway activation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell survival and proliferation by this compound in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits 2D and 3D prostate cancer cells migration, affects microtubules and angiogenesis and suppresses B-RAF/p.ERK-mediated in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits androgen independent prostate cancer cells survival and proliferation by modulating multiple pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays with Nimbolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a triterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1] Mechanistically, this compound has been shown to modulate a variety of cellular signaling pathways that are critical in disease pathogenesis, many of which are regulated by protein kinases.[2] Notably, this compound has been reported to directly inhibit the kinase activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[3] Furthermore, it impacts several other kinase-driven pathways, including the PI3K/Akt and MAPK signaling cascades.[1][4]
These application notes provide detailed protocols and guidelines for utilizing this compound in in vitro kinase assays to investigate its inhibitory activity against purified kinases. The following sections offer a summary of quantitative data from cell-based assays, a comprehensive experimental protocol for a representative in vitro kinase assay, and visualizations of key signaling pathways and experimental workflows.
Data Presentation
While direct in vitro kinase assay IC50 values for this compound against a wide panel of purified kinases are not extensively available in the public domain, numerous studies have reported the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. These values, typically determined through cell viability or proliferation assays (e.g., MTT assay), reflect the overall cellular response to this compound, which includes its effects on multiple kinase pathways and other cellular processes. The table below summarizes these findings to provide a comparative overview of this compound's potency in different cellular contexts.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| SCC131 | Oral Squamous Carcinoma | MTT Assay | 6.0 |
| SCC4 | Oral Squamous Carcinoma | MTT Assay | 6.2 |
| EJ | Bladder Cancer | MTT Assay | ~3 |
| 5637 | Bladder Cancer | MTT Assay | ~3 |
| PC-3 | Prostate Cancer | Not Specified | 2 |
| U937 | Leukemia | Flow Cytometry | 1-2.5 |
| CCRF-CEM | Leukemia | Resazurin Assay | 17.4 |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | Resazurin Assay | 0.3 |
| MDA-MB-231-pcDNA | Breast Cancer | Resazurin Assay | 4.7 |
| MDA-MB-231-BCRP | Multidrug-Resistant Breast Cancer | Resazurin Assay | 3.7 |
| HEK293 | Human Embryonic Kidney | Resazurin Assay | 0.25 |
| HEK293-ABCB5 | Multidrug-Resistant Human Embryonic Kidney | Resazurin Assay | 14.5 |
| U87.MG | Glioblastoma | Resazurin Assay | 1.12 |
| U87.MGΔEGFR | Glioblastoma | Resazurin Assay | 3.4 |
| HCT116 p53+/+ | Colon Cancer | Resazurin Assay | 0.9 |
| HCT116 p53-/- | Colon Cancer | Resazurin Assay | 1.8 |
Note: The IC50 values presented above are from cell-based assays and represent the concentration of this compound required to inhibit cell viability or proliferation by 50%. These values are influenced by various cellular factors, including membrane permeability, metabolism, and off-target effects, and may not directly correlate with the IC50 values obtained from direct in vitro kinase inhibition assays using purified enzymes.
Experimental Protocols
This section provides a detailed protocol for a non-radioactive in vitro kinase assay to determine the inhibitory activity of this compound against CDK4/Cyclin D1. This protocol is based on methodologies described for CDK4/6 inhibition assays and can be adapted for other kinases and assay platforms (e.g., radiometric, fluorescence polarization, or luminescence-based).
Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay using ADP-Glo™
Objective: To determine the IC50 value of this compound for the inhibition of purified, recombinant CDK4/Cyclin D1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Materials:
-
Enzyme: Recombinant human CDK4/Cyclin D1
-
Substrate: GST-tagged Retinoblastoma protein fragment (GST-Rb)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA
-
ATP: 10 mM stock solution in water
-
DMSO: 100%
-
Plates: White, opaque 384-well plates
-
Instrumentation: Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
Prepare a vehicle control containing only 100% DMSO.
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase reaction components (excluding ATP and this compound) in kinase buffer. For each 20 µL reaction, this will include:
-
Recombinant CDK4/Cyclin D1 (final concentration to be optimized, e.g., 5-20 ng/reaction)
-
GST-Rb substrate (final concentration to be optimized, e.g., 0.2 µg/µL)
-
-
Dispense 10 µL of the kinase/substrate master mix into each well of a 384-well plate.
-
Add 0.2 µL of the serially diluted this compound or DMSO vehicle to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution by diluting the 10 mM stock in kinase buffer to the desired final concentration (typically at or near the Km of the kinase for ATP, e.g., 10-100 µM).
-
Initiate the kinase reaction by adding 9.8 µL of the ATP solution to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Normalization:
-
The "high" control (0% inhibition) is the average signal from the DMSO vehicle wells.
-
The "low" control (100% inhibition) can be wells with no kinase or a known potent inhibitor.
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_low) / (Signal_high - Signal_low))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Caption: Direct inhibition of CDK4/6 by this compound, leading to cell cycle arrest.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro kinase assay with this compound.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of Retinoblastoma phosphorylation by this compound causes cell cycle arrest and suppresses glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide IC50 Determination: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a prominent limonoid isolated from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anticancer properties.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of cell proliferation, metastasis, and angiogenesis, makes it a promising candidate for further investigation in oncology.[1][2][3] A critical initial step in evaluating the cytotoxic potential of this compound against various cancer cell lines is the determination of its half-maximal inhibitory concentration (IC50). This document provides detailed protocols for determining the IC50 value of this compound using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it summarizes reported IC50 values in various cancer cell lines and illustrates the key signaling pathways modulated by this compound.
Introduction
This compound exerts its anticancer effects by modulating a wide array of signaling pathways crucial for cancer cell survival and proliferation. It has been shown to disrupt the PI3K/Akt, MAPK (ERK1/2), and JAK2/STAT3 signaling cascades, leading to the suppression of cancer cell growth.[1][3] Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways and can arrest the cell cycle at various phases.[1][4] The determination of the IC50 value is a quantitative measure of this compound's efficacy in inhibiting cancer cell growth by 50% in vitro. This parameter is fundamental for comparing its potency across different cancer types and for designing further preclinical and clinical studies. The MTT and SRB assays are reliable, high-throughput methods for assessing cell viability and are frequently employed for IC50 determination.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line, exposure time, and assay method used.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 17.4 (± 0.6) | Not Specified | Resazurin Assay |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.3 (± <0.01) | Not Specified | Resazurin Assay |
| U937 | Leukemia | 1.12 | Not Specified | Not Specified |
| Breast Cancer | ||||
| MDA-MB-231 pcDNA | Breast Cancer | 4.7 (± 0.05) | Not Specified | Resazurin Assay |
| MDA-MB-231 (BCRP-transfected) | Breast Cancer | 3.7 (± 0.2) | Not Specified | Resazurin Assay |
| Glioblastoma | ||||
| U87.MG | Glioblastoma | 1.12 (± <0.01) | Not Specified | Resazurin Assay |
| U87.MGΔEGFR | Glioblastoma | 3.4 (± 0.1) | Not Specified | Resazurin Assay |
| Colon Cancer | ||||
| HCT116 p53+/+ | Colon Cancer | 0.9 (± 0.05) | Not Specified | Resazurin Assay |
| HCT116 p53-/- | Colon Cancer | 1.8 (± 0.1) | Not Specified | Resazurin Assay |
| Prostate Cancer | ||||
| Du-145 | Prostate Cancer | 6.86 (± 0.53) | 24 | MTT Assay |
| Du-145 | Prostate Cancer | 4.97 (± 0.72) | 48 | MTT Assay |
| PC-3 | Prostate Cancer | 8.01 (± 0.44) | 24 | MTT Assay |
| PC-3 | Prostate Cancer | 5.83 (± 0.33) | 48 | MTT Assay |
| Lung Cancer | ||||
| A-549 | Lung Cancer | 11.16 (± 0.84) | 24 | MTT Assay |
| A-549 | Lung Cancer | 7.59 (± 0.34) | 48 | MTT Assay |
| Other | ||||
| HEK293 (non-transfected) | Embryonic Kidney | 0.25 (± 0.02) | Not Specified | Resazurin Assay |
| HEK293 (ABCB5-transfected) | Embryonic Kidney | 14.5 (± 0.3) | Not Specified | Resazurin Assay |
Table compiled from data in references[5][6].
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions from the stock solution in a serum-free medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Sulforhodamine B (SRB) Assay Protocol
This protocol is based on standard SRB assay procedures.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the this compound treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plate five times with slow-running tap water or 1% acetic acid.
-
Allow the plate to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 510 nm or 565 nm using a microplate reader.
-
Perform data analysis as described in step 5 of the MTT assay protocol to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adtu.in [adtu.in]
- 5. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. genecopoeia.com [genecopoeia.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for the Quantification of Nimbolide in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a potent bioactive tetranortriterpenoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2] As this compound progresses through preclinical and potentially clinical development, robust and sensitive bioanalytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[3] These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which informs dosage, administration routes, and potential drug interactions.[2][3]
This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using various analytical techniques. The methodologies described are based on published research and are intended to serve as a comprehensive guide for researchers in this field.
Analytical Methodologies
The primary methods for the quantification of this compound in plasma are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has also been utilized, particularly for the analysis of this compound in plant extracts and pharmaceutical dosage forms, and can be adapted for plasma analysis.[5][6]
Method 1: LC-MS/MS for Quantification of this compound in Mouse Serum
This method, adapted from a validated study, provides a sensitive and robust approach for determining this compound concentrations in mouse serum, making it suitable for preclinical pharmacokinetic studies.[1]
Experimental Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of this compound and an internal standard (IS), such as exemestane, in methanol at a concentration of 1.0 mg/mL.[1]
-
Prepare a series of standard working solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 1000 ng/mL.[1]
-
Prepare a working solution of the internal standard (e.g., exemestane) at a suitable concentration (e.g., 250 ng/mL) in methanol.[1]
-
Prepare quality control (QC) working solutions at low, medium, and high concentrations (e.g., 15, 300, and 900 ng/mL) by diluting the stock solution with methanol.[1]
-
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of blank mouse serum in a 1.5 mL polypropylene tube, add 10 µL of a this compound standard working solution and 10 µL of the IS working solution.[1]
-
Add 30 µL of acetonitrile to the tube and vortex for 30 seconds to precipitate proteins.[1]
-
Centrifuge the tube at 17,562 x g for 10 minutes at 4°C.[1]
-
Transfer 40 µL of the supernatant to a new 1.5 mL tube containing 60 µL of 0.1% formic acid in water.[1]
-
Vortex the tube for 3 seconds and transfer the sample to a 250 µL glass insert within an autosampler vial.[1]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[6]
-
Column: ODS Hypersil C18 (100 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0–0.1 min: 40% B
-
0.1–0.2 min: 40% to 62% B (linear)
-
0.2–1.6 min: 62% B
-
1.6–1.65 min: 62% to 40% B (linear)
-
1.65–6.0 min: 40% B[1]
-
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 24 ± 3 °C.[1]
-
Injection Volume: 40 µL.[1]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[1]
-
Ion Source: Electrospray ionization (ESI) in positive mode.[1]
-
Ionization Temperature: 500 °C.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: To be optimized for this compound and the chosen internal standard.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Method 2: LC/QTOF/MS for Quantification of this compound in Rat Plasma
This method employs a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/QTOF/MS) system for the pharmacokinetic study of this compound in rats.[4]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
A simple protein precipitation method using acetonitrile is employed for the extraction of this compound from rat plasma.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Target Ions: [M+H]⁺ at m/z 467.2074 for this compound and m/z 483.0847 for the internal standard (regorafenib).[4]
-
Experimental Workflow for LC/QTOF/MS Analysis
Caption: Workflow for this compound quantification in plasma by LC/QTOF/MS.
Method 3: HPLC-UV for Quantification of this compound (Adapted for Plasma)
While existing literature primarily details HPLC-UV methods for this compound in plant extracts and dosage forms, these methods can be adapted for plasma analysis, likely requiring a more rigorous sample clean-up procedure like liquid-liquid extraction or solid-phase extraction to minimize matrix interference.[5][6]
Proposed Experimental Protocol (Adaptation):
-
Sample Preparation (Liquid-Liquid Extraction - Example):
-
To a plasma sample, add an internal standard.
-
Acidify the sample with a suitable acid (e.g., hydrochloric acid).
-
Extract this compound and the IS with an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: PerkinElmer Flexar™ HPLC with a photodiode array (PDA) detector or equivalent.[5]
-
Column: Brownlee C18 (4.6 mm, 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Detection Wavelength: 217 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative validation parameters for the described analytical methods.
Table 1: LC-MS/MS Method for this compound in Mouse Serum
| Parameter | Value | Reference |
| Linearity Range | 5–1000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Intra-day Precision (%CV) | ≤12.6% | [1] |
| Inter-day Precision (%CV) | ≤13.9% | [1] |
| Intra-day Accuracy | 96.9–109.3% | [1] |
| Inter-day Accuracy | 94.3–110.2% | [1] |
Table 2: LC/QTOF/MS Method for this compound in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 1–1000 ng/mL | [4][7] |
| Intra-day Precision (%CV) | 2.21–6.92% | [4][7] |
| Inter-day Precision (%CV) | 2.56–4.62% | [4][7] |
| Accuracy | 91.66–97.12% | [4][7] |
Table 3: HPLC-UV Method for this compound in Ethanol (for reference)
| Parameter | Value | Reference |
| Linearity Range | 0.25–200 µg/mL | [5] |
| Limit of Detection (LOD) | 0.02 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.07 µg/mL | [5] |
| Correlation Coefficient (R²) | 0.9999 | [5] |
Signaling Pathways and Logical Relationships
This compound exerts its anticancer effects by modulating various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes.
Simplified Signaling Pathway of this compound's Anticancer Action
Caption: Key anticancer mechanisms of this compound.
Conclusion
The LC-MS/MS methods presented offer high sensitivity and specificity for the quantification of this compound in plasma and are well-suited for pharmacokinetic studies. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. While HPLC-UV methods are less sensitive, they can be adapted for plasma analysis, particularly when higher concentrations of this compound are expected. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Nimbolide-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nimbolide-loaded nanoparticles. This compound, a potent bioactive compound derived from the neem tree (Azadirachta indica), has demonstrated significant therapeutic potential, particularly in oncology, due to its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1][2][3][4] However, its clinical translation is hampered by poor aqueous solubility and a lack of systematic pharmacokinetic data.[1][3][5] Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations, enhance its bioavailability, and enable targeted delivery.[6][7][8]
Introduction to this compound and Nanoparticle Drug Delivery
This compound is a tetranortriterpenoid that exerts its biological effects by modulating multiple signaling pathways, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin, which are often dysregulated in chronic diseases like cancer.[1][2][9][10] Despite its broad therapeutic window, its hydrophobicity impedes its administration and absorption. Nanoparticle-based drug delivery systems can address these challenges by:
-
Improving Solubility: Encapsulating hydrophobic drugs like this compound within a polymeric matrix enhances their dispersion in aqueous environments.
-
Providing Controlled Release: Nanoparticles can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over an extended period.[6][7]
-
Enabling Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.[6]
Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, is a commonly used material for formulating this compound nanoparticles due to its biocompatibility and tunable degradation rates.[6][7]
Physicochemical Characterization of this compound-Loaded Nanoparticles
Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and in vivo performance. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.
Table 1: Summary of Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Reported Value | Method of Analysis | Reference |
| Particle Size (before lyophilization) | 183.73 ± 2.22 nm | Dynamic Light Scattering (DLS) | [6] |
| Particle Size (after lyophilization) | 221.20 ± 11.03 nm | Dynamic Light Scattering (DLS) | [6] |
| Polydispersity Index (PDI) (before lyophilization) | 0.058 ± 0.022 | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) (after lyophilization) | 0.168 ± 0.033 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -22.40 ± 4.40 mV | Dynamic Light Scattering (DLS) | [6] |
| Drug Loading | 5.25 ± 1.12% (w/w) | High-Performance Liquid Chromatography (HPLC) | [6] |
| Encapsulation Efficiency | 55.67 ± 12.42% | High-Performance Liquid Chromatography (HPLC) | [6] |
| Entrapment Efficiency (alternative formulation) | ~90% | High-Performance Liquid Chromatography (HPLC) | [11] |
| Loading Efficiency (alternative formulation) | ~9% | High-Performance Liquid Chromatography (HPLC) | [11] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This method is simple and effective for encapsulating hydrophobic drugs. It involves the precipitation of a polymer-drug solution upon its addition to a non-solvent.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic® F-68 (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution by gentle stirring.
-
Aqueous Phase Preparation: Prepare a 0.2% (w/v) PVA solution by dissolving 100 mg of PVA in 50 mL of deionized water.
-
Nanoparticle Formation:
-
Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
Observe the formation of a milky-white suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation: Leave the suspension stirring for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Purification and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any residual PVA and unencapsulated drug.
-
Lyophilize (freeze-dry) the purified nanoparticles to obtain a dry powder for long-term storage. The use of cryoprotectants like mannitol or sucrose is recommended to prevent aggregation during lyophilization.[6][7]
-
Protocol 2: Formulation by Emulsion-Solvent Evaporation
This technique is suitable for a wide range of drugs and polymers and allows for good control over particle size.
Materials:
-
This compound
-
PLGA or Polycaprolactone (PCL)
-
Dichloromethane (DCM) (organic solvent)
-
PVA or Pluronic® F-68 (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 40 mg of PCL and 8 mg of this compound in 4 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 0.2% (w/v) solution of Pluronic® F-68 in 40 mL of deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator (e.g., 40% amplitude for 3 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation: Stir the emulsion for 4-6 hours at room temperature in a fume hood to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Purification and Collection: Follow the same centrifugation and lyophilization procedure as described in Protocol 1.
Protocol 3: In Vitro Drug Release Study
This protocol determines the rate at which this compound is released from the nanoparticles over time.
Materials:
-
Lyophilized this compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 10 mg) and suspend them in 1 mL of PBS.
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a beaker containing a known volume of PBS (e.g., 50 mL) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on for up to 6 days), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point. Studies have shown that this compound-loaded PLGA nanoparticles exhibit a sustained release profile over several days.[6][7]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the cytotoxic effects of free this compound and this compound-loaded nanoparticles on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; AsPC-1 for pancreatic cancer)
-
Cell culture medium and supplements
-
96-well plates
-
Free this compound
-
This compound-loaded nanoparticles
-
Empty (blank) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) can then be determined. This compound-loaded nanoparticles have been shown to exhibit two- to three-fold enhanced cytotoxicity compared to free this compound in breast and pancreatic cancer cell lines.[6][7]
Table 2: Comparative IC50 Values of Free this compound vs. This compound-Loaded Nanoparticles
| Cell Line | Treatment | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Free this compound | ~4.5 | [12] |
| This compound-NPs | ~1.5 | [12] | |
| MDA-MB-231 (Breast Cancer) | Free this compound | ~3.0 | [12] |
| This compound-NPs | ~1.5 | [12] | |
| AsPC-1 (Pancreatic Cancer) | Free this compound | ~3.0 | [12] |
| This compound-NPs | ~1.0 | [12] |
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity stems from its ability to interfere with multiple oncogenic signaling pathways. Understanding these mechanisms is crucial for its rational drug development.
Conclusion and Future Directions
The formulation of this compound into nanoparticles, particularly PLGA-based systems, represents a viable strategy to enhance its therapeutic potential.[6][7] The provided protocols offer a foundation for the synthesis, characterization, and in vitro evaluation of these nanomedicines. Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate the efficacy and safety of this compound-loaded nanoparticles in preclinical animal models.[1][3] Furthermore, surface modification of these nanoparticles with targeting moieties could lead to the development of next-generation, highly specific cancer therapies.[6]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-based nanomedicine inhibits breast cancer stem-like cells by epigenetic reprogramming of DNMTs-SFRP1-Wnt/β-catenin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Nimbolide Synergy Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for designing and executing in vitro studies to evaluate the synergistic potential of nimbolide in combination with other therapeutic agents, particularly in the context of cancer research.
Introduction
This compound, a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates that this compound can inhibit cancer progression by inducing apoptosis, halting cell proliferation, and preventing metastasis and angiogenesis.[3][4][5]
The anticancer activity of this compound is attributed to its ability to modulate multiple dysregulated signaling pathways in cancer cells, including the NF-κB, PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1][6][7] Given its pleiotropic mechanism of action, this compound is an excellent candidate for combination therapies. Synergy studies are crucial in drug development as they aim to identify drug combinations that produce a therapeutic effect greater than the sum of the individual agents.[8] Such synergistic interactions can enhance treatment efficacy, allow for dose reduction to minimize toxicity, and overcome mechanisms of drug resistance.[9][10]
These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound's synergistic effects with other compounds.
Experimental Design and Strategy
A well-designed synergy study follows a systematic progression from determining single-agent activity to quantifying the interaction and elucidating the underlying mechanism. The general workflow involves determining the half-maximal inhibitory concentration (IC50) of each drug, assessing the effects of the drug combination across a range of concentrations, and analyzing the interaction using established mathematical models.
Theoretical Framework: The Chou-Talalay Method
The most widely accepted method for quantifying drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[9][11] The CI provides a quantitative definition for synergy (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[12][13] This method is based on the median-effect principle and can be applied to various experimental endpoints.
Another common visualization tool is the isobologram, a graphical representation of drug interactions.[14][15][16] In an isobologram, dose combinations that produce a specific effect level are plotted. Combinations falling below the line of additivity indicate synergy, while those above indicate antagonism.[12][17]
Experimental Workflow Diagram
The following diagram outlines the key phases of a typical in vitro synergy study.
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol is used to measure the cytotoxic effects of this compound and the partner drug, both individually and in combination, to determine IC50 values and provide data for synergy analysis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound and Drug X (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Single-Agent Treatment (IC50 Determination):
-
Prepare serial dilutions of this compound and Drug X in culture medium.
-
Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubate for 48 or 72 hours.
-
-
Combination Treatment (Checkerboard Assay):
-
Design a matrix of concentrations based on the individual IC50 values. A common approach is a 6x6 matrix where each drug is tested from ~1/4x IC50 to 4x IC50.
-
Prepare drug combinations at 2x the final concentration.
-
Add 100 µL of the 2x drug combination dilutions to the appropriate wells.
-
Incubate for 48 or 72 hours.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
For single agents, plot cell viability versus log-transformed drug concentration and use non-linear regression to calculate the IC50 value.
-
For combination data, input the raw viability data into a synergy analysis software like CompuSyn.
-
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis to determine if the observed synergy is due to an increase in programmed cell death.[18][19]
Materials:
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound, Drug X, and their combination at synergistic concentrations (e.g., IC50 or a combination that showed a low CI value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the plate with PBS and add trypsin to detach adherent cells. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol investigates the molecular mechanism of synergy by examining changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.[22][23]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells in 6-well plates as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them directly in the plate with 100-200 µL of lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control. For phosphoproteins, normalize to the total protein expression.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) | Drug X IC50 (µM) |
| Cell Line A | 2.5 ± 0.3 | 5.1 ± 0.6 |
| Cell Line B | 4.1 ± 0.5 | 8.9 ± 1.1 |
| Cell Line C | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Values are presented as mean ± SD from three independent experiments. |
Table 2: Combination Index (CI) Values for this compound + Drug X in Cell Line A
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.50 (IC50) | 0.65 | Synergy |
| 0.75 (IC75) | 0.48 | Strong Synergy |
| 0.90 (IC90) | 0.35 | Very Strong Synergy |
| CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism. |
Table 3: Apoptosis Induction in Cell Line A (48h Treatment)
| Treatment Group | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.2 | 4.6 ± 0.7 |
| This compound (1.25 µM) | 10.2 ± 1.1 | 4.3 ± 0.6 | 14.5 ± 1.7 |
| Drug X (2.5 µM) | 8.5 ± 0.9 | 3.1 ± 0.4 | 11.6 ± 1.3 |
| Combination | 25.7 ± 2.3 | 12.4 ± 1.5 | 38.1 ± 3.8 |
| Values are presented as mean ± SD. |
Mechanistic Insights and Visualizations
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting several critical signaling nodes. Understanding these pathways is key to hypothesizing and confirming synergistic mechanisms. For example, combining this compound (an NF-κB and PI3K/Akt inhibitor) with a drug that targets the MAPK pathway could lead to a more comprehensive blockade of pro-survival signaling.
Visualizing Synergy: The Isobologram
The isobologram provides an intuitive graphical representation of the drug interaction.
References
- 1. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of this compound: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 15. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 21. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nimbolide in 3D Spheroid Culture Models: A Detailed Guide for Researchers
Introduction: Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its potent anti-cancer properties. Its efficacy, demonstrated in various cancer cell lines, is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis. The use of three-dimensional (3D) spheroid culture models, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, has become instrumental in evaluating the therapeutic potential of compounds like this compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in 3D spheroid culture models, with a focus on prostate cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on 3D tumor spheroids as reported in preclinical studies.
Table 1: Cytotoxicity of this compound in 2D vs. 3D Cancer Cell Culture Models
| Cell Line | Culture Model | IC50 (µM) | Exposure Time | Assay | Reference |
| DU145 (Prostate Cancer) | 2D Monolayer | Approx. 2 µM | 48h | Resazurin Assay | [1][2] |
| DU145 (Prostate Cancer) | 3D Spheroid | Data not available | - | - | - |
| PC-3 (Prostate Cancer) | 2D Monolayer | 2 µM | Not Specified | Not Specified | [3] |
| A-549 (Lung Cancer) | 2D Monolayer | >10 µM | 24h & 48h | MTT Assay | [4] |
Table 2: Effect of this compound on 3D Spheroid Invasion and Angiogenesis
| Cell Line/Assay | Treatment | Concentration | Observed Effect | Reference |
| DU145 Spheroids | This compound | Not Specified | Inhibition of cell invasion | [1][2] |
| HUVEC Tube Formation | This compound | Not Specified | Inhibition of angiogenesis | [1][2] |
Note: The specific concentrations of this compound and the quantitative extent of inhibition in these 3D-related assays are not detailed in the available abstracts.
Table 3: Molecular Effects of this compound in 3D Prostate Cancer Spheroid Models
| Target Molecule | Cell Line/Model | Treatment | Effect | Reference |
| E-cadherin | DU145 Spheroids | This compound | Downregulation | [1][2] |
| B-RAF/p.ERK | Prostate Cancer (in vivo) | This compound | Suppression | [1][2] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the application of this compound to 3D spheroid cultures.
Protocol 1: Generation of DU145 Prostate Cancer Spheroids
Objective: To generate uniform DU145 spheroids for subsequent drug treatment and analysis.
Materials:
-
DU145 prostate cancer cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture DU145 cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 5 x 10³ cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-4 days to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids and Viability Assay
Objective: To assess the cytotoxic effect of this compound on 3D tumor spheroids.
Materials:
-
DU145 spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the this compound dilutions to the respective wells containing the spheroids. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Briefly, allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: 3D Spheroid Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.
Materials:
-
Pre-formed DU145 spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free culture medium
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Thaw the BME on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Carefully transfer individual spheroids from the ULA plate to the center of the BME-coated wells.
-
Overlay the spheroids with a second layer of BME mixed with serum-free medium containing either vehicle (DMSO) or different concentrations of this compound.
-
Allow the top layer to solidify at 37°C.
-
Add complete culture medium containing the respective concentrations of this compound or vehicle to each well.
-
Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Capture images at each time point.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ) by measuring the total area covered by the spheroid and the invading cells.
Protocol 4: HUVEC Tube Formation Assay (Angiogenesis Assay)
Objective: To assess the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial cell growth medium
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Basement membrane extract (BME)
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96-well plate
-
This compound
Procedure:
-
Thaw BME on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing either vehicle (DMSO) or various concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified BME.
-
Incubate the plate at 37°C for 4-12 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Protocol 5: Western Blot Analysis of Spheroid Lysates
Objective: To analyze the expression of target proteins (e.g., E-cadherin, p-ERK) in this compound-treated spheroids.
Materials:
-
This compound-treated and control spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Primary antibodies (e.g., anti-E-cadherin, anti-p-ERK, anti-total-ERK, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound's multi-target mechanism of action in cancer cells.
Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in 3D spheroid models.
Logical Relationship
Caption: Logical flow of this compound's anti-cancer effects in 3D spheroids.
References
High-Throughput Screening Assays for Nimbolide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a triterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention in oncology research due to its potent anticancer properties.[1][2][3][4][5] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[1][2][5] The development of this compound derivatives aims to enhance its therapeutic index, improve pharmacokinetic properties, and overcome potential resistance mechanisms. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of these derivatives, enabling the identification of lead compounds with superior anticancer activity.
These application notes provide detailed protocols for a suite of HTS assays designed to evaluate the efficacy of this compound derivatives. The assays cover general cytotoxicity, induction of apoptosis, and target-specific engagement with key signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of the cytotoxic potential of these compounds.
Table 1: IC50 Values of this compound and its Amide Derivatives
| Compound | HT-29 (Colon) | SW-620 (Colon) | HOP-62 (Lung) | A-549 (Lung) | PC-3 (Prostate) | OVCAR-5 (Ovary) |
| This compound | >10 µM | >10 µM | >10 µM | 1.48 µM | >10 µM | >10 µM |
| Derivative 2g | 1.8 µM | 2.5 µM | 1.5 µM | Not Reported | 2.1 µM | 1.9 µM |
| Derivative 2h | 1.5 µM | 1.9 µM | 1.2 µM | Not Reported | 1.8 µM | 1.6 µM |
| Derivative 2i | 2.1 µM | 2.8 µM | 1.8 µM | Not Reported | 2.5 µM | 2.2 µM |
Data synthesized from Sastry et al., 2006.[1]
Table 2: IC50 Values of Synthetic this compound Analogues Against UWB1 (BRCA1-mutant Ovarian Cancer) Cells
| Compound | IC50 (µM) |
| This compound | 0.3 |
| Analogue 2 (enone-reduced) | >10 |
| Analogue 3 (enone-reduced) | >10 |
| Analogue 4 (lactone-opened) | >10 |
| Analogue 5 (lactone-opened) | >10 |
| Analogue 40 | Comparable to this compound |
| Analogue 41 (rearranged C/D rings) | Inactive |
| Analogue 49 | Comparable to this compound |
| Analogue 63 | 0.079 |
| Analogue 65 | 0.05 |
Data synthesized from Qin et al., 2022 and Spradlin et al., 2023.[6][7][8]
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways and direct interaction with specific molecular targets. The following diagrams illustrate these pathways and the general workflow for screening these compounds.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]
- 5. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 6. Synthesis of this compound and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
troubleshooting nimbolide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of nimbolide precipitation in cell culture media. By understanding the physicochemical properties of this compound and its interactions with media components, you can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a bioactive tetranortriterpenoid derived from the leaves and flowers of the neem tree (Azadirachta indica). It is widely investigated for its potent anticancer, anti-inflammatory, and other pharmacological properties.[1][2] A key challenge in its experimental use is its hydrophobic nature, leading to poor solubility in aqueous solutions like cell culture media.
Q2: What are the signs of this compound precipitation in my cell culture?
This compound precipitation can manifest as:
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A fine, crystalline powder settling at the bottom of the culture vessel.
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A cloudy or hazy appearance of the culture medium.
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Visible floating particles, especially after incubation.
It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.
Q3: What are the primary causes of this compound precipitation?
The main reasons for this compound precipitation in cell culture media include:
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Poor Aqueous Solubility: this compound is inherently hydrophobic and has very low solubility in water-based solutions.
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"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
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Temperature Fluctuations: Changes in temperature, such as moving plates between the incubator and the microscope, can decrease the solubility of this compound.
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pH of the Medium: The pH of the culture medium can influence the solubility of some compounds, although specific data for this compound is limited.
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Interaction with Media Components: Components in the media, such as salts and proteins, can potentially interact with this compound and reduce its solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after I add my this compound stock solution to the cell culture medium.
This is a classic sign of "solvent shock" and exceeding the aqueous solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling the media. |
| High Final Concentration | The intended final concentration of this compound is higher than its solubility in the culture medium. | Decrease the final working concentration. Determine the maximum soluble concentration with a solubility test in your specific medium. |
| Cold Media | Adding the stock solution to cold media can decrease this compound's solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
Issue 2: Precipitation After Incubation (Delayed Precipitation)
Problem: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium at 37°C. While specific stability data in various media is limited, it's a known issue for many small molecules. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. For experiments longer than 24 hours, consider replenishing the media with freshly prepared this compound solution. |
| Evaporation of Media | Water evaporation from the culture vessel can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Serum Proteins | While serum can aid solubility, interactions over time at 37°C could potentially lead to the formation of insoluble complexes. | If using low-serum or serum-free media, the lack of proteins to stabilize this compound may be a factor. Consider if your experimental design allows for a low percentage of serum. |
| Cellular Metabolism | High cell density and metabolic activity can alter the pH of the medium, which might affect this compound's stability and solubility. | Monitor the color of the phenol red indicator in your medium. If it indicates a significant pH shift, change the medium more frequently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight of this compound ≈ 466.5 g/mol ), dissolve 4.665 mg of this compound in 1 mL of DMSO.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Quantitative Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | --INVALID-LINK-- |
| Ethanol | ~10 mg/mL | --INVALID-LINK-- |
| Dimethyl formamide (DMF) | ~10 mg/mL | --INVALID-LINK-- |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | --INVALID-LINK-- |
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the this compound stock solution into your final culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., FBS), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Crucially, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%, ideally <0.1%).
-
Stepwise Dilution: a. In a sterile tube, add a volume of pre-warmed complete cell culture medium. b. While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing is key to preventing localized high concentrations of this compound. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, you can proceed to treat your cells.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of culture medium. This is essential to distinguish the effects of this compound from any effects of the solvent.
Quantitative Data Summary: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Observation | Reference |
| < 0.1% | Generally considered safe for most cell lines with minimal effects on cell physiology. | --INVALID-LINK-- |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but a vehicle control is critical. Potential for off-target effects increases. | --INVALID-LINK-- |
| > 0.5% | Can be cytotoxic to many cell lines and may significantly alter cellular processes. Should be avoided unless empirically determined to be safe for a specific cell line and experiment. | --INVALID-LINK-- |
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation.
Experimental Workflow for Using this compound in Cell Culture
Caption: Experimental workflow for using this compound in cell culture.
Simplified Overview of this compound's Effect on PI3K/Akt/mTOR and Apoptosis Signaling Pathways
Caption: this compound's inhibitory effects on key signaling pathways.
References
Nimbolide Solubility and Formulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nimbolide's poor aqueous solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic molecule, classified as practically insoluble in water.[1][2] It is, however, soluble in several organic solvents. A stock solution can be prepared in these solvents and then diluted for experimental use.[3] Storing aqueous solutions of this compound for more than one day is not recommended.[3]
Data Summary: this compound Solubility in Common Solvents
| Solvent | Approximate Solubility | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL |[3] |
Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue due to this compound's low aqueous solubility. To prevent precipitation, a co-solvent system is necessary for preparing a stable formulation for in vivo administration. The general principle is to keep the this compound solubilized in a vehicle that is miscible with the aqueous environment of the bloodstream or gastrointestinal tract.
A widely used approach involves a three-component mixture: a primary organic solvent (like DMSO), a biocompatible polymer (like PEG300), and a surfactant (like Tween 80) diluted in saline or PBS.[4]
Troubleshooting Flowchart for Basic Formulation
Caption: A troubleshooting workflow for preparing a basic co-solvent formulation of this compound.
Q3: Standard solvent systems are causing toxicity in my animal model or are not achieving the required concentration. What are some advanced formulation strategies?
A3: When conventional co-solvents are inadequate, advanced drug delivery systems can significantly enhance solubility, improve bioavailability, and potentially reduce toxicity.[5] These strategies encapsulate the hydrophobic this compound molecule in a carrier system, rendering it more compatible with aqueous environments. Key advanced methods include:
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Nanoformulations: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[6][7]
-
Cyclodextrin Inclusion Complexes: Using cyclodextrins to form a host-guest complex where this compound is encapsulated within the cyclodextrin molecule.[8][9]
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Solid Dispersions: Dispersing this compound in a solid-state carrier matrix, often with hydrophilic polymers like PEGs or PVP.[10][11]
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Liposomes: Encapsulating this compound within spherical lipid bilayer vesicles.[12][13]
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Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water emulsion in the gut.[14][15]
Advanced Formulation Strategies: Protocols and Data
Nanoformulation: PLGA Nanoparticles
Polymeric nanoparticles can protect this compound from degradation, provide sustained release, and enhance its therapeutic potential.[5][7] Formulating this compound into PLGA nanoparticles (Nim-nano) has been shown to increase its cytotoxic effects compared to free this compound.[6]
Data Summary: Physicochemical Properties of this compound-PLGA Nanoparticles
| Parameter | Value | Source |
|---|---|---|
| Particle Size (pre-lyophilization) | 183.73 ± 2.22 nm | [6] |
| Particle Size (post-lyophilization) | 221.20 ± 11.03 nm | [6] |
| Drug Loading | 5.25% ± 1.12% | [6] |
| Encapsulation Efficiency | 55.67% ± 12.42% | [6] |
| Release Profile | Sustained release over 6 days in PBS (pH 7.4) |[6][16] |
Experimental Protocol: Preparation of this compound-PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted from the method described by Patra et al.[6][7]
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Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer in an organic solvent such as acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The solvent diffusion causes the polymer to precipitate, encapsulating the this compound.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow the organic solvent (acetone) to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps two to three times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize (freeze-dry) it with a cryoprotectant (e.g., mannitol, sucrose) for long-term storage.[6]
Workflow for PLGA Nanoparticle Formulation
Caption: Experimental workflow for preparing this compound-loaded PLGA nanoparticles.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[9] While specific data for this compound is limited, studies on the structurally similar drug nimesulide demonstrate the potential of this method.[1][8]
Data Summary: Nimesulide Solubility Enhancement with β-Cyclodextrin
| Formulation | Molar Ratio (Drug:β-CD) | Solubility Increase (Fold) | Source |
|---|---|---|---|
| Nimesulide-β-CD Complex | 1:1 | ~25.6 | [9] |
| Nimesulide-β-CD Complex | 1:2 | ~38.7 | [9] |
| Nimesulide-β-CD Complex | 1:3 | ~12 |[2] |
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex via Kneading
-
Mixing: Place the this compound and β-cyclodextrin (in a desired molar ratio, e.g., 1:2) in a glass mortar.
-
Wetting: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste-like consistency.
-
Kneading: Triturate the mixture vigorously for 45-60 minutes. Add more of the hydroalcoholic solution if the mixture becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator until use.
Liposomal Formulation
Liposomes are vesicles that can carry both hydrophilic and hydrophobic drugs.[13] For a hydrophobic drug like this compound, the molecule would integrate into the lipid bilayer of the liposome.
Experimental Protocol: Preparation of this compound Liposomes via Thin-Film Hydration
-
Lipid Dissolution: Dissolve this compound and lipids (e.g., soy lecithin, cholesterol) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[17][18]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will deposit a thin, dry film of the lipid-drug mixture on the inner wall of the flask.[13]
-
Hydration: Add an aqueous buffer (e.g., PBS) to the flask. Agitate the flask (e.g., by vortexing or sonicating in a water bath) to hydrate the lipid film.[13] This process causes the lipids to self-assemble into liposomes, entrapping the this compound within their bilayers.
-
Sizing (Optional): To obtain a more uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Relevant Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[19][20][21] Understanding these pathways is crucial for designing mechanism-of-action studies.
Diagram of Key this compound-Inhibited Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways to reduce cell proliferation and induce apoptosis.[3][4][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 5. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nimesulide/methyl β-cyclodextrin inclusion complexes: physicochemical characterization, solubility, dissolution, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimesulide and beta-cyclodextrin inclusion complexes: physicochemical characterization and dissolution rate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ableweb.org [ableweb.org]
- 14. SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.unpad.ac.id [journals.unpad.ac.id]
- 19. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
reducing off-target effects of nimbolide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with nimbolide, with a focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
A1: The primary molecular target of this compound is the E3 ubiquitin ligase RNF114.[1][2][3] this compound contains an α,β-unsaturated ketone Michael acceptor that covalently modifies a specific cysteine residue (C8) in an intrinsically disordered region of RNF114.[1][2][3] This covalent modification impairs the ability of RNF114 to recognize and ubiquitinate its substrates, leading to their stabilization.[1][2][3] One of the key downstream consequences of RNF114 inhibition by this compound is the "super trapping" of Poly(ADP-ribose) Polymerase 1 (PARP1) at sites of DNA damage.[4] Unlike conventional PARP inhibitors, this compound leads to the trapping of both PARP1 and PAR-dependent DNA repair factors, which contributes to its potent anti-cancer effects, particularly in BRCA-deficient cancers.[4]
Q2: this compound is reported to affect multiple signaling pathways. Is this due to off-target effects?
A2: this compound's impact on numerous signaling pathways is a combination of its on-target effects mediated by RNF114 and potential off-target interactions. RNF114 itself is involved in regulating key cellular processes, including the NF-κB pathway.[5] Therefore, some of the observed effects on pathways like NF-κB are a direct consequence of RNF114 inhibition. However, given this compound's reactive nature as a covalent inhibitor, it has the potential to interact with other cellular proteins, leading to off-target effects that contribute to its broad pharmacological profile. This includes modulation of MAPK, PI3K/Akt, and Wnt/β-catenin signaling.[6][7]
Q3: How can I experimentally distinguish between on-target (RNF114-mediated) and off-target effects of this compound?
A3: The most definitive method to differentiate between on-target and off-target effects is to use a genetic approach. Comparing the effects of this compound in wild-type cells versus RNF114 knockout (KO) cells is the gold standard.[4][8] If an effect is absent in RNF114 KO cells, it is considered on-target. Conversely, if the effect persists in the absence of RNF114, it is likely an off-target effect. Additionally, performing rescue experiments by re-expressing wild-type RNF114 in the KO cells can further validate that the observed phenotype is specifically due to the presence of the target protein.
Another strategy is to use this compound analogs with varying reactivity towards RNF114.[9] Comparing the cellular effects of a potent RNF114-binding analog with a less reactive analog can help correlate RNF114 engagement with a specific phenotype.
Q4: Are there general strategies to minimize off-target effects of this compound in my experiments?
A4: Yes, several strategies can be employed to minimize off-target effects:
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Dose Optimization: Use the lowest effective concentration of this compound. Titrating the concentration to the minimal level required to see the desired on-target effect can help reduce engagement with lower-affinity off-targets.[6][10] It is crucial to perform a dose-response curve for your specific cell line and endpoint.
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Treatment Duration: Limit the duration of this compound exposure. As a covalent inhibitor, this compound's effects can be long-lasting. Shorter incubation times may be sufficient to achieve the desired on-target effect while minimizing the cumulative impact of off-target interactions.
-
Use of More Selective Analogs: If available, utilize synthesized this compound analogs that have been shown to have greater selectivity for RNF114 or a more refined off-target profile.[9]
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to empirically map the cellular targets of this compound in your experimental system, providing a clearer picture of its on- and off-targets.[1][2][3][11]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can help in identifying off-targets by observing which proteins are thermally stabilized by this compound.[5][12][13][14][15]
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Inconsistent Cell State | Ensure cells are at a consistent confluency and passage number for all experiments. Starve cells of serum for a defined period before treatment if studying signaling pathways sensitive to growth factors. |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix of this compound-containing media for treating replicate wells to ensure consistent concentrations. |
| Off-Target Effects | High concentrations of this compound can lead to significant off-target effects and cellular stress, causing variability. Perform a dose-response experiment to determine the optimal concentration. Consider using RNF114 KO cells as a control. |
Problem 2: Difficulty confirming that this compound is engaging RNF114 in my cell line.
| Possible Cause | Troubleshooting Step |
| Low RNF114 Expression | Confirm RNF114 expression in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system. |
| Ineffective this compound Concentration | Perform a dose-response experiment and assess a downstream marker of RNF114 inhibition, such as p21 stabilization by Western blot. |
| Antibody Issues | Validate the specificity of your RNF114 antibody using appropriate controls, such as siRNA/shRNA knockdown or knockout cell lysates. |
| Direct Target Engagement Assay Needed | Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the thermal stabilization of RNF114 upon this compound binding in intact cells.[5][12][13][14][15] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| Leukemia | U937, HL-60 | 1-2.5 | [6] |
| Prostate Cancer | PC-3 | 2.0 | [6] |
| Glioblastoma Multiforme | - | 3.0 | [6] |
| Breast Cancer | - | 4.0 | [6] |
| Cervical Cancer | - | 5.0 | [6] |
| Liver Cancer | - | 5.0 | [6] |
| Colon Cancer | - | - | [6] |
| Melanoma | - | 1.74 | [6] |
| Osteocarcinoma | - | 4.3 | [6] |
| Neuroblastoma | - | 5.2 | [6] |
| Lung Cancer | - | 15.6 | [6] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: PARP1 Trapping Assay by Chromatin Fractionation
This method assesses the amount of PARP1 that remains bound to chromatin after this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Subcellular Protein Fractionation Kit (e.g., from Thermo Scientific)
-
Protease and phosphatase inhibitors
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis and Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.
-
Crucially, include inhibitors throughout the fractionation process to minimize dissociation of PARP1 from chromatin.
-
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fraction for each sample.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP1 and Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. An increase in the PARP1/Histone H3 ratio in this compound-treated samples compared to the control indicates PARP1 trapping.[4][16]
Protocol 2: In Vitro RNF114 Auto-ubiquitination Assay
This assay determines the effect of this compound on the E3 ligase activity of RNF114.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human RNF114 (wild-type and C8A mutant as a control)
-
Ubiquitin (and/or tagged ubiquitin, e.g., FLAG-ubiquitin)
-
ATP
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin or anti-FLAG antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, and ATP.
-
Add recombinant RNF114.
-
For the experimental condition, pre-incubate RNF114 with this compound for a specified time before adding it to the reaction mix. Use DMSO as a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-ubiquitin or anti-FLAG antibody to detect polyubiquitin chains.
-
-
Analysis: A smear of high-molecular-weight bands indicates auto-ubiquitination of RNF114. A reduction in this smear in the this compound-treated sample compared to the control indicates inhibition of RNF114's E3 ligase activity.[17][18][19][20][21]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Harnessing the Anti-Cancer Natural Product this compound for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect on human cancer cell lines after treatment with this compound extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. nmsgroup.it [nmsgroup.it]
- 17. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [ourarchive.otago.ac.nz]
- 20. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 21. researchgate.net [researchgate.net]
dealing with nimbolide instability in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of nimbolide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or precipitating after dilution in an aqueous buffer?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions.[1] Precipitation is a common issue when diluting a stock solution (typically in DMSO or ethanol) into aqueous buffers like PBS. To achieve a clear solution, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution. Subsequently, this stock solution should be diluted slowly, with vigorous vortexing, into the aqueous buffer of choice.[1] The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid off-target effects in your experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO up to approximately 60 mg/mL (128.61 mM).[4] Ethanol and dimethylformamide (DMF) are also viable options, with a solubility of around 10 mg/mL in these solvents.[1]
Q3: How should I store my this compound solutions?
A3: For long-term storage, lyophilized this compound powder should be stored at -20°C and kept desiccated. In this form, it is stable for at least four years.[1] Stock solutions prepared in organic solvents like DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[4] It is strongly advised not to store this compound in aqueous solutions for more than one day due to its instability.[1]
Q4: I am observing a loss of this compound activity in my multi-day cell culture experiments. What could be the cause?
A4: The observed loss of activity is likely due to the degradation of this compound in the aqueous cell culture medium. This compound is known to be unstable in aqueous environments. Key structural features, such as the furan ring and the α,β-unsaturated ketone, are susceptible to degradation.[5] For multi-day experiments, it is recommended to replenish the this compound-containing medium every 24 hours to maintain a consistent effective concentration.
Q5: What are the known degradation pathways for this compound in aqueous solutions?
A5: While comprehensive studies on this compound degradation in aqueous solutions are limited, the primary known pathway is the hydrolysis of the lactone ring, particularly under basic conditions.[5] Additionally, the furan ring can be bioactivated to form reactive intermediates that can conjugate with nucleophiles.[5][6] this compound is also known to be thermally labile, meaning it can degrade at elevated temperatures.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous working solutions. | Prepare fresh working solutions from a frozen stock in an organic solvent immediately before each experiment. For longer experiments, consider replenishing the this compound-containing medium every 24 hours. |
| Low or no biological activity | 1. Precipitation of this compound out of the aqueous solution. 2. Complete degradation of this compound. | 1. Ensure the final concentration of this compound is below its solubility limit in the final aqueous medium. Visually inspect for any precipitate. Consider using a formulation with co-solvents or other stabilizing agents if higher concentrations are needed.[4][9][10] 2. Use freshly prepared solutions and minimize the time the compound spends in aqueous buffer before being added to the experimental system. |
| Formation of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound during sample preparation or analysis. | Minimize sample processing time. Keep samples in an autosampler at a low temperature (e.g., 4°C). Use a validated stability-indicating HPLC or LC-MS method to separate this compound from its degradation products. |
| Cloudiness in stock solution stored at low temperatures | Precipitation of this compound due to lower solubility at colder temperatures. | Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the compound before making dilutions. |
Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | ~60 mg/mL (~128.61 mM)[4] |
| Ethanol | ~10 mg/mL[1] |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years[1] |
| In Organic Solvent (e.g., DMSO) | -80°C | Up to 1 year[4] |
| In Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month[4] |
| In Aqueous Solution | Not Recommended | ≤ 1 day[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and a diluted aqueous working solution for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (this compound MW: 466.52 g/mol ). For example, to prepare a 10 mM solution from 1 mg of this compound, add 214.3 µL of DMSO. c. Add the calculated volume of DMSO to the vial of this compound. d. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Aqueous Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution briefly. c. To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium). For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. d. Immediately after adding the stock solution to the aqueous buffer, vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider preparing a more dilute working solution. f. Use the freshly prepared aqueous working solution immediately. Do not store.
Protocol 2: General Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile, as recommended by ICH guidelines.[11][12][13]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
UV lamp for photostability testing
-
Validated stability-indicating HPLC or LC-MS/MS method
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N HCl. b. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N NaOH. b. Keep the mixture at room temperature for a specified period. c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: a. Mix equal volumes of the this compound solution and 3% H₂O₂. b. Keep the mixture at room temperature for a specified period, protected from light. c. At each time point, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: a. Place an aliquot of the this compound solution in a tightly sealed vial and expose it to a high temperature (e.g., 80°C) in an oven for a specified period. b. At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute for analysis.
-
Photolytic Degradation: a. Expose an aliquot of the this compound solution to a UV light source (e.g., 254 nm) for a specified duration. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. At the end of the exposure period, withdraw an aliquot and analyze both the exposed and control samples.
-
Analysis: a. Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.[3][7][14][15] b. Quantify the remaining this compound concentration and the area of any new peaks corresponding to degradation products. c. Calculate the percentage degradation of this compound under each stress condition.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits key pro-survival signaling pathways like PI3K/Akt, NF-κB, and MAPK.
Hypothetical Degradation Pathway of this compound
Caption: Postulated hydrolysis of this compound's lactone ring in aqueous solution.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for conducting forced degradation studies on this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the metabolites of this compound in rat by liquid chromatography combined with quadrupole/orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nimbolide Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nimbolide and encountering or investigating resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance?
A1: While this compound has shown broad anticancer activity, resistance can emerge through various mechanisms. One of the most well-studied mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), which actively pump drugs out of the cell.[1] However, research has shown that some MDR cell lines that overexpress P-glycoprotein can exhibit hypersensitivity to this compound, a phenomenon known as collateral sensitivity.[1] Other potential mechanisms of resistance could involve alterations in the signaling pathways that this compound targets, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][4]
Q2: I have a multidrug-resistant (MDR) cell line overexpressing P-glycoprotein (ABCB1). Should I expect it to be resistant to this compound?
A2: Not necessarily. Interestingly, studies have shown that the P-glycoprotein-overexpressing cell line CEM/ADR5000 displays remarkable hypersensitivity to this compound compared to its drug-sensitive parental line, CCRF-CEM.[1] This suggests that this compound may have a unique mechanism of action in certain MDR contexts. It is hypothesized that this collateral sensitivity is mediated by the upregulation of the tumor suppressor PTEN and its downstream components, leading to a downregulation of ABCB1/MDR1 mRNA and P-glycoprotein.[1] Therefore, it is crucial to experimentally determine the IC50 of this compound in your specific MDR cell line.
Q3: How can I overcome this compound resistance in my experiments?
A3: Overcoming this compound resistance may involve several strategies:
-
Combination Therapy: Combining this compound with other anticancer agents can be effective. For instance, this compound has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) and other chemotherapeutic drugs like 5-fluorouracil and thalidomide.[4][5][6] The synergistic effect is often achieved by this compound's ability to inhibit survival pathways like NF-κB.[5][7]
-
Targeting Key Signaling Pathways: Since this compound resistance might be linked to alterations in pathways like PI3K/Akt or NF-κB, combining this compound with specific inhibitors of these pathways could restore sensitivity.
-
Modulation of Autophagy: this compound has been shown to induce autophagy in some cancer cells. The interplay between autophagy and apoptosis is complex and cell-type dependent. In some contexts, inhibiting autophagy with agents like chloroquine or 3-methyladenine might enhance this compound-induced apoptosis.[3][6]
Q4: Are there established this compound-resistant cancer cell lines available for research?
A4: Currently, there are no commercially available, specifically designated "this compound-resistant" cancer cell lines. Researchers typically develop their own resistant lines in the laboratory by chronically exposing a parental cell line to gradually increasing concentrations of this compound. A general protocol for developing such a cell line is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: High IC50 Value or Lack of Response to this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | Confirm resistance by comparing the IC50 value to that of the parental, sensitive cell line. Perform molecular analyses to investigate potential resistance mechanisms (e.g., expression of ABC transporters, activation status of PI3K/Akt or NF-κB pathways). |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions. We recommend performing a new dose-response curve with a freshly prepared stock solution. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes reduce the apparent drug efficacy. Optimize seeding density. |
| Degradation of this compound | This compound, like many natural products, can be sensitive to light and temperature. Store stock solutions in the dark at -20°C or -80°C. Prepare fresh working dilutions for each experiment. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Staining Protocol | Ensure the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[8][9] Avoid using EDTA during cell harvesting as it will chelate calcium.[10] |
| Incorrect Gating in Flow Cytometry | Use unstained and single-stained controls to set up proper compensation and gates for live, early apoptotic, late apoptotic, and necrotic populations.[8] |
| Cell Clumping | Gently pipette to resuspend cells and consider using a cell strainer to obtain a single-cell suspension before staining and analysis. Keep cells on ice to minimize aggregation. |
| Delayed Analysis | Analyze stained cells promptly (ideally within 1 hour) after staining, as prolonged incubation can lead to secondary necrosis and affect the results. |
Issue 3: Difficulty in Detecting Changes in Signaling Proteins by Western Blot
| Potential Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, consider enriching your sample through immunoprecipitation. |
| Protein Degradation | Always use fresh cell lysates and include a cocktail of protease and phosphatase inhibitors in your lysis buffer. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.[11] |
| Inappropriate Antibody Dilution or Incubation Time | Optimize the primary antibody concentration and consider incubating overnight at 4°C for weaker signals.[12] |
Data Presentation
Table 1: Cytotoxicity of this compound in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 of this compound (µM) | Reference |
| CCRF-CEM | Leukemia | Sensitive | 17.4 ± 0.6 | |
| CEM/ADR5000 | Leukemia | ABCB1/P-glycoprotein overexpression | 0.3 ± <0.01 | |
| MDA-MB-231-pcDNA | Breast Cancer | Sensitive | 4.7 ± 0.05 | |
| MDA-MB-231-BCRP | Breast Cancer | ABCG2/BCRP overexpression | 3.7 ± 0.2 | |
| HEK293 | Embryonic Kidney | Sensitive | 0.25 ± 0.02 | |
| HEK293-ABCB5 | Embryonic Kidney | ABCB5 overexpression | 14.5 ± 0.3 | |
| U87.MG | Glioblastoma | Sensitive | 1.12 ± <0.01 | |
| U87.MGΔEGFR | Glioblastoma | EGFR mutation | 3.4 ± 0.1 | |
| HCT116 p53+/+ | Colon Cancer | p53 wild-type | 0.9 ± 0.05 | |
| HCT116 p53-/- | Colon Cancer | p53 null | 1.8 ± 0.1 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Resazurin Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[13]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)[13][14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cells treated with this compound and appropriate controls (untreated and positive control for apoptosis)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent (trypsin-EDTA can be used, but wash cells thoroughly afterward to remove EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: General Method for Developing a this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks and dishes
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the Resazurin Assay (Protocol 1).
-
Chronic Exposure:
-
Start by treating the cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells in the continuous presence of this this compound concentration, changing the medium every 2-3 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner. The magnitude of each dose increase should be small enough to allow for the selection and expansion of resistant clones.
-
Monitoring Resistance: Periodically (e.g., after every few dose escalations), determine the IC50 of the cell population to monitor the development of resistance.
-
Stabilization: Continue this process until the desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50 compared to the parental line).
-
Characterization: Once a resistant line is established, it should be characterized to understand the mechanisms of resistance (e.g., expression of ABC transporters, changes in signaling pathways). The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to retain its resistant phenotype.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. kumc.edu [kumc.edu]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-care.eu [p-care.eu]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. labbox.es [labbox.es]
Technical Support Center: Improving the Bioavailability of Nimbolide Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nimbolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of this compound a critical research focus?
A1: this compound, a potent anticancer and anti-inflammatory compound, suffers from poor oral bioavailability due to its high lipophilicity and low aqueous solubility.[1][2][3] This significantly limits its therapeutic potential as it is poorly absorbed when administered orally.[2] Enhancing its bioavailability is crucial to achieving effective therapeutic concentrations in the body and translating its promising in vitro activities into clinical applications.
Q2: What are the most common formulation strategies to enhance this compound's bioavailability?
A2: Nano-based drug delivery systems are the most investigated strategies for improving this compound's bioavailability. These include:
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Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its solubility, protect it from degradation, and facilitate controlled release.[4]
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Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. Liposomal formulations of this compound have been developed to improve its delivery.[5][6]
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Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They offer advantages like good biocompatibility, controlled release, and the potential for large-scale production.
Q3: What are the key physicochemical characteristics to evaluate for a this compound nanoformulation?
A3: The following parameters are crucial for characterizing this compound nanoformulations:
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Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, cellular uptake, and in vivo biodistribution.
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Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
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Encapsulation Efficiency (EE%) and Drug Loading (DL%): These parameters determine the amount of this compound successfully incorporated into the nanoparticles.
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In Vitro Drug Release: This assesses the rate and extent of this compound release from the formulation under physiological conditions.
Q4: How does this compound exert its anticancer effects?
A4: this compound's anticancer activity stems from its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Key targets include the PI3K/Akt and NF-κB signaling pathways.[7][8][9] By inhibiting these pathways, this compound can induce cancer cell death and inhibit tumor growth.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of this compound formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) of this compound | 1. High solubility of this compound in the external aqueous phase during formulation. 2. Insufficient interaction between this compound and the nanoparticle matrix (polymer or lipid). 3. Suboptimal process parameters (e.g., homogenization speed, sonication time). | 1. Optimize the drug-to-carrier ratio: Systematically test different ratios to find the optimal loading capacity. 2. Select a different polymer/lipid: Choose a matrix with a higher affinity for the lipophilic this compound. 3. Adjust process parameters: Increase homogenization speed or optimize sonication energy to promote more efficient encapsulation. 4. Use a different synthesis method: For instance, if nanoprecipitation yields low EE%, consider a double emulsion method. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Inadequate energy input during homogenization or sonication. 3. High polymer/lipid concentration. 4. Inappropriate solvent selection leading to slow diffusion and larger particle formation. | 1. Increase energy input: Increase stirring speed, sonication time, or homogenization pressure. 2. Optimize stabilizer/surfactant concentration: Use an adequate amount of stabilizers like PVA, Poloxamer-188, or Tween 80 to prevent aggregation. 3. Reduce the concentration of the polymer or lipid. 4. Test different organic solvents: Solvents with good miscibility with the aqueous phase, like acetone or ethanol, can lead to smaller particles in nanoprecipitation methods. |
| Instability of the Formulation (e.g., aggregation, drug leakage) | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (temperature, light exposure). 3. Degradation of the polymer or lipid matrix. | 1. Optimize the zeta potential: For electrostatic stabilization, aim for a zeta potential of at least ±20 mV. This can be achieved by selecting appropriate surfactants or surface-modifying agents. 2. Optimize storage conditions: Store formulations at recommended temperatures (e.g., 4°C) and protect from light. 3. Lyophilization: Consider freeze-drying the nanoparticle suspension with a cryoprotectant to improve long-term stability. |
| Inconsistent In Vitro Drug Release Profile | 1. "Burst release" due to this compound adsorbed on the nanoparticle surface. 2. Incomplete drug release due to very strong interaction with the matrix. 3. Issues with the release medium (e.g., poor sink conditions). | 1. Wash nanoparticles thoroughly: After preparation, wash the nanoparticles to remove surface-adsorbed drug. 2. Modify the formulation: Adjust the polymer/lipid composition to modulate the drug-matrix interaction. 3. Ensure sink conditions: Use a release medium with a small percentage of a solubilizing agent (e.g., Tween 80) to ensure the released this compound remains dissolved. |
Data Presentation
Table 1: Physicochemical Characteristics of Different this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| This compound-PLGA Nanoparticles | 183.73 ± 2.22 | 0.058 ± 0.022 | -22.40 ± 4.40 | 55.67 ± 12.42 | 5.25 ± 1.12 | [4] |
| iRGD-Nimbolide Liposomes | 171.5 ± 25.02 | 0.27 ± 0.02 | -21.42 ± 0.78 | Not Reported | Not Reported | [5] |
| Nimesulide-loaded SLN | 90 | 0.21 | ~ -20 | 97.5 | Not Reported | [10] |
Note: Data for Nimesulide-loaded SLN is included as a reference for a similar type of formulation, as specific data for this compound-loaded SLN was not available in the searched literature.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference(s) |
| Free this compound | Oral | 10 | 101.3 ± 15.2 | 4.0 | 834.5 ± 120.7 | 2.72 | [2] |
| Free this compound | Intravenous | 10 | 1875.4 ± 250.6 | 0.083 | 3068.9 ± 450.2 | 100 | [2] |
| This compound-PLGA Nanoparticles | Intravenous | 20 | >2000 (at 0.5h) | 0.5 | Not Reported | Not Applicable | |
| iRGD-Nimbolide Liposomes | Oropharyngeal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: The pharmacokinetic data for this compound-PLGA nanoparticles and iRGD-Nimbolide Liposomes is limited in the provided search results. Further studies are needed for a complete comparative analysis.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a published study.[4]
Materials:
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This compound
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Poly(lactic-co-glycolic acid) (PLGA)
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Acetone
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Polyvinyl alcohol (PVA)
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Deionized water
Procedure:
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Dissolve 1 mg of this compound and 9 mg of PLGA in 1 mL of acetone to prepare the organic phase.
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In a separate beaker, prepare a 1.5% (w/v) solution of PVA in 10 mL of deionized water (aqueous phase).
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Add the organic phase to the aqueous phase in a controlled manner (e.g., 0.1 mL/min) while stirring the mixture at 500 rpm on a magnetic stirrer.
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Continue stirring for 5 hours to allow for the complete evaporation of acetone.
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The resulting suspension contains the this compound-loaded PLGA nanoparticles.
Preparation of iRGD-Conjugated this compound Liposomes by Thin-Film Hydration
This protocol is based on a published method.[5]
Materials:
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This compound
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Cholesterol
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3-Maleimidobenzoic acid N-succinimidyl ester (MBS)
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Phosphatidylcholine
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iRGD peptide
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Chloroform
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Distilled water
Procedure:
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Dissolve this compound, cholesterol, MBS, and phosphatidylcholine in a 1:1:1:2.5 molar/weight ratio in chloroform in a round-bottom flask.
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Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
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Hydrate the thin film with distilled water to form a liposomal suspension.
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Subject the liposomes to probe sonication to reduce their size and achieve a more uniform distribution.
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Incubate the liposomes with the iRGD peptide (drug to peptide ratio of 1:2) for 4 hours at room temperature to allow for conjugation.
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow: From Formulation to Biological Evaluation
Caption: A typical experimental workflow for developing and evaluating this compound nanoformulations.
References
- 1. First report on the pharmacokinetic profile of this compound, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD conjugated this compound liposomes protect against endotoxin induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural lipid nanoparticles containing nimesulide: synthesis, characterization and in vivo antiedematogenic and antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimbolide Stability and Handling: A Technical Resource
For researchers, scientists, and drug development professionals working with nimbolide, ensuring its stability is critical for obtaining reliable and reproducible experimental results. This technical support center provides essential information on this compound's degradation pathways and practical guidance on how to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation primarily through hydrolysis and exposure to high temperatures. Its chemical structure contains both an ester and a lactone ring, which are prone to cleavage under aqueous conditions, especially at non-neutral pH.[1][2] Additionally, being a thermally labile compound, elevated temperatures can accelerate its degradation.[3]
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the integrity of your this compound samples. For solid this compound, long-term storage at -20°C in a desiccated environment is recommended, which can keep it stable for several years.[4] When in an organic solvent like DMSO, it is best to prepare fresh solutions. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for up to six months.[4]
Q3: Can I dissolve this compound in aqueous buffers for my experiments?
A3: this compound is only sparingly soluble in aqueous buffers.[4] It is highly recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol and then dilute this stock solution with your aqueous buffer of choice.[4] Aqueous solutions of this compound are not stable and should be used immediately, preferably within the same day, to minimize degradation.[4]
Q4: My experiment requires incubation at 37°C. Will this compound be stable under these conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound stock solution or in the experimental medium. | - Prepare fresh stock solutions of this compound in a suitable organic solvent like DMSO. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - For aqueous-based assays, add the this compound solution to the medium immediately before starting the experiment. |
| Precipitation of this compound in aqueous experimental media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low enough to be tolerated by your cells or system, but sufficient to keep this compound in solution. - Prepare the final dilution in your aqueous medium just before use. |
| Variability between experimental batches. | Inconsistent storage or handling of this compound. | - Strictly adhere to recommended storage conditions for both solid this compound and stock solutions. - Standardize the protocol for preparing and handling this compound solutions across all experiments. |
This compound Degradation Pathways
This compound's structure contains functional groups susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester and the strained lactone ring, particularly under acidic or basic conditions.
References
Technical Support Center: Synthesis of Nimbolide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nimbolide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is complex due to its highly oxidized and stereochemically rich structure. Key challenges include:
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Construction of the trans-decalin core: Achieving the correct stereochemistry is crucial and often requires sophisticated catalytic methods.
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Formation of the fused tetrahydrofuran (THF) ring: This involves a challenging etherification reaction that can be prone to low yields and side reactions.[1]
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Installation of the α,β-unsaturated ketone: This functional group is crucial for biological activity but can be sensitive to certain reaction conditions.
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Late-stage functionalization: Modifying the this compound scaffold to create derivatives without altering the core structure requires robust and selective reactions.
Q2: What are the key reactive sites on the this compound molecule that I should be aware of during derivatization?
A2: this compound possesses several reactive functional groups that can be targeted for modification but also require careful consideration to avoid unwanted side reactions. These include:
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The α,β-unsaturated ketone: This is a Michael acceptor and is critical for the covalent binding of this compound to its biological targets. It can react with nucleophiles.
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The γ-lactone: This moiety can be opened under basic conditions.
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The furan ring: This group can be sensitive to oxidative conditions.
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Allylic positions: The molecule has several allylic protons that can be susceptible to oxidation.
Q3: What are the recommended storage and handling conditions for this compound and its derivatives?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C under desiccating conditions for long-term stability (≥4 years).[2][3] Stock solutions can be made in organic solvents like DMSO, ethanol, and DMF (solubility approx. 10 mg/mL), which should be purged with an inert gas.[2][3] Aqueous solutions are not recommended for storage for more than one day.[2][3] Based on the instability of the related limonoid azadirachtin, it is advisable to avoid strongly acidic or basic conditions.[4] this compound is also known to be thermally labile.[5][6]
Troubleshooting Guides
Low Yield or Failure in Key Synthetic Steps
This section addresses common problems encountered during the synthesis of the this compound core and its analogues.
Problem 1.1: Low yield and undesired side products in the etherification step to form the THF ring.
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Background: The coupling of the two main fragments to form the central tetrahydrofuran ring is a critical and often challenging step. A variety of methods have been explored, with many leading to undesired products or decomposition.[1]
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Troubleshooting:
Attempted Condition Observed Problem Suggested Solution Reference Lewis acid-mediated etherification (e.g., TMSOTf) Poor selectivity, formation of undesired ethers. Avoid strong Lewis acids. [1] Brønsted acid-mediated etherification (e.g., CSA) Poor selectivity. Weak protic acids are not effective. [1] Silver-mediated SN1 reaction Low yield. While stereoselective, this method is inefficient. [1] Heating alcohol and epoxide fragments neat Irreproducible yields, decomposition to black tar-like material. This method is highly sensitive and not recommended. [1] Successful Method Sulfonyl hydrazone-mediated etherification This late-stage coupling strategy has been shown to be effective. [7] -
Workflow for Successful Etherification:
Convergent synthesis workflow for the this compound core.
Problem 1.2: The conversion of a ketone to an olefin in the A/B-ring fragment synthesis is yielding the wrong isomer or failing.
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Background: The transformation of a ketone to an olefin in a complex intermediate of the this compound synthesis has been described as "unexpectedly challenging".[1] Standard dehydrating conditions can lead to the formation of a thermodynamically more stable, but undesired, alkene.[1]
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Troubleshooting:
Attempted Condition Observed Problem Suggested Solution Reference Martin's sulfurane Formation of undesired alkene isomer. This reagent is not suitable for this transformation. [1] Successful Method One-pot Bamford-Stevens reaction This reaction provides the desired olefin in moderate yield. Protic solvents tend to give E-alkenes, while aprotic solvents favor Z-alkenes. [1][4][8][9][10] -
Bamford-Stevens Reaction Troubleshooting Flowchart:
Troubleshooting the Bamford-Stevens reaction.
Challenges in Late-Stage Functionalization and Derivatization
Problem 2.1: Difficulty in achieving selective allylic oxidation.
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Background: Selenium dioxide (SeO₂) is commonly used for allylic oxidation to introduce hydroxyl or carbonyl groups.[11][12][13] However, the regioselectivity can be an issue, and over-oxidation to the α,β-unsaturated carbonyl compound can occur.[12]
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Troubleshooting:
Issue Possible Cause Suggested Solution Reference No reaction or slow reaction Insufficient activation Perform the reaction in a suitable solvent like dioxane or acetic acid. [11][13] Over-oxidation to ketone Reaction time too long or temperature too high Monitor the reaction closely by TLC and quench as soon as the desired alcohol is formed. Consider using a milder oxidizing agent if selectivity is an issue. [12] Wrong regioselectivity Steric hindrance or electronic effects The oxidation generally occurs at the most nucleophilic double bond. Consider using directing groups if a specific position needs to be oxidized. [11] Formation of selenium byproducts Incomplete workup The red amorphous selenium byproduct should be thoroughly removed by filtration. [13]
Problem 2.2: Issues with Wittig olefination on complex aldehydes/ketones.
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Background: The Wittig reaction is a powerful tool for alkene synthesis, but its success can be influenced by the stability of the ylide and steric hindrance of the carbonyl compound.[14]
-
Troubleshooting:
Issue Possible Cause Suggested Solution Reference Low yield Unstable ylide Generate the ylide in the presence of the aldehyde/ketone to minimize decomposition. [15] No reaction with sterically hindered ketones Low reactivity of the ylide Use the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate esters, which are generally more reactive. [14] Poor stereoselectivity (E/Z mixture) Semi-stabilized ylide For unstabilized ylides, use salt-free conditions for Z-alkenes. For E-alkenes, the Schlosser modification or the Julia-Kocienski olefination are better alternatives. [14]
Purification and Stability
Problem 3.1: Difficulty in purifying synthetic this compound derivatives.
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Background: Synthetic routes to this compound and its derivatives often produce complex mixtures of diastereomers and side products that can be challenging to separate.
-
Troubleshooting:
-
Chromatography: Flash column chromatography on silica gel is the standard method.[1] For difficult separations, consider using a different solvent system or a different stationary phase (e.g., reversed-phase silica).
-
Preparative TLC (PTLC): For small-scale purifications, PTLC with an appropriate eluent system (e.g., ethyl acetate/hexane) can be effective.[5][16]
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HPLC: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of closely related compounds and is used for the quantification of this compound.[5][16]
-
Problem 3.2: Degradation of this compound derivatives during workup or storage.
-
Background: this compound and related limonoids can be sensitive to pH, heat, and light.[4][6]
-
Troubleshooting:
-
pH control: Avoid strong acids and bases during aqueous workup. Use buffered solutions if necessary.
-
Temperature control: Perform reactions and purifications at low temperatures whenever possible. Evaporate solvents under reduced pressure without excessive heating.
-
Light protection: Store compounds in amber vials to protect them from light-induced degradation.
-
Inert atmosphere: For long-term storage of sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives of this compound
-
Objective: To synthesize amide derivatives of this compound for structure-activity relationship (SAR) studies.
-
Procedure: A general procedure involves the modification of the this compound core to introduce an amine functionality, followed by coupling with various carboxylic acids. For specific published procedures on amide derivatives with potent cytotoxic activity, refer to Sastry, B. S., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4391-4394.[17][18][19]
Protocol 2: Purification of this compound by Preparative TLC
-
Objective: To purify this compound from a crude reaction mixture or extract.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Apply the solution as a band onto a silica gel PTLC plate (e.g., silica gel 60 PF₂₅₄).
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Develop the plate in an appropriate eluent system (e.g., ethyl acetate/hexane = 4:6).[5][16]
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Visualize the bands under UV light.
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Scrape the band corresponding to the desired product.
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Extract the product from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).
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Filter and evaporate the solvent to obtain the purified product.
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Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing new derivatives with enhanced or more specific activities.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. This compound targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Understanding on Bamford Steven Reaction [unacademy.com]
- 9. Bamford-Stevens Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. adichemistry.com [adichemistry.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Riley oxidation - Wikipedia [en.wikipedia.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of amide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of amide derivatives of this compound PMID: 16793266 | MCE [medchemexpress.cn]
- 19. Synthesis and biological activity of amide derivatives of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
Navigating Nimbolide: A Technical Support Center for Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in nimbolide experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
This compound is a limonoid derived from the neem tree (Azadirachta indica) and is recognized for its potent anticancer properties.[1][2][3][4][5] Its primary mechanisms include:
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Anti-proliferative effects: this compound can induce cell cycle arrest, thereby inhibiting the growth of cancer cells.[1]
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Induction of apoptosis: It can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][6]
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Inhibition of metastasis and angiogenesis: this compound has been shown to impede the spread of cancer cells and the formation of new blood vessels that supply tumors.[1][2]
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Modulation of key signaling pathways: It is known to affect multiple signaling cascades, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin, which are crucial for cancer cell survival and proliferation.[1][3][7]
Q2: I'm observing a pro-survival effect (autophagy) at early time points after this compound treatment. Is this an expected outcome?
Yes, this is a documented phenomenon. This compound can induce autophagy, a cellular recycling process, as an initial response.[8][9] This can be a cytoprotective mechanism that promotes cell survival. However, sustained treatment with this compound can lead to a switch from this pro-survival autophagy to apoptosis (programmed cell death).[6][8] Therefore, observing autophagy markers, especially at early stages of your experiment, is not necessarily a contradictory result but rather a part of the dynamic cellular response to this compound.
Q3: My in vitro and in vivo results with this compound are not consistent. What could be the reason?
Discrepancies between in vitro and in vivo results are a known challenge in this compound research.[1] Several factors can contribute to this:
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Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism is complex and not fully elucidated. The effective concentration at the tumor site in vivo may differ significantly from the concentrations used in cell culture.
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Bioavailability: The amount of this compound that reaches the systemic circulation and the tumor tissue might be limited.
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Toxicity: Preclinical studies have indicated potential toxicity at higher doses, which might necessitate using concentrations in vivo that are lower than the optimal effective doses determined in vitro.[1]
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Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stromal and immune cells in an in vivo setting can influence the response to this compound in ways that are not captured in a 2D cell culture system.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
Issue 1: Higher than expected IC50 value or no significant dose-dependent cytotoxicity.
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Possible Cause 1: Cell line resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound.
-
Troubleshooting:
-
Verify with a positive control: Use a known cytotoxic agent to ensure the assay is working correctly.
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Increase incubation time: this compound's cytotoxic effects may be time-dependent. Consider extending the treatment duration (e.g., 48h, 72h).
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Check for this compound degradation: this compound may be unstable in certain media conditions. Prepare fresh solutions for each experiment. High temperatures can also lead to its degradation.[10]
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Consider the dual role of autophagy: As mentioned in the FAQs, early-onset cytoprotective autophagy could mask cytotoxic effects. Assess markers for both autophagy and apoptosis.
-
-
Possible Cause 2: Low this compound concentration or insufficient treatment duration.
-
Troubleshooting:
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Perform a dose-response and time-course experiment: This will help determine the optimal concentration and duration for your specific cell line.
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Issue 2: Increased cytotoxicity in multidrug-resistant (MDR) cell lines compared to the parental sensitive cell line (Collateral Sensitivity).
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Possible Cause: This is a known and interesting phenomenon called "collateral sensitivity." Some MDR cells that overexpress efflux pumps like P-glycoprotein (ABCB1) can be hypersensitive to certain compounds, including this compound.[11] this compound may even downregulate the expression of ABCB1/MDR1.[11]
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Action: This is likely a valid and significant finding. Further investigation into the mechanism of this collateral sensitivity is warranted.
Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM/ADR5000 | Leukemia (MDR) | 0.3 | [11] |
| CCRF-CEM | Leukemia (Sensitive) | 17.4 | [11] |
| MDA-MB-231 | Breast Cancer | 1.97 | [12] |
| MCF-7 | Breast Cancer | 5.04 | [12] |
| PC-3 | Prostate Cancer | ~2.0 | [1] |
| U937 | Leukemia | 1-2.5 (causes cell cycle disruption) | [1] |
| SCC131 | Oral Cancer | 6.0 | [6] |
| SCC4 | Oral Cancer | 6.2 | [6] |
Western Blotting
Issue: Inconsistent or weak signals for target proteins in signaling pathways (e.g., p-Akt, NF-κB).
-
Possible Cause 1: Suboptimal antibody concentration or quality.
-
Troubleshooting:
-
Titrate your primary antibody: Determine the optimal concentration for your specific experimental conditions.
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Use a positive control lysate: Ensure your antibody can detect the target protein.
-
Check antibody storage and handling: Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low abundance of the target protein.
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Troubleshooting:
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Increase the amount of protein loaded: Load a higher concentration of your cell lysate.
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Enrich for your protein of interest: Consider immunoprecipitation if the target protein is expressed at very low levels.
-
-
Possible Cause 3: Issues with protein extraction or sample preparation.
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Troubleshooting:
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Use appropriate lysis buffers: Ensure the buffer contains protease and phosphatase inhibitors to protect your target proteins.
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Ensure complete cell lysis: Inadequate lysis will result in lower protein yield.
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For a general guide on western blot troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific or Jackson ImmunoResearch.[13][14]
Signaling Pathways and Experimental Workflows
This compound's Impact on the PI3K/Akt and Autophagy/Apoptosis Axis
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased pro-survival signals and a shift from autophagy to apoptosis.
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65/p50.
General Experimental Workflow for Investigating this compound's Effects
Caption: A typical workflow for studying the in vitro effects of this compound on cancer cells.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24h, 48h, 72h).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of PI3K/Akt Pathway
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 4. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]
- 5. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound epigenetically regulates autophagy and apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
minimizing nimbolide-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nimbolide. The focus is on understanding and minimizing this compound-induced cytotoxicity in normal cells while leveraging its therapeutic effects on cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound induces cytotoxicity primarily through the induction of apoptosis (programmed cell death).[1][2] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases (caspase-3, -8, and -9).[1][3] Furthermore, this compound has been shown to modulate several critical signaling pathways involved in cell survival and proliferation, such as NF-κB, Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[4][5]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, several studies have demonstrated that this compound exhibits selective cytotoxicity, showing a more potent effect on various cancer cell lines while having a milder impact on normal cells.[6][7][8] This selectivity is a significant advantage for its potential as a therapeutic agent. For instance, this compound has been shown to induce apoptosis in cancer cells at concentrations that do not significantly affect the viability of normal cell lines such as the mouse embryonic fibroblast cell line NIH3T3 and the human colon fibroblast cell line CCD-18Co.[6]
Q3: What is the basis for the differential sensitivity of normal and cancer cells to this compound?
A3: The differential sensitivity appears to be linked to the differential activation of apoptotic pathways. Studies have shown that this compound significantly increases the activity of caspase-3, -8, and -9 in cancer cells, while this effect is not observed in normal cells at similar concentrations.[1] This suggests that the apoptotic machinery in cancer cells is more susceptible to activation by this compound than in normal cells.
Q4: How can I minimize this compound-induced cytotoxicity in my normal cell line controls?
A4: To minimize cytotoxicity in normal cells, it is crucial to perform a dose-response study to determine the optimal concentration and incubation time. Based on available data, normal cells can tolerate higher concentrations of this compound for longer durations compared to cancer cells.[6] It is recommended to start with a low concentration (e.g., 1-5 µM) and a shorter incubation time (e.g., 24 hours) and then escalate as needed based on your experimental goals and the specific sensitivity of your normal cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cells | 1. This compound concentration is too high. 2. Incubation time is too long. 3. The specific normal cell line is unusually sensitive. 4. Issues with this compound stock solution (e.g., degradation, incorrect concentration). | 1. Perform a dose-response curve to determine the IC50 for your specific normal cell line. Start with a lower concentration range. 2. Conduct a time-course experiment to find the optimal incubation period. 3. If possible, test a different, more robust normal cell line as a control. 4. Prepare a fresh stock solution of this compound and verify its concentration. |
| Inconsistent or variable results between experiments | 1. This compound is not fully dissolved in the culture medium. 2. Batch-to-batch variability of the this compound compound. 3. Inconsistent cell seeding density. 4. Variations in incubation conditions. | 1. Ensure the this compound stock solution is properly prepared and vortexed before diluting into the culture medium. Avoid precipitation. 2. If possible, purchase a large batch of this compound from a reputable supplier to use across multiple experiments. 3. Maintain a consistent cell seeding density for all experiments. 4. Standardize all incubation parameters (temperature, CO2 levels, humidity). |
| Precipitation of this compound in culture medium | 1. This compound has low aqueous solubility. 2. The final concentration of the organic solvent (e.g., DMSO) in the medium is too low to maintain solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting the stock in the culture medium, ensure the final solvent concentration is kept low (typically <0.5%) but sufficient to maintain solubility. Mix well immediately after adding to the medium. |
Quantitative Data
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer and Normal Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and normal cell lines after 24 and 48 hours of treatment, as determined by MTT assay.
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Cancer Cell Lines | |||
| Du-145 | Human Prostate Carcinoma | 6.86 ± 0.53 | 4.97 ± 0.72 |
| PC-3 | Human Prostate Carcinoma | 8.01 ± 0.44 | 5.83 ± 0.33 |
| A-549 | Human Lung Carcinoma | 11.16 ± 0.84 | 7.59 ± 0.34 |
| Normal Cell Lines | |||
| NIH3T3 | Mouse Embryonic Fibroblast | 39.43 ± 3.72 | 59.13 ± 5.68 |
| CCD-18Co | Human Colon Fibroblast | 74.01 ± 5.33 | Not specified |
Data is presented as mean ± standard error of the mean. Data sourced from Muhammad et al., 2017.[6]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis of Apoptotic Proteins
This protocol outlines the general steps for detecting changes in the expression of key apoptotic proteins like Bcl-2 and cleaved caspase-3.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound, wash them with cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
References
- 1. This compound targets BCL2 and induces apoptosis in preclinical models of Waldenströms macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo antiangiogenic effect of this compound, trans-chalcone and piperine for use against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of this compound, epoxyazadiradione and other limonoids from neem insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nimbolide Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for nimbolide treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for this compound treatment?
A1: A common starting point for initial cytotoxicity or proliferation assays, such as the MTT assay, is to test a range of incubation times, typically 24 and 48 hours.[1][2][3] This allows for the assessment of both early and more prolonged effects of this compound on cell viability. For mechanistic studies looking at protein expression changes via immunoblotting, shorter incubation times, such as 12 hours, may be sufficient.[4] Long-term assays like clonogenic assays may require extended incubation periods of up to 6 days.[5]
Q2: How does the optimal incubation time for this compound vary with its concentration?
A2: The optimal incubation time is often inversely related to the concentration of this compound used. Higher concentrations may elicit a significant response in a shorter time frame, while lower concentrations might require a longer incubation period to observe a similar effect. It is crucial to perform a dose-response experiment at different time points to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[1][2] For instance, in U937 leukemia cells, this compound concentrations of 1-2.5 μM showed effects on the cell cycle, and higher doses for longer durations led to a notable increase in the sub-G1 fraction, indicative of apoptosis.[6][7]
Q3: What cellular processes are affected by this compound, and how does this influence the choice of incubation time?
A3: this compound affects multiple cellular processes, including cell cycle progression, apoptosis, and various signaling pathways, with different kinetics.[8][9][10]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases (G0/G1, G1/S, or G2/M) depending on the cell type.[4][7][8][9][11] Effects on cell cycle can often be observed within 24 hours.
-
Apoptosis: Induction of apoptosis can be an early or late event. Time-course experiments in oral cancer cells have shown that this compound can induce autophagy as an early response, which then switches to apoptosis.[3] Analysis of apoptotic markers like cleaved caspases can be performed after 24 to 48 hours of treatment.
-
Signaling Pathways: this compound modulates key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[8][9][12] Changes in the phosphorylation status of key proteins in these pathways can occur relatively quickly, sometimes within hours. For example, in bladder cancer cells, changes in JNK, p38MAPK, and AKT phosphorylation were observed after 12 hours.[4]
Q4: Should the incubation time be adjusted for different cell lines?
A4: Yes, absolutely. Different cell lines exhibit varying sensitivities to this compound. The optimal incubation time and concentration will depend on the specific genetic and phenotypic characteristics of the cell line being studied. It is essential to determine these parameters empirically for each new cell line.
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed at the chosen incubation time and concentration.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | Extend the incubation period. For initial experiments, consider a time course (e.g., 12, 24, 48, and 72 hours) to identify an optimal window for the desired effect. |
| This compound concentration is too low. | Perform a dose-response experiment with a broader range of concentrations. Consult literature for typical IC50 values in similar cell lines.[7] |
| Cell confluence is too high. | High cell density can sometimes mask the effects of a cytotoxic agent. Ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment and analysis. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] |
Issue 2: Excessive cell death is observed, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Incubation time is too long. | Reduce the incubation period. Assess cell viability at earlier time points to capture the desired biological effect before widespread cell death occurs. |
| Cell line is highly sensitive to this compound. | Use a lower range of this compound concentrations. A detailed dose-response curve starting from nanomolar concentrations may be necessary. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in all experiments.[13] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistency in cell passage number, seeding density, and growth phase. Ensure cells are healthy and free from contamination. |
| Inaccurate pipetting or drug dilution. | Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
| Fluctuations in incubator conditions. | Ensure consistent temperature, CO2, and humidity levels in the cell culture incubator. |
Data Summary Tables
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| CEM/ADR5000 | Leukemia | Not Specified | 0.3 | [14] |
| CCRF-CEM | Leukemia | Not Specified | 17.4 | [14] |
| U87.MG | Glioblastoma | Not Specified | 1.12 | [14] |
| HCT116 p53+/+ | Colon | Not Specified | 0.9 | [14] |
| HCT116 p53-/- | Colon | Not Specified | 1.8 | [14] |
| Du-145 | Prostate | 24 | 6.86 | [2] |
| PC-3 | Prostate | 24 | 8.01 | [2] |
| A-549 | Lung | 24 | 11.16 | [2] |
| Du-145 | Prostate | 48 | 3.82 | [2] |
| PC-3 | Prostate | 48 | 5.34 | [2] |
| A-549 | Lung | 48 | 7.92 | [2] |
| EJ | Bladder | Not Specified | ~3 | [3] |
| 5637 | Bladder | Not Specified | ~3 | [3] |
Table 2: Experimental Conditions for Observing Specific Effects of this compound
| Cell Line | Effect Observed | This compound Concentration | Incubation Time | Reference |
| U937 | Cell Cycle Disruption | 1-2.5 µM | Not Specified | [7] |
| EJ and 5637 | G2/M Phase Arrest | 0.5, 1, 3 µM | 12 hours | [4] |
| EJ and 5637 | Altered Protein Phosphorylation | 0.5, 1, 3 µM | 12 hours | [4] |
| MIA PaCa-2 | Inhibition of Colony Formation | 0.5, 1, 5 µM | 6 days | [5] |
| MIA PaCa-2, BX-PC3 | Inhibition of Cell Migration | 5 µM | 16 hours | [5] |
| MIA PaCa-2, BX-PC3 | Increased Mitochondrial ROS | 5 µM | 24 and 48 hours | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After each incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Discard the MTT solution and add 50-100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value for each incubation time using linear regression analysis.[2]
Visualizations
Caption: Key signaling pathways inhibited by this compound and the resulting cellular outcomes.
Caption: Workflow for optimizing this compound incubation time and concentration.
Caption: A logical troubleshooting flow for unexpected experimental results.
References
- 1. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect on human cancer cell lines after treatment with this compound extracted from an edible part of the neem tree (Azadirachta indica) | Semantic Scholar [semanticscholar.org]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Nimbolide and Gedunin
A comprehensive guide for researchers and drug development professionals on the comparative anticancer efficacy of two prominent limonoids, nimbolide and gedunin. This guide provides a detailed analysis of their mechanisms of action, cytotoxic effects supported by experimental data, and the key signaling pathways they modulate.
This compound and gedunin, both tetranortriterpenoids derived from the neem tree (Azadirachta indica), have garnered significant attention in cancer research for their potent anticancer properties.[1][2] While both compounds exhibit promising therapeutic potential, they act through distinct and overlapping mechanisms to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[3][4] This guide offers a side-by-side comparison of their anticancer activities, supported by in vitro data, to aid researchers in the strategic development of novel cancer therapies.
Comparative Cytotoxicity: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and gedunin against a range of cancer cell lines, as reported in various studies.
This compound: IC50 Values Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| Bladder Carcinoma | EJ | ~3 | 12 | [5] |
| Bladder Carcinoma | 5637 | ~3 | 12 | [5] |
| Breast Cancer | MCF-7 | 4.0 | 24 | [6] |
| Breast Cancer | MCF-7 | 2.7 | 48 | [6] |
| Breast Cancer | MDA-MB-231 | 6.0 | 24 | [6] |
| Breast Cancer | MDA-MB-231 | 3.2 | 48 | [6] |
| Colon Cancer | HT-29 | 1.25 | - | [3] |
| Leukemia | U937 | 1.12 | - | [3] |
| Prostate Cancer | PC-3 | 2 | - | [7] |
| Waldenstrom Macroglobulinemia | - | 0.20 | - | [3] |
Gedunin: IC50 Values Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Time (h) | Reference |
| Teratocarcinoma | NTERA-2 | 14.59 | 24 | [8][9] |
| Teratocarcinoma | NTERA-2 | 8.49 | 48 | [8][9] |
| Teratocarcinoma | NTERA-2 | 6.55 | 72 | [8][9] |
| Lung Cancer | A549 | 12 µM (in combination) | - | [10] |
| Breast Cancer | MCF-7 | - | 24 | [11] |
| Breast Cancer | MDA-MB-231 | - | 24 | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, treatment duration, and assay methods, across different studies.
Mechanisms of Anticancer Action
Both this compound and gedunin exert their anticancer effects through the modulation of multiple cellular targets and signaling pathways.
This compound is recognized for its multifaceted anticancer activities, which include inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis and angiogenesis.[1][12] It modulates several key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, and has been shown to arrest the cell cycle at different phases depending on the cancer type.[3][5][13]
Gedunin , on the other hand, is a well-documented inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[8][14] By inhibiting Hsp90, gedunin leads to the degradation of client proteins, thereby inducing apoptosis and inhibiting tumor growth.[8] It also impacts other pathways, including the PI3K/AKT and Sonic Hedgehog signaling pathways.[15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps in experimental protocols can provide a clearer understanding of the anticancer mechanisms of these compounds.
Caption: Key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by Gedunin.
Caption: Generalized experimental workflow for in vitro analysis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anticancer activity of this compound and gedunin.
Cell Viability Assay (MTT/SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]
-
Treatment: Cells are treated with various concentrations of this compound or gedunin (and a vehicle control, e.g., DMSO) and incubated for specified durations (e.g., 24, 48, 72 hours).[8]
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
SRB Assay: Cells are fixed with trichloroacetic acid (TCA), and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[8]
-
-
Signal Measurement:
-
MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
SRB Assay: The unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.[8]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Apoptosis Assays
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate. An increase in signal indicates apoptosis induction.[8]
-
DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic DNA fragmentation. This can be visualized by agarose gel electrophoresis of extracted DNA, where a "ladder" pattern is indicative of apoptosis.[9]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA breaks in apoptotic cells by labeling the free 3'-OH termini with modified nucleotides.[9]
Conclusion
Both this compound and gedunin demonstrate significant anticancer potential through distinct yet powerful mechanisms. This compound exhibits broad-spectrum activity by modulating multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1][3] Gedunin's primary mechanism involves the inhibition of the Hsp90 chaperone machinery, a critical node in cancer cell survival, making it a promising agent against tumors reliant on Hsp90-client oncoproteins.[8][14]
The choice between these two limonoids for further drug development may depend on the specific cancer type and its underlying molecular drivers. For instance, cancers with overexpression or addiction to Hsp90 client proteins might be more susceptible to gedunin. Conversely, this compound's multi-targeted approach could be beneficial in overcoming resistance mechanisms. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic windows. Ultimately, both this compound and gedunin represent valuable natural scaffolds for the development of novel and effective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adtu.in [adtu.in]
- 8. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gedunin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gedunin inhibits pancreatic cancer by altering sonic hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nimbolide and Other NF-κB Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nimbolide's performance against other well-established Nuclear Factor-kappa B (NF-κB) inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and comprehensive experimental protocols for validation.
Introduction to NF-κB Signaling and Its Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases. This has made the NF-κB pathway a prime target for therapeutic intervention.
NF-κB proteins are typically sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Several small molecule inhibitors have been developed to target different stages of this pathway. This guide focuses on comparing this compound, a natural product derived from the neem tree (Azadirachta indica), with other widely used NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132.
Mechanism of Action of this compound and Other Inhibitors
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. Its primary mechanism of action involves the direct inhibition of IκB kinase (IKK) activity. Specifically, this compound targets the Cys179 residue in the activation loop of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This ultimately blocks the nuclear translocation of the active NF-κB p65 subunit.[3][4]
In contrast, other inhibitors target the NF-κB pathway through different mechanisms:
-
BAY 11-7082: This compound is an irreversible inhibitor of IκBα phosphorylation.[5] It is believed to act on the IKK complex, although some studies suggest it may also have off-target effects.[6]
-
Parthenolide: A sesquiterpene lactone, parthenolide has a dual mechanism of action. It can inhibit the IKK complex and also directly alkylate the p65 subunit of NF-κB, thereby preventing its DNA binding.[7]
-
MG132: This peptide aldehyde is a potent and reversible inhibitor of the 26S proteasome.[8] By blocking proteasomal activity, MG132 prevents the degradation of phosphorylated IκBα, thus keeping NF-κB sequestered in the cytoplasm.[9][10]
Comparative Efficacy of NF-κB Inhibitors
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and other selected NF-κB inhibitors. It is important to note that these values are derived from various studies using different cell lines and experimental conditions, and therefore, a direct comparison should be made with caution.
| Inhibitor | Target | IC50 | Cell Line/Assay Condition | Reference |
| This compound | IKKβ | Not specified | Human Leukemia KBM-5 cells | |
| NF-κB activation | ~5 µM | HCT-116/HT-29/Caco-2 cells | [11] | |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | TNF-α-stimulated tumor cells | [5] |
| Parthenolide | IKK activity | ~5 µM | IL-1β-stimulated HeLa cells | [7] |
| MG132 | NF-κB activation | 3 µM | ||
| Proteasome | 100 nM | [8] |
Effects on Downstream NF-κB Target Genes
Inhibition of the NF-κB pathway by these compounds leads to the downregulation of various target genes involved in inflammation and cell survival.
-
This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[12] It also downregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[3][13]
-
BAY 11-7082 effectively reduces the expression of TNF-α and IL-1β.[14]
-
Parthenolide has been demonstrated to inhibit the production of IL-8 and other inflammatory mediators.[7]
-
MG132 , by inhibiting NF-κB, can downregulate the expression of inflammatory cytokines like IL-1β.[10]
Visualizing the NF-κB Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the other discussed inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the independent evaluation of this compound and other NF-κB inhibitors.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TNF-α (stimulant)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of the inhibitor (this compound, BAY 11-7082, Parthenolide, or MG132) for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Protocol 2: Western Blot for Phospho-IκBα and p65
This method is used to assess the phosphorylation status of IκBα and the total levels of the p65 subunit of NF-κB.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7)
-
Complete growth medium
-
TNF-α (stimulant)
-
Inhibitors (this compound, BAY 11-7082, Parthenolide, MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with inhibitors for 1 hour.
-
Stimulate with 10 ng/mL TNF-α for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
BCA protein assay kit
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Phosphorimager
Procedure:
-
Prepare nuclear extracts from cells treated with or without inhibitors and/or TNF-α stimulation.
-
Quantify the protein concentration of the nuclear extracts.
-
Label the NF-κB oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.
-
Set up the binding reaction by incubating 5-10 µg of nuclear extract with the labeled probe, poly(dI-dC), and binding buffer for 20-30 minutes at room temperature.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Dry the gel and visualize the bands using a phosphorimager.
Experimental Workflow Diagram
The following diagram outlines a general workflow for comparing the efficacy of different NF-κB inhibitors.
References
- 1. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. invivogen.com [invivogen.com]
- 6. mdpi.com [mdpi.com]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
Nimbolide's Impact on the PI3K/Akt Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of nimbolide's effect on the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade in cellular growth, proliferation, and survival. The data presented herein compares this compound's efficacy with other known inhibitors and provides detailed experimental methodologies to support further research and development.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 2 | [1] |
| EJ | Bladder Cancer | ~3 | [2] |
| 5637 | Bladder Cancer | ~3 | [2] |
| CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 (± <0.01) | [3] |
| CCRF-CEM | Leukemia (parental) | 17.4 (± 0.6) | [3] |
| Breast Cancer (ABCG2/BCRP resistant) | Breast Cancer | 3.7 (± 0.2) | [3] |
| Breast Cancer (sensitive) | Breast Cancer | 4.7 (± 0.05) | [3] |
| U87.MG | Glioblastoma | 1.12 (± <0.01) | [3] |
| HCT116 p53+/+ | Colon Cancer | 0.9 (± 0.05) | [3] |
| HCT116 p53-/- | Colon Cancer | 1.8 (± 0.1) | [3] |
Effect of this compound on PI3K/Akt Pathway Protein Expression
Studies have consistently shown that this compound treatment leads to a significant reduction in the phosphorylation of key proteins in the PI3K/Akt pathway, thereby inhibiting its activity. While precise quantitative fold-changes from densitometry are not uniformly reported across studies, the consistent observation is a marked decrease in the phosphorylated forms of PI3K and Akt.
One study on endometriosis cells demonstrated a dose-dependent decrease in the phosphorylation of both PI3K and Akt in response to this compound (1.5, 3, and 6 µM) treatment for 24 hours.[4] In human prostate cancer (PC-3) cells, this compound (2 µM) has been shown to alter the expression of PI3K-Akt-mediated cell survival and proliferative molecules.[5]
Comparative Analysis with a Known PI3K Inhibitor
A study on human breast cancer cell lines (MCF-7 and MDA-MB-231) directly compared the effect of this compound with LY294002, a well-established PI3K inhibitor. The results indicated that treatment with this compound, similar to LY294002, notably inhibited the phosphorylation of Akt.[6] This provides strong evidence that this compound's mechanism of action involves the direct or indirect inhibition of the PI3K/Akt signaling pathway, comparable to known pharmacological inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of this compound in cancer cell lines.[2]
-
Cell Seeding: Plate cells (e.g., EJ or 5637 bladder cancer cells) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3, 4, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 12 hours).
-
MTT Incubation: After treatment, remove the medium and add fresh medium containing 10 µL of 5 mg/mL MTT solution to each well. Incubate for 1 hour.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This generalized protocol is based on methodologies from studies investigating this compound's effect on the PI3K/Akt pathway.[4][5]
-
Cell Lysis: After treating cells (e.g., PC-3 or endometriosis cells) with this compound at the desired concentrations and duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, phosphorylated Akt (p-Akt, e.g., at Ser473), and a loading control (e.g., GAPDH or β-actin). Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for validating this compound's effect on the PI3K/Akt pathway.
Caption: Comparative mechanism of this compound and a known PI3K inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cell survival and proliferation by this compound in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits IGF-I-mediated PI3K/Akt and MAPK signalling in human breast cancer cell lines (MCF-7 and MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Nimbolide: A Comparative Guide Across Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anticancer effects of nimbolide, a promising natural compound derived from the neem tree (Azadirachta indica). We delve into its cytotoxic and apoptotic activities across a spectrum of cancer cell lines, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying molecular signaling pathways.
This compound has emerged as a potent anticancer agent, demonstrating efficacy against various malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways involved in cancer progression.[1][2] This guide synthesizes experimental data to offer an objective comparison of its performance, facilitating informed decisions in preclinical research and drug development.
Comparative Anticancer Efficacy of this compound
The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from numerous studies. A lower IC50 value indicates a higher potency of the compound.
| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Reference |
| Leukemia | U937 | 1.12 | - | [1] |
| CCRF-CEM | 17.4 (± 0.6) | - | [3] | |
| CEM/ADR5000 | 0.3 (± <0.01) | - | [3] | |
| Colon Cancer | HT-29 | 1.25 | - | [1] |
| HCT116 (p53+/+) | 0.9 (± 0.05) | - | [3] | |
| HCT116 (p53-/-) | 1.8 (± 0.1) | - | [3] | |
| Prostate Cancer | PC-3 | ~2.0 | - | [1] |
| Du-145 | 6.86 (±0.53) | 24 | ||
| Du-145 | 4.97 (±0.72) | 48 | ||
| PC-3 | 8.01 (±0.44) | 24 | ||
| PC-3 | 5.83 (±0.33) | 48 | ||
| Breast Cancer | MCF-7 | 4.0 (24h), 2.7 (48h) | 24, 48 | |
| MDA-MB-231 | 6.0 (24h), 3.2 (48h) | 24, 48 | ||
| Lung Cancer | A-549 | 11.16 (±0.84) | 24 | |
| A-549 | 7.59 (±0.34) | 48 | ||
| Glioblastoma | U87.MG | 1.12 (± <0.01) | - | [3] |
| U87.MGΔEGFR | 3.4 (± 0.1) | - | [3] | |
| Bladder Cancer | EJ | ~3.0 | 12 | [4] |
| 5637 | ~3.0 | 12 | [4] | |
| Renal Cell Carcinoma | 786-O | Dose-dependent cytotoxicity | - | [5] |
| A-498 | Dose-dependent cytotoxicity | - | [5] |
Induction of Apoptosis and Cell Cycle Arrest
This compound's anticancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.
Apoptosis:
Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner. For instance, in U937 leukemia cells, doses higher than 0.4 µM resulted in over 60% of cells exhibiting apoptotic features after a 1.2 µM exposure.[6] Flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining is a common method to quantify this effect. The results typically show a shift in the cell population towards early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis.[7][8]
Cell Cycle Arrest:
Flow cytometric analysis has revealed that this compound can induce cell cycle arrest at different phases, depending on the cell line and treatment conditions. In U937 leukemic cells, treatment with 1-2.5 µM this compound resulted in a decrease in the G0/G1 phase population.[1][9] Conversely, in bladder cancer cells (EJ and 5637), this compound induced G2/M phase arrest.[4][10] In human renal cell carcinoma cells (786-O and A-498), this compound also caused G2/M arrest.[5] This disruption of the normal cell cycle progression prevents cancer cell proliferation.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.[1][9] Western blot analyses have demonstrated that this compound treatment reduces the phosphorylation of both PI3K and Akt in various cancer cell lines.[6]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting cell proliferation and survival. This compound has been found to suppress the NF-κB pathway by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[1][9] This leads to the downregulation of NF-κB target genes involved in cancer progression.
Caption: this compound suppresses the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, often by inducing the phosphorylation of JNK and inhibiting the phosphorylation of p38 MAPK and ERK1/2 in certain cancer cells, contributing to its anticancer effects.[1][10]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[7][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data will allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[7][8]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[14][15]
This guide provides a foundational understanding of this compound's anticancer effects and the methodologies to assess them. For further in-depth analysis and specific experimental conditions, researchers are encouraged to consult the cited literature. The presented data and protocols aim to facilitate the continued exploration of this compound as a potential therapeutic agent in the fight against cancer.
References
- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of this compound: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. This compound inhibits invasion and migration, and down‐regulates uPAR chemokine gene expression, in two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Nimbolide: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A comprehensive guide for researchers on the therapeutic potential and challenges of a promising natural compound.
Nimbolide, a potent bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncology research.[1][2][3] Extensive preclinical studies, both in cell cultures (in vitro) and in animal models (in vivo), have demonstrated its compelling anti-cancer properties.[2][4][5] This guide provides an objective comparison of this compound's efficacy in these two distinct experimental settings, presenting key data, detailed methodologies, and a critical analysis of the findings to inform future research and drug development efforts.
This compound's mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and the suppression of processes like metastasis and angiogenesis (the formation of new blood vessels that feed a tumor).[2][3][4] These effects are achieved by modulating critical cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][6][7][8]
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
In the controlled environment of laboratory cell cultures, this compound demonstrates significant cytotoxic effects against a wide array of cancer cell lines, often at low micromolar concentrations.[4][7] The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, reveals this compound's effectiveness across various malignancies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Concentration (µM) | Key Findings & Duration | Reference |
| Waldenstrom Macroglobulinemia | BCWM.1 | ~0.20 | Most sensitive cell line identified. | [4][9] |
| Leukemia | U937, CEM/ADR5000 | 0.3 - 1.12 | Disrupted cell cycle by decreasing cells in G0/G1 phase. Showed hypersensitivity in multidrug-resistant cells. | [4][10] |
| Colon Cancer | HT-29, HCT-116 | 0.9 - 1.25 | Induced cell cycle arrest and apoptosis. | [4][10] |
| Choriocarcinoma | BeWo | ~1.19 | Induced apoptosis through the mitochondrial pathway. | [4][7] |
| Lung Cancer | A-549 | ~1.48 - 15.6 | A derivative (3a) showed potent activity at 0.23 µM. Arrested cell cycle at S phase. | [4][9] |
| Melanoma | Not Specified | ~1.74 | [4] | |
| Prostate Cancer | PC-3, Du-145 | 2.0 - 8.01 | 50% inhibition at 2 µM in PC-3. Time and dose-dependent cytotoxicity. | [3][4][11] |
| Glioblastoma Multiforme | U87.MG | ~3.0 | [4][10] | |
| Breast Cancer | MCF-7 | ~4.0 - 4.7 | [3][4][10] | |
| Osteosarcoma | 143B TK | ~4.3 - 4.75 | Reduced cell viability. | [3][4] |
| Cervical & Liver Cancer | Not Specified, HepG2 | ~5.0 | [3][4] | |
| Neuroblastoma | NIE-155 | ~5.2 | [3][4] |
Note: IC50 values can vary based on the specific cell line, assay duration, and experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation: After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.[11]
References
- 1. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adtu.in [adtu.in]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nimbolide and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent anticancer agents: nimbolide, a natural limonoid from the Azadirachta indica (neem) tree, and paclitaxel, a well-established chemotherapeutic agent. This document outlines their mechanisms of action, cytotoxic efficacy, and the experimental frameworks used to evaluate them, offering a critical resource for preclinical and clinical cancer research.
Overview and Mechanism of Action
This compound and paclitaxel represent two distinct classes of anticancer compounds with fundamentally different mechanisms of action.
This compound is a pleiotropic agent, meaning it interacts with multiple cellular targets to exert its anticancer effects.[1][2][3] Its primary mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis and angiogenesis.[4][5] this compound modulates a wide array of signaling pathways often dysregulated in cancer, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin.[1][4][6][7][8] By targeting these interconnected networks, this compound can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12]
Paclitaxel , a member of the taxane family, has a very specific mechanism of action.[13] It binds to the β-tubulin subunit of microtubules, which are critical components of the cellular cytoskeleton.[13][14][15] This binding stabilizes the microtubules, preventing the dynamic process of assembly and disassembly required for cell division.[13][16][] The stabilization of microtubules leads to a prolonged blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[14][18][19]
Quantitative Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and paclitaxel across various human cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Breast Cancer | MCF-7 | 4.02 | Not Specified | [20] |
| Breast Cancer | MDA-MB-231 | 2.24 | Not Specified | [20] |
| Pancreatic Cancer | AsPC-1 | 2.30 | Not Specified | [20] |
| Prostate Cancer | PC-3 | ~2.0 | Not Specified | [6] |
| Prostate Cancer | Du-145 | 6.86 | 24 hours | [21] |
| Prostate Cancer | Du-145 | 4.97 | 48 hours | [21] |
| Colon Cancer | HT-29 | 1.25 | Not Specified | [4] |
| Lung Cancer | A-549 | 11.16 | 24 hours | [21] |
| Lung Cancer | A-549 | 7.59 | 48 hours | [21] |
| Bladder Cancer | EJ | ~3.0 | Not Specified | [12] |
| Bladder Cancer | 5637 | ~3.0 | Not Specified | [12] |
| Leukemia | U937 | 1.12 | Not Specified | [4] |
| Choriocarcinoma | - | 1.19 | Not Specified | [4] |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 | Exposure Time | Reference |
| Breast Cancer | MDA-MB-231 | 0.3 µM | Not Specified | [22] |
| Breast Cancer | MCF-7 | 3.5 µM | Not Specified | [22] |
| Breast Cancer | SK-BR-3 | 4 µM | Not Specified | [22] |
| Breast Cancer | T-47D | Not Specified | 72 hours | [23] |
| Lung Cancer | NSCLC (Median) | 9.4 µM | 24 hours | [24] |
| Lung Cancer | NSCLC (Median) | 0.027 µM | 120 hours | [24] |
| Lung Cancer | SCLC (Median) | 25 µM | 24 hours | [24] |
| Lung Cancer | SCLC (Median) | 5.0 µM | 120 hours | [24] |
| Various | 8 Human Cell Lines | 2.5 - 7.5 nM | 24 hours | [25] |
Visualization of Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and paclitaxel.
Caption: this compound's multi-targeted mechanism of action.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Experimental Workflow
This diagram illustrates a standard workflow for determining the IC50 value of a compound.
Caption: Workflow for determining IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of this compound and paclitaxel.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol while vortexing. Cells are then stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in a specific phase indicates cell cycle arrest.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated as described for the cell cycle analysis and harvested.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Data Acquisition: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells The percentage of apoptotic cells is calculated to quantify the drug's effect.
-
Comparative Summary and Future Directions
| Feature | This compound | Paclitaxel |
| Source | Natural product from Azadirachta indica | Natural product from Taxus brevifolia |
| Primary Mechanism | Multi-targeted; modulates multiple signaling pathways (NF-κB, PI3K/Akt, etc.).[1][4][6][7][8] | Specific target; stabilizes microtubules.[13][14][16] |
| Cell Cycle Effect | Arrest at G0/G1 or G2/M phase.[9][10][11][12] | Arrest at G2/M phase.[14][18][19] |
| Apoptosis Induction | Intrinsic and extrinsic pathways.[4][6][9] | Primarily follows mitotic arrest.[16][18][19] |
| Potency (IC50) | Generally in the low micromolar (µM) range.[4][12][20][21] | Can range from nanomolar (nM) to micromolar (µM), highly dependent on cell line and exposure time.[22][24][25] |
| Clinical Status | Preclinical; not yet in widespread clinical use.[5] | Widely used, FDA-approved chemotherapeutic agent.[13] |
| Toxicity Profile | Human toxicity data is limited; preclinical studies show some toxicity.[6] | Known side effects, partly due to the solvent Cremophor EL.[13][26] |
References
- 1. Molecular Targets of this compound for Anti-Cancer Therapy: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of cell cycle arrest, DNA damage, and apoptosis by this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neem limonoids azadirachtin and this compound induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel - Wikipedia [en.wikipedia.org]
- 14. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanodelivery and anticancer effect of a limonoid, this compound, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 24. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Toxicity of Nab-Paclitaxel Compared to Paclitaxel in a Tertiary Hospital in Jeddah, Saudi Arabia: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound enhances the antitumor effect of docetaxel via abrogation of the NF-κB signaling pathway in prostate cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development | Semantic Scholar [semanticscholar.org]
Validating RNA-Seq Data from Nimbolide-Treated Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating differential gene expression data obtained from RNA-sequencing (RNA-seq) of nimbolide-treated samples. We offer a comparative overview of essential validation techniques, including quantitative Polymerase Chain Reaction (qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA), complete with detailed experimental protocols. This guide is designed to assist researchers in confirming the biological relevance of their transcriptomic data and elucidating the molecular mechanisms of this compound.
Introduction to RNA-Seq Data Validation
RNA-seq is a powerful technology for profiling gene expression changes in response to therapeutic agents like this compound. However, due to the multi-step nature of the RNA-seq workflow, independent validation of key differentially expressed genes is crucial to confirm the accuracy and reproducibility of the findings.[1][2][3][4] This validation is often a prerequisite for publication and is essential for building confidence in downstream biological interpretations.[4] The most common and reliable methods for this purpose are qPCR for quantifying mRNA levels, and Western Blotting and ELISA for assessing protein expression and secretion, respectively.[2][5]
Comparative Overview of Validation Methods
The choice of validation method depends on the specific research question and the nature of the gene of interest. Below is a comparative summary of the most widely used techniques.
| Technique | What it Measures | Throughput | Sensitivity | Quantitative? | Best For |
| qPCR | Relative mRNA expression | High | Very High | Yes | Validating changes in transcript levels for a moderate number of genes.[2][6] |
| Western Blot | Protein expression and size | Low to Medium | High | Semi-quantitative | Confirming changes in protein levels and detecting post-translational modifications.[7][8] |
| ELISA | Concentration of secreted proteins (e.g., cytokines) | High | Very High | Yes | Quantifying changes in the levels of secreted proteins in biological fluids.[9][10] |
Experimental Workflow for Validation
A typical workflow for validating RNA-seq data involves a series of steps from sample preparation to data analysis. The following diagram illustrates this process.
Caption: Experimental workflow for validating RNA-seq data.
Detailed Experimental Protocols
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive method for quantifying mRNA expression levels.[2] It is often considered the gold standard for validating RNA-seq data.[5]
Protocol:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from a new set of this compound-treated and control samples using a commercially available kit.[11]
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[11]
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[11]
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[11]
-
Compare the fold change obtained from qPCR with the RNA-seq data for the selected genes.
-
Western Blotting
Western blotting is used to detect and semi-quantify the expression of specific proteins in a sample.[7][8] This technique is essential for confirming that changes in mRNA levels observed in RNA-seq translate to changes in protein expression.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[9][10] It is particularly useful for validating changes in the secretion of cytokines and other signaling molecules.
Protocol:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.[9]
-
-
Blocking and Sample Incubation:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]
-
Add standards of known concentrations and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the target protein. Incubate for 1-2 hours at room temperature.[15]
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
-
This compound and Key Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[17][18][19] The NF-κB pathway is a prominent target of this compound.[17][20] The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Conclusion
Validating RNA-seq data is a critical step in ensuring the reliability of transcriptomic studies. By employing a combination of qPCR, Western blotting, and ELISA, researchers can confidently confirm changes in gene expression at both the mRNA and protein levels. This multi-faceted approach provides a robust foundation for understanding the biological effects of this compound and identifying novel therapeutic targets.
References
- 1. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhiganglu.com [zhiganglu.com]
- 5. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 6. anygenes.com [anygenes.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qPCR validation of RNAseq data [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. This compound inhibits androgen independent prostate cancer cells survival and proliferation by modulating multiple pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Harnessing the Anti-Cancer Natural Product this compound for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Potent Interaction: A Comparative Guide to Nimbolide's Binding Affinity for RNF114
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of nimbolide's binding affinity to its molecular target, the E3 ubiquitin ligase RNF114. We delve into the supporting experimental data, offer detailed methodologies for key experiments, and present a comparative analysis with an alternative synthetic ligand.
This compound, a natural product derived from the neem tree (Azadirachta indica), has garnered significant interest for its therapeutic potential, particularly in oncology. Recent chemoproteomic studies have identified the E3 ubiquitin ligase RNF114 as a direct molecular target of this compound. This interaction is covalent, with this compound forming a bond with a crucial cysteine residue (Cys8) in an intrinsically disordered region of RNF114. This binding event disrupts RNF114's ability to ubiquitinate and degrade its substrates, including the tumor suppressor p21, leading to their stabilization and subsequent anti-proliferative effects.
Comparative Binding Affinity
While a direct equilibrium dissociation constant (Kd) for the this compound-RNF114 interaction is not extensively reported in the public domain, the half-maximal inhibitory concentration (IC50) from cellular and biochemical assays serves as a strong indicator of its potent binding and functional consequence. This guide compares the IC50 of this compound with that of EN219, a synthetic, covalent ligand also targeting RNF114.
| Compound | Molecular Target | Binding Site | Assay Type | IC50 | Reference |
| This compound | RNF114 | Cysteine 8 | Cellular Assay (UWB1 cells) | 0.3 µM | [1] |
| XH2 (this compound-based degrader) | RNF114 | Cysteine 8 | Gel-based ABPP | 0.24 µM | [2] |
| EN219 | RNF114 | Cysteine 8 | Competitive Gel-Based ABPP | 0.47 µM | [3] |
Note: The IC50 values represent the concentration of the compound required to achieve 50% inhibition of the target's activity or binding of a probe. Lower IC50 values indicate higher potency.
Signaling Pathway of this compound's Interaction with RNF114
The covalent binding of this compound to RNF114 initiates a signaling cascade that ultimately impacts cell cycle progression. By inhibiting RNF114, this compound prevents the degradation of the tumor suppressor protein p21, leading to its accumulation and subsequent cell cycle arrest.
Experimental Protocols
Accurate determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experimental techniques that can be employed to characterize the interaction between this compound and RNF114.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique to identify and quantify the interaction of a compound with its protein target in a complex biological sample. This method was instrumental in discovering EN219's interaction with RNF114 and can be adapted to quantify this compound's binding affinity.[4]
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation: Utilize purified recombinant human RNF114 protein or a cell lysate known to express RNF114.
-
Competitive Incubation: Pre-incubate the protein sample with a serial dilution of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to the samples and incubate for an additional hour at room temperature. This probe will bind to cysteine residues that are not occupied by this compound.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore like rhodamine-azide) to the alkyne-modified probe.
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the probe-labeled RNF114 using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the RNF114 band in each lane. The intensity will be inversely proportional to the concentration of this compound. Plot the percentage of probe labeling against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. For covalent inhibitors like this compound, a specific experimental setup and data analysis model are required.
Experimental Workflow:
Detailed Protocol:
-
Immobilization: Covalently immobilize purified RNF114 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) containing a low percentage of DMSO to ensure solubility.
-
Binding Analysis: Inject the this compound solutions over the sensor surface. Due to the covalent nature of the interaction, a regeneration step to remove the bound this compound is not feasible. Therefore, a single-cycle kinetics (SCK) or a fresh sensor surface for each concentration may be necessary.
-
Data Analysis: The resulting sensorgrams are fitted to a "two-state reaction" model (L + A reversible to LA irreversible to L-A). This model accounts for the initial non-covalent binding event (to determine Ki) followed by the irreversible covalent bond formation (to determine kinact). The overall binding affinity (Kd) can be derived from these parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. For covalent inhibitors, ITC can be adapted to measure the kinetics of the interaction.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Place a solution of purified RNF114 in the sample cell of the calorimeter. Fill the injection syringe with a solution of this compound at a higher concentration. Both solutions must be in the same, well-degassed buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of this compound into the RNF114 solution. The heat released or absorbed after each injection is measured.
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields a binding isotherm. For a covalent inhibitor, the shape of the isotherm will be different from a standard reversible interaction. The data should be fitted to a kinetic model that accounts for the two-step binding process (initial non-covalent interaction followed by covalent bond formation) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Conclusion
The covalent interaction between this compound and RNF114 represents a key mechanism for its anti-cancer activity. While direct Kd values require specialized experimental setups, the available IC50 data clearly demonstrates a potent interaction. The provided experimental protocols offer a robust framework for researchers to further quantify and characterize this and other covalent protein-ligand interactions, facilitating the development of novel therapeutics targeting this pathway.
References
- 1. This compound targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Anti-Cancer Natural Product this compound for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Proteomics of Nimbolide-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteomic landscape altered by nimbolide treatment. It includes supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways and workflows.
This compound, a triterpenoid natural product derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties across a wide range of cancer types.[1][2] Its therapeutic effects are attributed to its ability to modulate various signaling pathways involved in cell survival, proliferation, invasion, and apoptosis.[1][3][4] This guide delves into the comparative proteomics of cells treated with this compound, offering insights into its molecular mechanisms of action.
Quantitative Proteomic Analysis of this compound Treatment
A key study utilizing tandem mass tag (TMT)-based quantitative proteomics on 231MFP breast cancer cells treated with 100 nM this compound for 12 hours revealed significant changes in protein expression.[1][2][5] The analysis quantified 6,397 proteins, with several showing a more than two-fold increase in abundance.[1][2][5] These findings highlight the direct and indirect effects of this compound on the cellular proteome.
Below is a summary of the significantly upregulated proteins identified in this study.
| Protein | Gene | Fold Change (>2) | Function |
| Cyclin-dependent kinase inhibitor 1A | CDKN1A (p21) | >2 | Tumor suppressor, inhibits cell cycle progression.[1][6] |
| Cyclin-dependent kinase inhibitor 1C | CDKN1C (p57) | >2 | Tumor suppressor, potent inhibitor of G1 cyclin/CDK complexes.[1][6] |
| Paternally expressed gene 10 | PEG10 | >2 | Involved in cell proliferation, differentiation, and apoptosis.[1][6] |
| Connective tissue growth factor | CTGF | >2 | Plays a role in cell adhesion, migration, and proliferation.[1][6] |
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodology for the TMT-based quantitative proteomic profiling is provided below.
TMT-Based Quantitative Proteomic Profiling of 231MFP Cells
Cell Culture and Treatment:
-
231MFP breast cancer cells were cultured in serum-containing media.
-
Cells were treated with either DMSO (vehicle control) or 100 nM this compound for 12 hours.[2][5]
-
Three biologically independent samples were prepared for each group.[2][5]
Protein Extraction and Digestion:
-
Following treatment, cells were harvested, and proteins were extracted.
-
Protein concentrations were determined, and equal amounts of protein from each sample were taken for digestion.
-
Proteins were reduced, alkylated, and then digested with trypsin.
Tandem Mass Tag (TMT) Labeling:
-
Tryptic peptides from each sample were labeled with distinct TMT isobaric tags.
-
Labeled peptides were then mixed in equal proportions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The mixed, labeled peptide sample was subjected to liquid chromatography for separation.
-
Separated peptides were analyzed by a mass spectrometer.
Data Analysis:
-
The resulting spectra were used to identify and quantify peptides.
-
Proteins with two or more unique peptides were considered for quantification.[2][5]
-
The relative abundance of proteins between the this compound-treated and DMSO-treated samples was determined based on the reporter ion intensities from the TMT tags.
Visualizing this compound's Mechanism of Action
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's primary mechanism of action.
Caption: TMT-based quantitative proteomics workflow.
Broader Impact on Cellular Signaling
Beyond the direct targeting of RNF114, this compound is known to modulate a multitude of signaling pathways, contributing to its broad anti-cancer effects.[3][4] These include the PI3K/Akt, MAPK, and NF-κB pathways, all of which are critical for cancer cell proliferation and survival.[3][4][7] this compound's interference with these pathways can lead to cell cycle arrest and the induction of apoptosis.[3][4][8][9]
Caption: Overview of signaling pathways affected by this compound.
Alternative and Comparative Anti-Cancer Agents
While this guide focuses on this compound, it is important to consider its performance relative to other anti-cancer agents. In studies on pancreatic cancer cells, this compound was shown to induce a higher level of apoptotic cell death compared to the first-line agent gemcitabine, as well as sorafenib and curcumin.[10] This suggests that this compound may offer a more potent therapeutic option in certain contexts. The anticancer efficacy of this compound in these studies was associated with a reduction in the CD44+ cancer stem-like cell population and was linked to reduced levels of mutant p53 and increased mitochondrial reactive oxygen species.[10]
References
- 1. Harnessing the Anti-Cancer Natural Product this compound for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in human breast cancer cells by this compound through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Nimbolide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers and scientists on the proper handling and disposal of nimbolide, a potent cytotoxic compound. This document outlines immediate safety protocols, logistical procedures, and waste management strategies to ensure a safe laboratory environment.
This compound, a triterpenoid derived from the neem tree (Azadirachta indica), is a subject of extensive research for its potential anticancer properties.[1][2][3][4] As a cytotoxic agent, it necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment.[5][6][7] This guide provides detailed, step-by-step procedures for the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While some suppliers may classify this compound as non-hazardous, others identify it as harmful if swallowed.[8] Given its cytotoxic nature, it is prudent to handle it with the utmost care, assuming it is a hazardous compound.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[5][9] This includes:
-
Impermeable, long-sleeved gowns
-
Two pairs of chemotherapy-grade gloves
-
Safety goggles or a face shield
-
A respiratory mask to avoid inhalation of aerosols or dust
Handling:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[6]
-
Avoid the formation of dust and aerosols.[10]
-
Use Luer-lock fittings for all liquid transfers to prevent leakage.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step this compound Disposal Procedures
All waste materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[5] This includes unused this compound, contaminated labware, PPE, and cleaning materials.
1. Waste Segregation:
-
Immediately segregate all this compound-contaminated waste from other laboratory waste streams.[5]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[5][11]
2. Disposal of Unused this compound:
-
Solid this compound: Do not dispose of solid this compound down the drain or in regular trash. It should be collected in a designated cytotoxic waste container.
-
This compound Solutions: Aqueous solutions should not be poured down the drain. Collect all liquid waste containing this compound in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste."
3. Disposal of Contaminated Materials:
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated cytotoxic sharps container.[9][11]
-
Labware: Disposable labware (pipette tips, tubes, flasks) should be placed in a rigid, leak-proof container with a cytotoxic hazard symbol.[5]
-
PPE: All used PPE, including gowns, gloves, and masks, should be disposed of in a designated cytotoxic waste bag (typically a thick, labeled plastic bag).[5][9]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE before cleaning the spill.
-
Absorb liquid spills with an inert material (e.g., diatomite).[8]
-
Carefully collect all contaminated materials and place them in a sealed container labeled as cytotoxic waste.
-
Decontaminate the area with a suitable cleaning agent, such as alcohol.[8]
5. Final Disposal:
-
All cytotoxic waste must be stored in a secure, isolated, and well-ventilated area.[5]
-
The final disposal of cytotoxic waste must be carried out by a certified hazardous waste disposal service in accordance with local, state, and federal regulations. This typically involves high-temperature incineration.[11]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₇ |
| Molecular Weight | 466.52 g/mol |
| CAS Number | 25990-37-8 |
| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF) |
| Storage Temperature | -20°C |
Source: AbMole BioScience, Cayman Chemical, CymitQuimica, Sigma-Aldrich, TargetMol[1][8][10][12]
Experimental Protocols and Signaling Pathways
This compound exerts its anticancer effects by modulating various cellular signaling pathways. One of the key pathways inhibited by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[4][12]
Experimental Workflow for Assessing NF-κB Inhibition:
-
Cell Culture: Culture human cancer cells (e.g., pancreatic, breast) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for specific time periods.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blot Analysis: Perform Western blotting to measure the expression levels of key proteins in the NF-κB pathway (e.g., p65, IκBα). A decrease in the phosphorylation of p65 and an increase in IκBα levels would indicate inhibition of the pathway.
-
Luciferase Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid. Following this compound treatment, measure luciferase activity to quantify the transcriptional activity of NF-κB.
References
- 1. This compound from Azadirachta indica, = 98 25990-37-8 [sigmaaldrich.com]
- 2. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. abmole.com [abmole.com]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. This compound | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling Nimbolide
Nimbolide, a bioactive compound isolated from the neem tree (Azadirachta indica), has garnered significant attention in biomedical research for its potential therapeutic properties, including its anticancer effects.[1][2][3] As with any biologically active compound, proper handling and safety precautions are paramount in a laboratory setting. Although some safety data sheets (SDS) classify this compound as not hazardous, others identify it as harmful if swallowed and a potential skin, eye, and respiratory tract irritant.[4][5] Given its cytotoxic properties under investigation, it is prudent to treat this compound as a hazardous compound and adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). When handling this compound, especially in its powdered form, a comprehensive PPE ensemble is required to minimize the risk of inhalation, skin contact, and eye exposure.[6][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Goggles/Shield | Chemical splash goggles or a full-face shield. | Prevents eye contact with powders or splashes. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form or when aerosols may be generated. | Prevents inhalation of airborne particles. |
| Foot Protection | Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures a safe working environment and minimizes the risk of exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles.
-
Restricted Access: Access to the handling area should be limited to authorized personnel who are trained in handling cytotoxic compounds.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.
2. Weighing and Reconstitution:
-
Weighing: Carefully weigh the powdered this compound in a chemical fume hood. Use gentle motions to avoid creating airborne dust.
-
Reconstitution: If preparing a stock solution, add the solvent slowly to the powder to avoid splashing. This compound is soluble in organic solvents like DMSO and ethanol.[8]
3. Experimental Use:
-
Clear Labeling: All containers with this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name, concentration, date, and hazard warning.
-
Avoid Contamination: Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.
4. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even after wearing gloves.
-
No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, are considered contaminated waste.[9]
-
Contaminated Sharps: Needles and syringes used for transferring this compound solutions should be disposed of in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated solid waste should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Waste Disposal: All this compound waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. abmole.com [abmole.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
